Product packaging for RBN-2397(Cat. No.:CAS No. 2381037-82-5)

RBN-2397

Cat. No.: B2742868
CAS No.: 2381037-82-5
M. Wt: 523.4 g/mol
InChI Key: UQZCQKXJAXKZQH-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Atamparib is under investigation in clinical trial NCT05127590 (RBN-2397 in Combination With Pembrolizumab in Patients With SCCL).
Atamparib is an orally available small molecule inhibitor of the nuclear enzyme poly (ADP-ribose) polymerase (PARP) 7, with potential immunomodulating and antineoplastic activities. Upon oral administration,atamparib selectively binds to PARP7 and restores interferon (type 1) signaling. This may lead to the induction of both innate and adaptive immune responses, and the inhibition of tumor growth and proliferation. PARP catalyzes post-translational ADP-ribosylation of nuclear proteins that signal and recruit other proteins to repair damaged DNA.
ATAMPARIB is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23F6N7O3 B2742868 RBN-2397 CAS No. 2381037-82-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[(2S)-1-[3-oxo-3-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]propoxy]propan-2-yl]amino]-5-(trifluoromethyl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F6N7O3/c1-12(30-14-10-29-31-17(35)16(14)20(24,25)26)11-36-7-2-15(34)32-3-5-33(6-4-32)18-27-8-13(9-28-18)19(21,22)23/h8-10,12H,2-7,11H2,1H3,(H2,30,31,35)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZCQKXJAXKZQH-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCCC(=O)N1CCN(CC1)C2=NC=C(C=N2)C(F)(F)F)NC3=C(C(=O)NN=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](COCCC(=O)N1CCN(CC1)C2=NC=C(C=N2)C(F)(F)F)NC3=C(C(=O)NN=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F6N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2381037-82-5
Record name Atamparib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2381037825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atamparib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1MW2ME77A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

RBN-2397 and the PARP7 Inhibition Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RBN-2397 is a first-in-class, potent, and selective oral inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7), a mono-ADP-ribosyltransferase.[1][2] PARP7 has emerged as a critical regulator of the type I interferon (IFN) signaling pathway within tumor cells, and its inhibition by this compound presents a novel therapeutic strategy in oncology.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, the associated signaling pathways, a compilation of preclinical and clinical data, and detailed experimental protocols for key assays.

Introduction to PARP7 and this compound

PARP7, also known as TIPARP, is a member of the PARP family of enzymes that catalyzes the transfer of a single ADP-ribose unit from NAD+ to target proteins, a process called mono-ADP-ribosylation (MARylation).[3] PARP7 is upregulated in response to cellular stress, such as exposure to toxins in cigarette smoke, and is amplified in a variety of cancers.[5][6] A key function of PARP7 is the suppression of the type I interferon response to cytosolic nucleic acids, which cancer cells can exploit to evade immune surveillance.[3][7]

This compound was developed by Ribon Therapeutics as a highly selective, NAD+-competitive inhibitor of PARP7.[2][8] Its mechanism of action involves the restoration of type I IFN signaling in tumor cells, leading to both direct, cancer cell-intrinsic antitumor effects and the stimulation of an adaptive immune response.[1][9]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the inhibition of PARP7's enzymatic activity, which leads to the reactivation of the type I interferon signaling pathway.[9] PARP7 negatively regulates this pathway by MARylating and inhibiting TANK-binding kinase 1 (TBK1), a crucial kinase that phosphorylates and activates the transcription factor IRF3.[3][7] By inhibiting PARP7, this compound prevents the MARylation of TBK1, allowing for its activation and subsequent phosphorylation of STAT1, leading to the expression of interferon-stimulated genes (ISGs).[9]

dot

PARP7_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_ec Extracellular Space cluster_membrane Cell Membrane DNA_RNA Cytosolic Nucleic Acids cGAS_STING cGAS/STING DNA_RNA->cGAS_STING TBK1 TBK1 cGAS_STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 pIRF3_n p-IRF3 PARP7 PARP7 PARP7->TBK1 MARylates & inhibits RBN2397 This compound RBN2397->PARP7 IFNB IFN-β Gene pIRF3_n->IFNB activates transcription IFNB_mRNA IFN-β mRNA IFNB->IFNB_mRNA IFNB_p IFN-β IFNB_mRNA->IFNB_p translation & secretion STAT1 STAT1 pSTAT1 p-STAT1 ISG Interferon Stimulated Genes (e.g., CXCL10) pSTAT1->ISG activates transcription IFNAR IFNAR IFNB_p->IFNAR binds IFNAR->STAT1 activates JAK, phosphorylates

Figure 1: this compound Mechanism of Action in the Type I Interferon Pathway.
Crosstalk with Androgen Receptor (AR) and Aryl Hydrocarbon Receptor (AHR) Signaling

PARP7 activity is also intertwined with nuclear receptor signaling. In prostate cancer, PARP7 is a direct target of the Androgen Receptor (AR) and can MARylate the AR, influencing its function.[1][8] Inhibition of PARP7 with this compound has been shown to have growth-inhibitory effects in prostate cancer cells where PARP7 expression is induced by AR activation.[8]

Furthermore, PARP7 is a negative regulator of the Aryl Hydrocarbon Receptor (AHR).[1] The combination of this compound with AHR agonists has been shown to act synergistically to inhibit the growth of a range of cancer cell lines that are relatively insensitive to either agent alone.[1] This synergy is associated with increased levels of nuclear AHR and enhanced transcription of AHR target genes.[1]

dot

AR_AHR_Crosstalk cluster_nucleus Nucleus AHR_L AHR Ligand AHR AHR AHR_L->AHR AHR_n AHR AHR->AHR_n AR_L Androgen AR AR AR_L->AR PARP7_gene PARP7 Gene AR->PARP7_gene activates transcription AR_target_genes AR Target Genes AR->AR_target_genes activates transcription ARNT ARNT AHR_n->ARNT dimerizes with ARNT->PARP7_gene activates transcription AHR_target_genes AHR Target Genes (e.g., CYP1A1) ARNT->AHR_target_genes activates transcription PARP7 PARP7 Protein PARP7_gene->PARP7 PARP7->AR MARylates PARP7->AHR_n MARylates & inhibits RBN2397 This compound RBN2397->PARP7 inhibits Cell_Growth Cancer Cell Growth AR_target_genes->Cell_Growth Cell_Growth->RBN2397 inhibited by

Figure 2: Crosstalk of PARP7 with AR and AHR Signaling Pathways.

Quantitative Data

Preclinical Activity of this compound
ParameterValueCell Line / ModelReference
In Vitro Potency
PARP7 IC50<3 nMBiochemical Assay[10]
PARP7 Kd<0.001 µMBiochemical Assay[10]
Cellular MARylation EC501 nMCell-based Assay[10]
Cell Proliferation IC5020 nMNCI-H1373 Lung Cancer Cells[10]
In Vivo Efficacy
Tumor Growth InhibitionDose-dependent effects at ≥30 mg/kgCT26 Syngeneic Model[10]
Tumor RegressionComplete regressions at 100 mg/kgCT26 Syngeneic Model[10]
Pharmacokinetics
Half-life (t1/2)325 minsIn vivo (mouse)[10]
Phase 1 Clinical Trial (NCT04053673) Results

A first-in-human, phase 1 study of this compound was conducted in patients with advanced solid tumors.[11]

ParameterDose Escalation Cohort (n=50)Dose Expansion Cohort (n=53)Reference
Dosing 25 mg to 500 mg BID (intermittent or continuous)200 mg BID (recommended Phase 2 dose)[4][11]
Most Common Tumor Types Breast cancer, lung cancer, colon cancerHNSCC, HR+ breast cancer, SCCL[4]
Treatment-Related Adverse Events (TRAEs) (Any Grade) 75.7% (n=78) across both cohorts[4]
Grade 3 TRAEs 15.5% (n=16) across both cohorts[4]
Grade 4 TRAEs 1.0% (n=1) across both cohorts[4]
Best Response
Partial Response (PR)1 (Breast Cancer)1 (HNSCC)[4]
Stable Disease (SD)1817[4]
Progressive Disease (PD)1824[4]

Experimental Protocols

PARP7 Enzymatic Assay (Chemiluminescent)

This protocol is adapted from commercially available PARP7 assay kits.[2][12]

Materials:

  • Recombinant human PARP7 enzyme

  • Histone-coated 96-well or 384-well plates

  • PARP Assay Buffer (e.g., 20 mM HEPES pH 8.0, 100 mM NaCl, 1 mM DTT)

  • Biotinylated NAD+

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • Test compounds (e.g., this compound) dissolved in DMSO

Procedure:

  • Add test compounds or DMSO (vehicle control) to the wells of the histone-coated plate.

  • Add recombinant PARP7 enzyme to each well and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding biotinylated NAD+ and incubate for 60 minutes at 25°C.

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP and incubate for 30 minutes at room temperature.

  • Wash the plate.

  • Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

  • Calculate the percent inhibition of PARP7 activity for each test compound concentration.

dot

Enzymatic_Assay_Workflow start Start plate Histone-coated plate start->plate add_compound Add test compound or DMSO plate->add_compound add_enzyme Add recombinant PARP7 enzyme add_compound->add_enzyme incubate1 Incubate 15 min at 25°C add_enzyme->incubate1 add_nad Add biotinylated NAD+ incubate1->add_nad incubate2 Incubate 60 min at 25°C add_nad->incubate2 wash1 Wash plate incubate2->wash1 add_strep Add Streptavidin-HRP wash1->add_strep incubate3 Incubate 30 min at RT add_strep->incubate3 wash2 Wash plate incubate3->wash2 add_substrate Add chemiluminescent substrate wash2->add_substrate read Measure luminescence add_substrate->read end End read->end

Figure 3: Workflow for a PARP7 Enzymatic Assay.
Western Blot for Phospho-STAT1 (pSTAT1)

This is a general protocol for detecting changes in STAT1 phosphorylation in response to this compound treatment.

Materials:

  • Cancer cell line of interest (e.g., NCI-H1373)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: rabbit anti-pSTAT1 (Tyr701), rabbit anti-total STAT1

  • HRP-conjugated anti-rabbit secondary antibody

  • ECL substrate

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours).

  • Lyse the cells and quantify protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody (e.g., anti-pSTAT1, diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with an antibody for total STAT1 as a loading control.

In Vivo Tumor Xenograft Study

This protocol describes a typical workflow for evaluating the antitumor efficacy of this compound in a syngeneic mouse model.[13]

Materials:

  • CT26 colon carcinoma cells

  • BALB/c mice (female, 6-8 weeks old)

  • Matrigel

  • This compound formulation for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 1 x 10^6 CT26 cells mixed with Matrigel into the flank of BALB/c mice.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100 mm³).

  • Randomize mice into treatment groups (vehicle control, this compound at various doses).

  • Administer this compound or vehicle daily via oral gavage.

  • Measure tumor volume with calipers twice weekly.

  • Monitor animal body weight and overall health.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).

dot

Xenograft_Workflow start Start inject Inject CT26 cells into BALB/c mice start->inject monitor_growth Monitor tumor growth inject->monitor_growth randomize Randomize mice into treatment groups monitor_growth->randomize treat Administer this compound or vehicle daily randomize->treat measure Measure tumor volume and body weight treat->measure measure->treat repeat for study duration analyze Euthanize and analyze tumors measure->analyze end End analyze->end

References

RBN-2397: A Technical Guide to its Role in Type I Interferon Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of action of RBN-2397, a first-in-class, potent, and selective inhibitor of PARP7, and its critical role in the restoration of type I interferon (IFN) signaling in cancer cells. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying signaling pathways affected by this compound.

Core Mechanism of Action

This compound is an orally active, NAD+ competitive inhibitor of PARP7, a mono-ADP-ribosyltransferase that is upregulated in response to cellular stress and in various cancers.[1] PARP7 acts as a negative regulator of the innate immune response by suppressing type I interferon signaling.[2] By inhibiting PARP7, this compound effectively removes this brake, leading to the reactivation of the type I IFN pathway within tumor cells. This restored signaling has dual antitumor effects: direct cancer cell-autonomous inhibition of proliferation and the stimulation of an adaptive antitumor immune response.[2][3]

The central mechanism involves the derepression of TANK-binding kinase 1 (TBK1), a key kinase in the pathway leading to interferon production.[4] Inhibition of PARP7 by this compound leads to increased phosphorylation of TBK1 and the downstream transcription factor IRF3, as well as STAT1 and STAT2.[4][5] This cascade results in the expression of interferon-stimulated genes (ISGs), which have antiviral, antiproliferative, and immunomodulatory functions.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

ParameterValueCell Line/SystemReference
PARP7 IC50 <3 nMCell-free assay[1][3]
PARP7 Kd 0.001 µM-[1][3]
Cell MARylation EC50 1 nMCell biochemical assay[1]
Cell Proliferation IC50 20 nMNCI-H1373 lung cancer cells[1]

Table 1: In Vitro Potency and Efficacy of this compound. This table highlights the high potency of this compound in inhibiting PARP7 enzymatic activity and its downstream cellular effects.

Animal ModelDosage and AdministrationKey FindingsReference
NCI-H1373 Xenografts (CB17 SCID mice) 3-100 mg/kg, oral, once daily for 32 daysDose-dependent tumor growth inhibition; complete regressions at 100 mg/kg.[1]
CT26 Syngeneic Model (BALB/c mice) 3-100 mg/kg, oral, once daily for 24-32 daysInduction of tumor-specific adaptive immune memory and durable complete responses.[1]
In Vivo Half-life (t1/2) 325 minutes-[1]

Table 2: In Vivo Antitumor Activity of this compound. This table summarizes the significant in vivo efficacy of this compound in preclinical cancer models, demonstrating its potential as a therapeutic agent.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of this compound's action and a typical experimental workflow for its evaluation.

RBN2397_Signaling_Pathway cluster_nucleus Nucleus IRF3_P p-IRF3 IRF3_P->IRF3_P ISG Interferon-Stimulated Genes (ISGs) (e.g., CXCL10, MX1, CCL5) IRF3_P->ISG Transcription IFNb IFN-β (secreted) ISG->IFNb Translation & Secretion IFNAR IFN-α/β Receptor (IFNAR) IFNb->IFNAR Binding cGAS_STING cGAS-STING Pathway (Activated by cytosolic DNA) TBK1 TBK1 cGAS_STING->TBK1 Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation IRF3->IRF3_P PARP7 PARP7 PARP7->TBK1 Inhibition RBN2397 This compound RBN2397->PARP7 Inhibition STAT1_P p-STAT1 STAT1_P->ISG Transcription JAK_TYK JAK1/TYK2 IFNAR->JAK_TYK Activation STAT1 STAT1 JAK_TYK->STAT1 Phosphorylation STAT1->STAT1_P

Caption: this compound inhibits PARP7, restoring Type I IFN signaling.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Lines (e.g., NCI-H1373, CT26) Treatment Treat with this compound (Dose-response) Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., Crystal Violet) Treatment->Proliferation_Assay Western_Blot Western Blot Analysis (p-STAT1, STAT1) Treatment->Western_Blot RNA_Seq RNA Sequencing (ISG expression) Treatment->RNA_Seq Animal_Model Tumor Implantation (Xenograft or Syngeneic) Dosing Oral Administration of this compound Animal_Model->Dosing Tumor_Measurement Tumor Growth Monitoring Dosing->Tumor_Measurement Endpoint Endpoint Analysis (Tumor weight, IHC, Gene Expression) Tumor_Measurement->Endpoint

Caption: Preclinical evaluation workflow for this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Proliferation Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

  • Cell Seeding: Cancer cell lines (e.g., NCI-H1373) are seeded in 96-well plates at a density of 1,000-5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.0001 to 100 µM) for 24 hours.

  • Staining: After treatment, the medium is removed, and cells are fixed with 10% formalin for 15 minutes, followed by staining with 0.5% crystal violet solution for 20 minutes.

  • Quantification: The plates are washed, and the stain is solubilized with 10% acetic acid. The absorbance is measured at 590 nm using a plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Western Blot for STAT1 Phosphorylation

This protocol is used to assess the activation of the type I IFN signaling pathway by measuring the phosphorylation of STAT1.

  • Cell Lysis: Cancer cells are treated with this compound (e.g., 0.4 nM to 1 µM) for 24 hours. Cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-STAT1 (Tyr701) and total STAT1.

  • Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Analysis: Densitometry is used to quantify the band intensities, and the ratio of phosphorylated STAT1 to total STAT1 is calculated.

RNA Sequencing for Interferon-Stimulated Gene Expression

This protocol is employed to analyze the global transcriptional changes, particularly the induction of ISGs, following this compound treatment.

  • RNA Extraction: Cancer cells are treated with this compound, and total RNA is extracted using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • Library Preparation: RNA quality is assessed, and sequencing libraries are prepared from high-quality RNA samples using a library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: Raw sequencing reads are processed for quality control, aligned to the reference genome, and gene expression levels are quantified. Differential gene expression analysis is performed to identify genes that are significantly upregulated or downregulated upon this compound treatment. Gene set enrichment analysis is then used to determine the enrichment of specific pathways, such as the type I interferon signaling pathway.

In Vivo Xenograft and Syngeneic Tumor Models

These protocols are used to evaluate the antitumor efficacy of this compound in a living organism.

  • Tumor Cell Implantation:

    • Xenograft Model: 5-10 x 106 human cancer cells (e.g., NCI-H1373) are suspended in Matrigel and subcutaneously injected into the flank of immunodeficient mice (e.g., CB17 SCID).

    • Syngeneic Model: 1 x 106 murine cancer cells (e.g., CT26) are subcutaneously injected into the flank of immunocompetent mice (e.g., BALB/c).

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm3), mice are randomized into treatment groups. This compound is administered orally, once daily, at specified doses (e.g., 3-100 mg/kg).

  • Tumor Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = (length x width2)/2). Body weight and overall animal health are also monitored.

  • Endpoint Analysis: At the end of the study (due to tumor size limits or a predefined time point), tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (for immune cell infiltration markers like CD8) and gene expression analysis (for ISGs).

  • Statistical Analysis: Tumor growth curves are plotted, and statistical significance between treatment groups is determined using appropriate statistical tests (e..g., two-way ANOVA).

Conclusion

This compound represents a novel therapeutic strategy that targets a key negative regulator of the innate immune system within cancer cells. By inhibiting PARP7, this compound effectively unleashes the type I interferon response, leading to both direct antitumor effects and the promotion of a robust antitumor immunity. The preclinical data strongly support its continued development, with ongoing clinical trials investigating its safety and efficacy in various solid tumors.[7] This technical guide provides a foundational understanding of this compound's mechanism and the experimental approaches used to validate its therapeutic potential.

References

The Discovery and Synthesis of RBN-2397: A Technical Guide to the First-in-Class PARP7 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RBN-2397 (Atamparib) is a first-in-class, potent, and selective oral inhibitor of Poly (ADP-ribose) polymerase 7 (PARP7), a mono-ADP-ribosyltransferase (MARylating) enzyme. Unlike the well-known PARP1/2 inhibitors that function primarily in the DNA damage response, this compound targets a distinct cancer vulnerability related to cellular stress and immune signaling. PARP7 is a stress-induced enzyme that acts as a negative regulator of the type I interferon (IFN) response in tumor cells.[1][2] By inhibiting PARP7, this compound lifts this immunosuppressive brake, reactivating innate immune signaling within the tumor microenvironment. This dual mechanism—inducing direct cancer cell-autonomous effects and stimulating a robust anti-tumor immune response—has positioned this compound as a promising novel immunotherapeutic agent.[3][4] This guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound.

Discovery and Synthesis

Discovery

This compound was discovered by Ribon Therapeutics through a focused drug discovery campaign.[4] The development originated from the screening of an internal library of PARP inhibitors, which led to the identification of an unselective monoPARP inhibitor.[5] This initial hit served as the foundational scaffold for a structure-based drug design and optimization program.[4]

The chemical architecture of this compound is based on a pyridazinone scaffold. This core was selected as an isostere of the phthalazine nucleus present in many established PARP1 inhibitors, such as Olaparib.[6] Through iterative optimization of potency, selectivity against other PARP family members, and physicochemical properties, this compound emerged as a highly potent and selective clinical candidate.[4][5] A co-crystal structure confirmed that this compound binds competitively to the NAD+-binding pocket of PARP7.[5][7]

Synthesis Approach

The synthesis of this compound and related pyridazinone analogs is described in patent literature (WO2019212937A1).[8] The general approach involves the construction of the core pyridazinone ring system followed by the addition of side chains designed to optimize interactions within the PARP7 active site. The synthesis is modular, allowing for the exploration of structure-activity relationships (SAR) to improve potency and selectivity. While the exact, multi-step synthesis of the final clinical compound is proprietary, related academic studies have detailed the synthesis of similar indazole-7-carboxamide derivatives based on the this compound structure.[9]

Mechanism of Action and Signaling Pathway

This compound is a NAD+ competitive inhibitor of PARP7's catalytic activity.[10] PARP7 is a mono-ADP-ribosyltransferase (MARtransferase) that suppresses the type I interferon response, a critical pathway for anti-tumor immunity.[2][11]

The core mechanism proceeds as follows:

  • Cellular Stress and PARP7 Upregulation: In the tumor microenvironment, cellular stressors (such as those from cigarette smoke) lead to the upregulation of PARP7 expression.[2][12]

  • Inhibition of TBK1: PARP7 catalyzes the mono-ADP-ribosylation (MARylation) of TANK-binding kinase 1 (TBK1), a key kinase in the cytosolic nucleic acid sensing pathway (cGAS-STING). This modification prevents TBK1's activation and autophosphorylation.[11][13]

  • Suppression of Type I IFN Signaling: With TBK1 inhibited, the downstream phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3) is blocked. This halts the transcription of type I interferon genes (e.g., IFN-β), effectively hiding the tumor from the innate immune system.[5][13]

  • This compound Restores Signaling: By binding to the NAD+ pocket of PARP7, this compound prevents the MARylation of TBK1. This restores TBK1's kinase activity, leading to IRF3 activation, type I IFN production, and subsequent activation of the JAK/STAT signaling cascade, resulting in the expression of hundreds of interferon-stimulated genes (ISGs).[5][14]

This reactivation of interferon signaling has two major anti-tumor consequences:

  • Cancer Cell-Autonomous Effects: The restored signaling can directly inhibit cancer cell proliferation, induce G1 cell cycle arrest, and promote apoptosis.[1][2]

  • Immune System Activation: The production of ISGs, such as the chemokine CXCL10, promotes the recruitment and activation of immune cells, particularly CD8+ T cells, into the tumor microenvironment, leading to a durable, adaptive anti-tumor immune response.[3][15][16]

PARP7_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment Stress Cellular Stress (e.g., from smoke) PARP7 PARP7 Stress->PARP7 Upregulates cGAS_STING Cytosolic Nucleic Acid Sensing (cGAS-STING) TBK1 TBK1 cGAS_STING->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN_Genes Type I IFN Genes (IFN-β, etc.) IRF3->IFN_Genes Activates Transcription IFNAR IFN Receptor (IFNAR) IFN_Genes->IFNAR Signals via secreted IFN JAK_STAT JAK/STAT Pathway IFNAR->JAK_STAT Activates ISGs Interferon-Stimulated Genes (ISGs, CXCL10) JAK_STAT->ISGs Induces Expression CD8 CD8+ T Cell ISGs->CD8 Recruits & Activates PARP7->TBK1 MARylates & Inhibits RBN2397 This compound RBN2397->PARP7 Inhibits cluster_tumor_cell cluster_tumor_cell CD8->cluster_tumor_cell Induces Apoptosis

Caption: this compound inhibits PARP7, restoring Type I IFN signaling and promoting anti-tumor immunity.

Quantitative Data

The activity of this compound has been quantified in a range of preclinical and clinical settings.

Table 1: In Vitro Biochemical and Cellular Activity
ParameterValueAssay SystemReference(s)
PARP7 IC₅₀ <3 nMBiochemical Enzymatic Assay[10][17]
PARP7 Kd <0.001 µMBinding Assay[14][17]
Cellular MARylation EC₅₀ 1 nMCell-based Biochemical Assay[10][14]
Cell Proliferation IC₅₀ 20 nMNCI-H1373 Lung Cancer Cells[10][14]
Selectivity >50-fold vs. other PARP family membersBiochemical Assays[7][16]
Table 2: In Vivo Preclinical Efficacy
Animal ModelCell LineDosingKey Result(s)Reference(s)
Human Xenograft NCI-H1373 (NSCLC)≥30 mg/kg, p.o., q.d.Dose-dependent tumor regression; complete regressions at 100 mg/kg.[5][10]
Syngeneic CT26 (Colon)30 & 100 mg/kg, p.o., q.d.Dose-dependent tumor growth inhibition; induced tumor-specific adaptive immune memory.[10][17]
Pharmacokinetics MouseSingle oral doset1/2 = 325 mins[10][14]
Table 3: Phase 1 Clinical Trial Data (NCT04053673)
ParameterFindingPatient PopulationReference(s)
Recommended Phase 2 Dose (RP2D) 200 mg BID, continuousAdvanced Solid Tumors[18][19]
Most Frequent Related AEs (All Grades) Dysgeusia (26%), decreased appetite (13%), fatigue (11%), diarrhea (11%).47 patients in dose escalation[20]
Grade 3/4 Related AEs (at ≥200 mg) Diarrhea, increased ALT/AST, fatigue, anemia, neutropenia, thrombocytopenia.47 patients in dose escalation[20]
Preliminary Efficacy 1 Confirmed Partial Response (PR) in HR+ breast cancer; 8 patients with Stable Disease (SD) for ≥18 weeks.47 patients in dose escalation[20]
Biomarker Response Increased CD8+ T cell infiltration and granzyme B expression in on-treatment tumor biopsies.Paired patient biopsies[2][15]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon the research conducted on this compound.

Preclinical Evaluation Workflow

The preclinical assessment of this compound followed a logical progression from biochemical validation to cellular and in vivo efficacy studies.

Experimental_Workflow cluster_invitro In Vitro / Biochemical cluster_cellular Cell-Based cluster_invivo In Vivo enzymatic 1. PARP7 Enzymatic Assay (Determine IC₅₀) binding 2. Binding Assay (Determine Kd) enzymatic->binding selectivity 3. PARP Family Selectivity Panel binding->selectivity mar 4. Cellular MARylation Assay (Determine EC₅₀) selectivity->mar viability 5. Cell Viability / Proliferation (Determine IC₅₀ in cancer cells) mar->viability pathway 6. Target Engagement Assay (pSTAT1 Western Blot) viability->pathway pk 7. Pharmacokinetics (PK) (Determine oral bioavailability, t½) pathway->pk xenograft 8. Xenograft Efficacy (e.g., NCI-H1373 in SCID mice) pk->xenograft syngeneic 9. Syngeneic Efficacy (e.g., CT26 in BALB/c mice) xenograft->syngeneic pd 10. Pharmacodynamics (PD) (Tumor biomarker analysis) syngeneic->pd

References

RBN-2397: A Preclinical Oncology Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical oncology studies of RBN-2397, a first-in-class, potent, and selective inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7). The following sections detail the mechanism of action, key preclinical findings, and experimental methodologies, offering a comprehensive resource for professionals in the field of oncology drug development.

Core Mechanism of Action

This compound is an orally active, NAD+ competitive inhibitor of PARP7.[1][2] PARP7 is a mono-ADP-ribosyltransferase that has been identified as a negative regulator of the Type I interferon (IFN) response in cancer cells.[3][4] Cellular stress, such as that induced by toxins in cigarette smoke, can lead to increased PARP7 expression.[5][6] This upregulation of PARP7 suppresses the innate immune response by inhibiting the TANK-binding kinase 1 (TBK1), a key component of the cytosolic nucleic acid sensing pathway.[7] By inhibiting PARP7, this compound restores Type I IFN signaling, leading to both direct cancer cell-autonomous effects and immune-stimulatory effects.[4][8] This dual mechanism of action results in the inhibition of cancer cell proliferation and the induction of an adaptive immune response.[3][8]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data from these investigations.

ParameterValueCell Line/ModelReference
IC50 (PARP7) <3 nMBiochemical Assay[1][2]
Kd (PARP7) <0.001 µMBinding Assay[1][2]
EC50 (Cell MARylation) 1 nMCell-based Biochemical Assay[2]
IC50 (Cell Proliferation) 20 nMNCI-H1373 Lung Cancer Cells[2]
Study TypeAnimal ModelDosingKey FindingsReference
Xenograft NCI-H1373 Human NSCLC3-100 mg/kg, oral, once dailyDose-dependent tumor growth inhibition; complete regressions at 100 mg/kg.[1][2][4]
Syngeneic CT26 Colon Carcinoma3-100 mg/kg, oral, once dailyInduced tumor-specific adaptive immune memory with durable complete responses.[1][2]
Combination Study CT26 Colon CarcinomaThis compound (30 mg/kg) + anti-PD-1Complete and durable regressions in 90% of mice.[4]

Key Preclinical Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for preclinical evaluation.

RBN_2397_Mechanism_of_Action cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment stress Cellular Stress (e.g., cytosolic nucleic acids) parp7 PARP7 stress->parp7 tbk1 TBK1 parp7->tbk1 Inhibition irf3 IRF3 tbk1->irf3 Phosphorylation ifn1 Type I Interferon (IFN-β) irf3->ifn1 Transcription ifn_receptor IFN Receptor ifn1->ifn_receptor rbn2397 This compound rbn2397->parp7 stat1 STAT1 ifn_receptor->stat1 Activation isgs Interferon Stimulated Genes (e.g., CXCL10) stat1->isgs Transcription cd8_t_cell CD8+ T Cell isgs->cd8_t_cell Recruitment tumor_regression Tumor Regression cd8_t_cell->tumor_regression

This compound Mechanism of Action.

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_combination Combination Studies biochem Biochemical Assays (IC50, Kd) cell_based Cell-Based Assays (MARylation, Proliferation) biochem->cell_based xenograft Xenograft Models (e.g., NCI-H1373) cell_based->xenograft syngeneic Syngeneic Models (e.g., CT26) xenograft->syngeneic pd Pharmacodynamics (Biomarker Analysis) syngeneic->pd combo_therapy Combination with Immune Checkpoint Inhibitors syngeneic->combo_therapy

Preclinical Evaluation Workflow for this compound.

Detailed Experimental Protocols

In Vitro Cell Proliferation Assay
  • Cell Line: NCI-H1373 human lung cancer cells.[2]

  • Method: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with a serial dilution of this compound (e.g., 0.0001 to 100 µM) for a specified period (e.g., 24 hours).[2] Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vitro STAT1 Phosphorylation Assay
  • Cell Line: NCI-H1373 human lung cancer cells.[2]

  • Method: Cells are treated with varying concentrations of this compound (e.g., 0.4 nM to 1 µM) for 24 hours.[2] Following treatment, cell lysates are prepared and subjected to Western blotting. The levels of phosphorylated STAT1 (p-STAT1) and total STAT1 are detected using specific antibodies. The increase in the p-STAT1/total STAT1 ratio indicates the restoration of the Type I IFN response.[2]

In Vivo Xenograft Tumor Model
  • Animal Model: CB17 SCID mice.[4]

  • Tumor Implantation: NCI-H1373 human lung cancer cells are subcutaneously injected into the flank of the mice.[4]

  • Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and this compound treatment groups. This compound is administered orally, once daily, at various dose levels (e.g., 3-100 mg/kg).[2][4]

  • Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors are excised for pharmacodynamic analysis.[4]

In Vivo Syngeneic Tumor Model
  • Animal Model: BALB/c mice.[2]

  • Tumor Implantation: CT26 colon carcinoma cells are subcutaneously injected into the flank of the mice.

  • Treatment: Similar to the xenograft model, mice are treated with vehicle or this compound once tumors are established.

  • Immune Response Evaluation: In addition to tumor growth inhibition, the induction of an adaptive immune response is assessed. This can involve rechallenging tumor-free mice with the same or a different tumor cell line to evaluate for tumor-specific immune memory.[9] Immune cell populations within the tumor microenvironment can be analyzed by flow cytometry or immunohistochemistry.[10]

Preclinical Rationale for Clinical Development

The preclinical data for this compound demonstrate a novel mechanism of action that combines direct antitumor effects with the stimulation of an antitumor immune response. The potent and selective inhibition of PARP7 leads to the reactivation of the Type I IFN pathway in cancer cells, a pathway often suppressed by tumors to evade immune surveillance.[8] The robust single-agent efficacy in both immunodeficient and immunocompetent preclinical models, along with the induction of durable, tumor-specific immunity, provided a strong rationale for advancing this compound into clinical trials for patients with advanced solid tumors.[3][4][6] Furthermore, the observed synergy with immune checkpoint inhibitors in preclinical models suggests a promising combination therapy strategy.[4][11]

References

RBN-2397's Impact on the Tumor Microenvironment: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of RBN-2397, a first-in-class, potent, and selective inhibitor of PARP7. It details the compound's mechanism of action, its effects on the tumor microenvironment (TME), and the preclinical and clinical data supporting its development. This document is intended to be a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Core Mechanism of Action: Re-awakening the Immune Response

This compound is an orally active, NAD+ competitive inhibitor of PARP7 with a high degree of selectivity.[1] PARP7 (also known as TIPARP) is a mono-ADP-ribosyltransferase that is upregulated in response to cellular stress, such as exposure to toxins in cigarette smoke.[2][3] In the context of cancer, PARP7 acts as a negative regulator of the type I interferon (IFN) response, a critical pathway for innate and adaptive anti-tumor immunity.[2][4][5] By inhibiting PARP7, this compound effectively "removes the brakes" on the type I IFN signaling cascade within tumor cells.[3][6]

This restored signaling leads to a cascade of downstream effects, including the direct inhibition of cancer cell proliferation and the activation of the immune system, both of which contribute to tumor regression.[6] Preclinical studies have demonstrated that this compound's anti-tumor activity is dependent on this induction of type I IFN signaling within the tumor cells.[6]

Remodeling the Tumor Microenvironment: From "Cold" to "Hot"

The primary effect of this compound on the TME is the transformation of immunologically "cold" tumors, which are devoid of immune cell infiltration, into "hot" tumors that are recognized and attacked by the immune system. This is achieved through a multi-faceted approach orchestrated by the restored type I IFN signaling.

1. Enhanced Chemokine Production: The reactivated IFN pathway leads to the production of various chemokines, most notably CXCL10.[4] CXCL10 is a potent chemoattractant for immune cells, particularly T cells.

2. Increased Immune Cell Infiltration: The increased chemokine gradient facilitates the recruitment of immune cells into the tumor. Clinical and preclinical studies have consistently shown a significant increase in the infiltration of activated CD8+ T cells and M1 macrophages into the TME following this compound treatment.[4][5] In some non-small cell lung carcinoma (NSCLC) patients, up to a 50-fold increase in intratumoral activated T cells and monocytes/M1 macrophages was observed.[4][5]

3. Induction of Adaptive Immunity: The influx of cytotoxic CD8+ T cells, coupled with an increase in granzyme B expression, signifies the induction of a robust and specific anti-tumor adaptive immune response.[4][5] Preclinical models have shown that this compound can induce durable, complete responses and tumor-specific adaptive immune memory.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

In Vitro Activity
Target PARP7
IC50 <3 nM[1]
Kd <0.001 µM[1]
Cellular MARylation EC50 1 nM
NCI-H1373 Cell Proliferation IC50 20 nM
In Vivo Preclinical Efficacy
Model CT26 Syngeneic Model
Effect Induction of tumor-specific adaptive immune memory with durable complete responses[1]
Model NCI-H1373 NSCLC Xenografts
Effect Complete regressions at 100 mg/kg once daily
Dose-dependent tumor growth inhibition at ≥30 mg/kg
Clinical Pharmacodynamics and Efficacy (Phase 1)
Tumor Types Head and Neck Squamous Cell Carcinoma (HNSCC), Breast Cancer, Squamous Cell Carcinoma of the Lung (SCCL)[2]
Immune Infiltration Up to 50-fold increase in intratumoral activated T cells and M1 macrophages in some NSCLC patients[4][5]
Up to 8-fold increase in CD8+ T cell infiltration in evaluable paired biopsies[4]
Gene Expression (Tumor Biopsies) 1.5 to 8-fold increase in CXCL10 expression in tumors of interest[4]
Clinical Response One patient with squamous cell carcinoma of the lung (SCCL) on study for 17+ months with 29% tumor shrinkage[7]
A second SCCL patient with stable disease for 4+ months and 19% tumor shrinkage[7]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Signaling Pathway

RBN2397_Mechanism_of_Action cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment RBN2397 This compound PARP7 PARP7 RBN2397->PARP7 inhibits TBK1_inactive TBK1 (inactive) PARP7->TBK1_inactive maintains inactive state TBK1_active TBK1 (active) TBK1_inactive->TBK1_active activation IRF3_inactive IRF3 (inactive) TBK1_active->IRF3_inactive phosphorylates IRF3_active IRF3 (active, p-IRF3) IRF3_inactive->IRF3_active Type1_IFN Type I Interferon (IFN-α, IFN-β) IRF3_active->Type1_IFN induces transcription IFNAR IFNAR Type1_IFN->IFNAR binds STAT1_inactive STAT1 (inactive) IFNAR->STAT1_inactive activates STAT1_active STAT1 (active, p-STAT1) STAT1_inactive->STAT1_active ISGs Interferon-Stimulated Genes (e.g., CXCL10) STAT1_active->ISGs induces transcription CD8_T_cell CD8+ T Cell ISGs->CD8_T_cell recruits M1_Macrophage M1 Macrophage ISGs->M1_Macrophage recruits Tumor_Cell_Death Tumor Cell Death CD8_T_cell->Tumor_Cell_Death induces M1_Macrophage->Tumor_Cell_Death promotes

Caption: this compound inhibits PARP7, leading to activation of the Type I IFN pathway and anti-tumor immunity.

Experimental Workflow for TME Analysis

TME_Analysis_Workflow cluster_biopsy Tumor Biopsy cluster_analysis Analysis cluster_data Data Output Pre_Treatment Pre-Treatment Biopsy IHC Immunohistochemistry (CD8, Granzyme B) Pre_Treatment->IHC NanoString NanoString nCounter (ISG Expression) Pre_Treatment->NanoString MIBI_TOF MIBI-TOF (Immune Cell Phenotyping) Pre_Treatment->MIBI_TOF Post_Treatment On-Treatment Biopsy Post_Treatment->IHC Post_Treatment->NanoString Post_Treatment->MIBI_TOF Immune_Infiltration Immune Cell Infiltration (Quantitative) IHC->Immune_Infiltration Gene_Expression Gene Expression Profiles (Fold Change) NanoString->Gene_Expression Spatial_Relationships Spatial Immune Cell Relationships MIBI_TOF->Spatial_Relationships

Caption: Workflow for analyzing tumor biopsies to assess this compound's effect on the TME.

Detailed Experimental Protocols

The following are representative protocols for key experiments cited in the evaluation of this compound. These are generalized based on common laboratory practices and information from related studies. For specific details, refer to the supplementary materials of the primary publications.

Immunohistochemistry (IHC) for CD8 and Granzyme B
  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm) are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0) or an EDTA-based buffer (pH 9.0) in a pressure cooker or water bath.

  • Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific antibody binding is blocked with a protein block solution (e.g., serum from the secondary antibody host species).

  • Primary Antibody Incubation: Sections are incubated with primary antibodies against CD8 (e.g., clone C8/144B) and Granzyme B (e.g., clone GrB-7) overnight at 4°C. Antibody dilutions are optimized based on the manufacturer's recommendations.

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB (3,3'-Diaminobenzidine) substrate-chromogen system for visualization.

  • Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted with a permanent mounting medium.

  • Image Analysis: Stained slides are scanned, and quantitative analysis is performed to determine the density of positive cells in different tumor compartments (e.g., intratumoral, stromal).

NanoString nCounter for Interferon-Stimulated Gene (ISG) Expression
  • RNA Extraction: Total RNA is extracted from FFPE tumor sections or fresh frozen tissue using a commercially available kit. RNA quality and quantity are assessed.

  • Hybridization: A specific amount of total RNA (e.g., 100 ng) is hybridized with a custom or pre-designed CodeSet of reporter and capture probes targeting a panel of ISGs and housekeeping genes. Hybridization is carried out at 65°C for 16-20 hours.

  • Sample Processing: The hybridized samples are processed on the nCounter Prep Station to remove excess probes and immobilize the probe-target complexes on a streptavidin-coated cartridge.

  • Data Acquisition: The cartridge is scanned on the nCounter Digital Analyzer, which counts the individual fluorescent barcodes corresponding to each target molecule.

  • Data Analysis: Raw data is normalized to housekeeping genes. Fold changes in gene expression between pre- and post-treatment samples are calculated to determine the induction of the ISG signature.

Multiplexed Ion Beam Imaging by Time-of-Flight (MIBI-TOF)
  • Antibody Conjugation: A panel of antibodies targeting various immune cell markers is conjugated with specific metal isotope reporters.

  • Tissue Staining: FFPE tumor sections are stained with the cocktail of metal-labeled antibodies.

  • Image Acquisition: The stained tissue is placed in the MIBI-TOF instrument. A primary ion beam is rastered across the tissue, sputtering secondary ions from the metal tags. The time-of-flight mass spectrometer separates and detects these ions based on their mass-to-charge ratio, generating a high-dimensional image of the tissue.

  • Image Analysis: The resulting multiplexed images are processed to identify and phenotype individual cells based on their marker expression. Spatial analysis is performed to characterize the cellular composition and organization of the tumor microenvironment, including the proximity and interactions between different immune cell subsets and tumor cells.

Conclusion

This compound represents a novel therapeutic strategy that leverages the host's own immune system to combat cancer. By inhibiting PARP7, this compound effectively reverses a key mechanism of immune evasion in tumors, leading to the activation of a robust and durable anti-tumor immune response. The preclinical and clinical data to date provide a strong rationale for the continued development of this compound as a monotherapy and in combination with other immunotherapies for the treatment of various solid tumors. This guide provides a comprehensive overview of the technical aspects of this compound's action and the methodologies used to evaluate its impact on the tumor microenvironment.

References

RBN-2397: A Catalyst for Innate Immunity in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

RBN-2397, a potent and selective small molecule inhibitor of Poly (ADP-ribose) polymerase 7 (PARP7), represents a promising therapeutic strategy in oncology by virtue of its ability to reinvigorate the innate immune system. Cancer cells frequently exploit PARP7 to suppress the type I interferon (IFN) signaling pathway, a critical component of antiviral and antitumor immunity. This compound effectively reverses this immunosuppressive mechanism, leading to the activation of innate immune responses, inhibition of tumor cell proliferation, and the induction of a tumor-specific adaptive immune memory. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols to assess its impact on innate immunity, and a summary of key quantitative data from preclinical and clinical investigations.

Mechanism of Action: Releasing the Brakes on Innate Immunity

This compound functions as a NAD+ competitive inhibitor of PARP7.[1][2] In many cancer cells, PARP7 is overexpressed and acts as a negative regulator of the innate immune response.[3][4] It achieves this by suppressing the cGAS-STING and RIG-I signaling pathways, which are responsible for detecting cytosolic nucleic acids—a hallmark of viral infection and cellular stress often present in the tumor microenvironment.

The inhibition of PARP7 by this compound leads to a cascade of downstream events that collectively restore and amplify the type I interferon response:

  • Activation of TBK1: this compound treatment promotes the phosphorylation of TANK-binding kinase 1 (TBK1), a central kinase in innate immune signaling.[5]

  • Amplification of STING and RIG-I Signaling: The activation of TBK1 subsequently leads to the amplified activation of the STING (Stimulator of Interferon Genes) and RIG-I (Retinoic acid-inducible gene I) signaling pathways.[5]

  • Induction of Type I Interferons: This signaling cascade culminates in the production of type I interferons, most notably interferon-beta (IFN-β).[5]

  • STAT1/STAT2 Phosphorylation and ISG Expression: Secreted IFN-β binds to its receptor, leading to the phosphorylation of STAT1 and STAT2 (Signal Transducer and Activator of Transcription).[5] Phosphorylated STAT1/STAT2 then translocate to the nucleus and induce the expression of a battery of interferon-stimulated genes (ISGs), including chemokines like CXCL10, which are crucial for recruiting immune cells to the tumor microenvironment.[6][7]

This restoration of innate immune signaling has a dual effect: it directly inhibits cancer cell proliferation and marks the tumor for destruction by the adaptive immune system, particularly by CD8+ T cells.[3][6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and efficacy of this compound from various studies.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemReference
PARP7 IC50 <3 nMCell-free assay[1][2]
PARP7 Kd <0.001 µMCell-free assay[1][2]
Cell MARylation EC50 1 nMBiochemical assay[2]
Cell Proliferation IC50 20 nMNCI-H1373 lung cancer cells[2]

Table 2: Preclinical In Vivo Efficacy of this compound

Animal ModelTreatment RegimenKey FindingsReference
CT26 Syngeneic Model 3-100 mg/kg, oral, once dailyInduced tumor-specific adaptive immune memory and durable complete responses.[2]
NCI-H1373 Xenografts 3-100 mg/kg, oral, once dailyCaused complete regressions at 100 mg/kg and dose-dependent tumor growth inhibition at ≥30 mg/kg.[2]
VSV-infected Mice Not specifiedEnhanced innate antiviral immunity, increased serum IFN-β, and reduced viral loads.[5]

Table 3: Phase 1 Clinical Trial Data for this compound

ParameterFindingPatient PopulationReference
Recommended Phase 2 Dose (RP2D) 200 mg BID, continuous dosingAdvanced solid tumors[8]
Clinical Activity One confirmed partial response (PR) in HR+, HER2- breast cancer; 8 patients with stable disease (SD) for ≥18 weeks.Advanced solid tumors[7]
Pharmacodynamic Effects Increased CXCL10 mRNA in on-treatment biopsies (1.5 to 8-fold); enrichment for immune response gene sets; increased CD8+ T cells and Granzyme B expression.Advanced solid tumors[7]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the impact of this compound on innate immunity.

Cell Viability Assay

This protocol is designed to assess the anti-proliferative effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., NCI-H1373)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Crystal Violet solution (0.5% w/v in 25% methanol)

  • Sorensen's buffer (0.1 M sodium citrate, 50% ethanol, pH 4.2)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. The final concentrations should range from picomolar to micromolar. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, gently wash the cells twice with PBS.

  • Fix the cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Stain the cells by adding 100 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

  • Wash the plate with deionized water until the excess stain is removed.

  • Air dry the plate completely.

  • Solubilize the stain by adding 100 µL of Sorensen's buffer to each well and incubate for 15 minutes on a shaker.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot for STAT1 Phosphorylation

This protocol details the detection of total and phosphorylated STAT1 to assess the activation of the interferon signaling pathway.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-STAT1, Rabbit anti-phospho-STAT1 (Tyr701)

  • HRP-conjugated anti-rabbit secondary antibody

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Plate cells and treat with various concentrations of this compound (e.g., 0.4 nM to 1 µM) for 24 hours.

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-STAT1 (Tyr701) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with the primary antibody against total STAT1 and a loading control antibody.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or BALB/c nude)

  • Cancer cell line (e.g., NCI-H1373)

  • Matrigel (optional)

  • This compound formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject 5-10 million cancer cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally once daily at various doses (e.g., 3, 10, 30, 100 mg/kg). The control group should receive the vehicle.

  • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight two to three times per week.

  • Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a defined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration, qPCR for gene expression).

  • Plot tumor growth curves and analyze for statistical significance between treatment and control groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

RBN2397_Mechanism_of_Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PARP7 PARP7 This compound->PARP7 Inhibits TBK1 TBK1 PARP7->TBK1 Suppresses pTBK1 pTBK1 TBK1->pTBK1 IFN-β IFN-β pTBK1->IFN-β Induces cGAS-STING cGAS-STING cGAS-STING->TBK1 RIG-I RIG-I RIG-I->TBK1 STAT1/2 STAT1/2 pSTAT1/2 pSTAT1/2 STAT1/2->pSTAT1/2 ISGs ISGs pSTAT1/2->ISGs Induces Expression IFN-β->STAT1/2 Activates

Caption: this compound inhibits PARP7, leading to activation of the TBK1-IFN-β axis.

Experimental_Workflow Cell_Culture Cancer Cell Culture Treatment This compound Treatment Cell_Culture->Treatment In_Vivo_Study In Vivo Xenograft Study Cell_Culture->In_Vivo_Study Viability_Assay Cell Viability Assay (IC50 Determination) Treatment->Viability_Assay Western_Blot Western Blot (pSTAT1 Analysis) Treatment->Western_Blot Tumor_Analysis Tumor Growth Analysis In_Vivo_Study->Tumor_Analysis

Caption: A typical workflow for evaluating the in vitro and in vivo effects of this compound.

References

RBN-2397: A Novel PARP7 Inhibitor Activating Innate Immunity Through TBK1 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

RBN-2397 is a first-in-class, potent, and selective oral inhibitor of Poly (ADP-ribose) polymerase 7 (PARP7), a key negative regulator of the type I interferon (IFN) signaling pathway.[1] In a variety of solid tumors, PARP7 is overexpressed and acts to suppress innate anti-tumor immunity.[2] this compound reverses this immunosuppression by inhibiting the catalytic activity of PARP7, leading to the activation of TANK-binding kinase 1 (TBK1) and subsequent induction of type I IFN signaling.[3][4] This whitepaper provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and the experimental methodologies used to characterize its activity.

Introduction: The Role of PARP7 and TBK1 in Cancer Immunology

The innate immune system plays a critical role in tumor surveillance and elimination. A key pathway in this process is the cGAS-STING pathway, which detects the presence of cytosolic DNA, a common feature of cancer cells, and initiates a signaling cascade that results in the production of type I interferons.[5] TBK1 is a crucial kinase in this pathway, responsible for phosphorylating and activating the transcription factor IRF3, which in turn drives the expression of type I IFNs.[5][6]

PARP7, a mono-ADP-ribosyltransferase, has been identified as a negative regulator of this pathway.[7] It directly interacts with and inhibits TBK1, thereby suppressing the type I IFN response and allowing tumors to evade immune detection.[3][4] The expression of PARP7 is often amplified in various cancers, making it an attractive therapeutic target.[8] this compound was developed as a potent and selective inhibitor of PARP7 to restore this critical anti-tumor immune response.[1][9]

Mechanism of Action of this compound

This compound is an orally active, NAD+ competitive inhibitor of PARP7.[10][11] By binding to the NAD+-binding site of PARP7, this compound blocks its mono-ADP-ribosylation (MARylation) activity.[9] This inhibition prevents PARP7 from suppressing TBK1, leading to the activation of the TBK1-IRF3 signaling axis and the subsequent production of type I interferons.[3][4] The restoration of type I IFN signaling has two major anti-tumor effects:

  • Direct Cancer Cell Effects: The induction of type I IFNs can lead to cell cycle arrest, senescence, and apoptosis in cancer cells.[12]

  • Immune-Mediated Effects: Type I IFNs promote the recruitment and activation of various immune cells, including cytotoxic T lymphocytes, into the tumor microenvironment, leading to a robust anti-tumor immune response.[9][13]

RBN2397_Mechanism_of_Action

Preclinical and Clinical Data

The efficacy of this compound has been evaluated in a range of preclinical models and early-phase clinical trials.

Preclinical Activity

This compound has demonstrated potent and selective inhibition of PARP7 in biochemical and cellular assays.

ParameterValueCell Line/ModelReference
IC50 (PARP7) <3 nMBiochemical Assay[10][11]
Kd (PARP7) <0.001 µMBinding Assay[10][11]
EC50 (MARylation) 1 nMCellular Biochemical Assay[11]
IC50 (Cell Proliferation) 20 nMNCI-H1373 Lung Cancer Cells[11]

In vivo studies have shown that oral administration of this compound leads to significant anti-tumor activity.

ModelDosingOutcomeReference
NCI-H1373 Xenografts 3-100 mg/kg, once dailyComplete tumor regressions at 100 mg/kg[10][11]
CT26 Syngeneic Model 3-100 mg/kg, once dailyDurable complete responses and induction of tumor-specific adaptive immune memory[11]
Clinical Trial Data

A first-in-human Phase 1 study (NCT04053673) evaluated the safety and preliminary efficacy of this compound in patients with advanced solid tumors.[14][15]

Trial PhasePatient PopulationRecommended Phase 2 DoseKey FindingsReference
Phase 1 Advanced Solid Tumors200 mg twice dailyWell-tolerated safety profile; Preliminary anti-tumor activity observed, including partial responses in breast and head and neck squamous cell carcinoma.[14][16][14]

Further clinical development is ongoing, including studies of this compound in combination with immune checkpoint inhibitors like pembrolizumab (NCT05127590).[17]

Experimental Protocols

Detailed, step-by-step experimental protocols are proprietary to the developing institutions. However, the principles of the key assays used to characterize this compound are described below.

PARP7 Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the catalytic activity of recombinant PARP7 in vitro. A common method involves measuring the incorporation of biotinylated NAD+ onto a histone substrate. The signal is detected using a streptavidin-conjugated reporter.

PARP7_Inhibition_Assay

Cellular MARylation Assay

This assay measures the inhibition of PARP7-mediated mono-ADP-ribosylation in a cellular context. Cells overexpressing PARP7 are treated with the inhibitor, and the level of protein MARylation is assessed, often by Western blot using an antibody specific for mono-ADP-ribose.

STAT1 Phosphorylation Assay

To assess the activation of the type I IFN pathway, the phosphorylation of STAT1 (a downstream target) is measured. Cancer cells are treated with this compound, and phosphorylated STAT1 levels are quantified by Western blot or flow cytometry using a phospho-specific antibody.[11]

In Vivo Xenograft Studies

Human cancer cell lines are implanted into immunocompromised mice. Once tumors are established, mice are treated with this compound or a vehicle control. Tumor volume is measured regularly to assess anti-tumor efficacy.[10][11]

Xenograft_Study_Workflow

Conclusion

This compound represents a novel and promising therapeutic strategy for the treatment of solid tumors. By inhibiting PARP7, this compound effectively removes a key brake on the innate immune system, leading to the activation of TBK1 and the restoration of a potent type I interferon-mediated anti-tumor response. Preclinical and early clinical data demonstrate a favorable safety profile and encouraging signs of efficacy. Ongoing clinical trials will further elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with other immunotherapies.

References

The Role of RBN-2397 in Cancer Cell-Autonomous Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RBN-2397 is a first-in-class, potent, and selective small molecule inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7), a mono-ADP-ribosyltransferase (mono-ART).[1][2] PARP7 has been identified as a crucial negative regulator of the Type I interferon (IFN) response within cancer cells, a pathway often suppressed by tumors to evade immune detection.[3][4][5] By inhibiting PARP7, this compound restores this signaling cascade, leading to a range of cancer cell-autonomous effects that collectively inhibit tumor growth. These intrinsic effects include the direct suppression of cell proliferation, induction of G1 cell cycle arrest, cellular senescence, and apoptosis.[2][3][6] This document provides a detailed overview of the cell-autonomous mechanisms of this compound, quantitative data on its activity, and protocols for key experimental assessments.

Core Mechanism of Action: The PARP7-Type I Interferon Axis

PARP7 is a stress-induced enzyme that suppresses the Type I IFN response following the detection of cytosolic nucleic acids by cellular sensors like cGAS, STING, and RIG-I.[2][4] It carries out this suppression by negatively regulating TANK-binding kinase 1 (TBK1), a key kinase in the pathway.[4][7] this compound, by selectively inhibiting the catalytic function of PARP7, removes this brake on the signaling pathway.[2][4] This restores TBK1 phosphorylation, leading to the production of Type I interferons (e.g., IFN-β).[2][7] Secreted IFN-β then acts in an autocrine or paracrine manner, binding to the IFN-α/β receptor (IFNAR) and activating the JAK/STAT signaling cascade. This culminates in the expression of numerous interferon-stimulated genes (ISGs), which exert anti-proliferative and pro-apoptotic effects on the cancer cells.[4][5][7]

RBN2397_Signaling_Pathway cluster_cytosol Cytosol cluster_membrane Cell Membrane cluster_downstream Downstream Effects stress Cellular Stress (e.g., cytosolic nucleic acids) sensing cGAS / STING / RIG-I Sensing Pathway stress->sensing tbk1 TBK1 sensing->tbk1 ifn Type I IFN (e.g., IFN-β) tbk1->ifn activates parp7 PARP7 parp7->tbk1 inhibits rbn2397 This compound rbn2397->parp7 inhibits ifnar IFNAR ifn->ifnar jak_stat JAK/STAT Signaling ifnar->jak_stat isg ISG Expression (e.g., CXCL10, MX1) jak_stat->isg effects Cell-Autonomous Effects isg->effects

Caption: this compound inhibits PARP7, restoring TBK1-mediated Type I IFN signaling in cancer cells.

Key Cancer Cell-Autonomous Effects

Inhibition of PARP7 by this compound triggers a cascade of events within the cancer cell, independent of the immune system, that contribute to its anti-tumor activity.

  • Inhibition of Cell Proliferation: Treatment with this compound leads to a significant decrease in cell viability and proliferation across a subset of cancer cell lines, particularly those with higher baseline expression of interferon-stimulated genes.[4][6] For example, it blocks cell proliferation in NCI-H1373 lung cancer cells with a low nanomolar IC50 value.[8] This effect has also been observed in prostate and ovarian cancer cell models.[9][10]

  • G1 Cell Cycle Arrest and Senescence: A primary mechanism for the reduction in cell viability is the induction of cell cycle arrest.[2][6] In NCI-H1373 cells, this compound treatment leads to an accumulation of cells in the G0/G1 phase.[6] This arrest is associated with the induction of cellular senescence and an increase in the expression of genes linked to the senescence-associated secretory phenotype (SASP).[2][6]

  • Apoptosis: In vivo studies of NCI-H1373 xenografts treated with this compound showed an increase in cleaved caspase-3, a key marker of apoptosis.[2][6] This indicates that beyond halting proliferation, this compound can trigger programmed cell death.

  • Alterations in Cellular Metabolism: this compound treatment has been shown to affect autophagy flux in cancer cells.[6] This is accompanied by a decrease in the cellular oxygen consumption rate and reduced ATP production from mitochondria, suggesting that this compound induces changes in energy metabolism that are detrimental to the cancer cell.[6]

  • PARP7 Trapping: Similar to how clinical PARP1 inhibitors function, this compound has been shown to induce the "trapping" of PARP7 on chromatin in a detergent-resistant fraction within the nucleus.[9] This action may contribute to its cytotoxic effects.

  • Microtubule Stabilization: In ovarian cancer cells, PARP7 MARylates (mono-ADP-ribosylates) α-tubulin, which promotes the destabilization of microtubules and enhances cell growth and migration.[10][11] this compound inhibits this activity, leading to a decrease in α-tubulin MARylation, subsequent microtubule stabilization, and reduced cancer cell proliferation and migration.[11]

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for this compound.

Table 1: Potency and Selectivity of this compound

Parameter Value Species/System Reference
PARP7 IC₅₀ < 3 nM Cell-free assay [8][12]
PARP7 Kd < 1 nM Cell-free assay [8][12]
Cellular MARylation EC₅₀ 1 nM Cell biochemical assay [8]
Selectivity over PARP1 ~300-fold Cellular PARylation assay [13]

| Selectivity over PARP family | > 50-fold | Biochemical assays |[13] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

Effect Cell Line Concentration/Value Incubation Time Reference
Inhibition of Proliferation NCI-H1373 (Lung Cancer) IC₅₀ = 20 nM 24 hours [8]
Restoration of Type I IFN NCI-H1373 (Lung Cancer) Dose-dependent (0.4 nM - 1 µM) 24 hours [8]
Induction of G0/G1 Arrest NCI-H1373 (Lung Cancer) Not specified Not specified [6]
Induction of G1 Arrest PC3, DU145 (Prostate) Not specified Not specified [14]

| Inhibition of Migration | OVCAR4, OVCAR3 (Ovarian) | 5 µM | Not specified |[10] |

Table 3: In Vivo Efficacy and Pharmacodynamic Markers

Model Dosing Key Result Reference
NCI-H1373 Xenograft ≥ 30 mg/kg (oral, daily) Dose-dependent tumor regression [3]
NCI-H1373 Xenograft Not specified Decreased Ki67, Increased P21 & Cleaved Caspase-3 [2]
CT26 Syngeneic Model 3-100 mg/kg (oral, daily) Induces adaptive immune memory [8]

| Patient Tumor Biopsies | 200 mg BID (RP2D) | 1.5 to 8-fold increase in CXCL10 mRNA |[15][16][17] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

Cell Viability Assay (Crystal Violet)

This protocol is used to assess the effect of this compound on cancer cell proliferation over several days.

Methodology:

  • Cell Seeding: Seed ovarian cancer cells (e.g., OVCAR4) at a density of 1 x 10⁴ cells per well in 12-well plates.[10]

  • Adherence: Allow cells to adhere and grow for approximately 24 hours to reach ~50% confluence.[10]

  • Treatment: Treat cells with increasing doses of this compound (and/or other compounds like paclitaxel). Include a vehicle control (e.g., DMSO).[10]

  • Incubation: Incubate cells for 6 days. Replenish the media with fresh drug every 2 days.[10]

  • Fixation: After 6 days, wash the cells with PBS and fix for 10 minutes with 4% paraformaldehyde at room temperature.[18]

  • Staining: Stain the fixed cells with a 0.1% crystal violet solution.[18]

  • Extraction: After washing to remove excess stain, extract the incorporated dye using 10% glacial acetic acid.[18]

  • Quantification: Read the absorbance of the extracted dye at 595 nm using a microplate reader.[18]

Cell_Viability_Workflow start Seed Cells (1e4 cells/well) adhere Incubate (~24h) start->adhere treat Treat with This compound adhere->treat incubate Incubate (6 days) Replenish media/drug every 2 days treat->incubate fix Fix Cells (4% PFA) incubate->fix stain Stain (Crystal Violet) fix->stain extract Extract Stain (10% Acetic Acid) stain->extract read Read Absorbance (595 nm) extract->read end Analyze Data read->end

Caption: Workflow for assessing cell proliferation using the crystal violet staining method.

Cell Cycle Analysis (Flow Cytometry)

This protocol determines the distribution of cells in different phases of the cell cycle following treatment.

Methodology:

  • Cell Culture & Treatment: Seed cells and allow them to adhere for 24 hours. Treat with the desired concentrations of this compound or a vehicle control for a specified time (e.g., 24 or 48 hours).[19]

  • Harvesting: Harvest adherent cells using trypsinization or suspension cells by centrifugation. Wash once with ice-cold PBS.[19]

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[19]

  • Storage: Incubate the fixed cells at -20°C for at least 2 hours (or overnight).[19]

  • Staining: Centrifuge the fixed cells to pellet, discard the supernatant, and wash with PBS. Resuspend the pellet in a propidium iodide (PI) staining solution containing RNase.[19]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[19]

  • Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[19]

  • Data Interpretation: Use appropriate software to analyze the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[19]

Cell_Cycle_Workflow start Culture & Treat Cells harvest Harvest Cells (Trypsin/Centrifuge) start->harvest fix Fix Cells (Cold 70% Ethanol) harvest->fix stain Stain DNA (Propidium Iodide) fix->stain acquire Flow Cytometry Acquisition stain->acquire analyze Analyze DNA Content Histogram acquire->analyze end Quantify Phases (G1, S, G2/M) analyze->end

References

Methodological & Application

Application Notes and Protocols for RBN-2397 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RBN-2397 is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7), a mono-ADP-ribosyltransferase (MART) implicated in cancer progression and immune evasion.[1][2] PARP7 acts as a negative regulator of the type I interferon (IFN) signaling pathway by suppressing TANK-binding kinase 1 (TBK1).[1][3] Inhibition of PARP7 by this compound restores type I IFN signaling, leading to antitumor effects.[1][4] These application notes provide an overview of the in vitro assays used to characterize the activity of this compound, along with detailed protocols for key experiments.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound
Assay TypeTargetCell LineParameterValueReference(s)
Enzymatic AssayPARP7-IC50< 3 nM[5]
Binding AssayPARP7-Kd1 nM[5]
Cellular MARylation AssayPARP7-EC501 nM[5]
Cell Proliferation Assay-NCI-H1373 (Lung Cancer)IC5020 nM[5]
Table 2: Cellular Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeAssayEndpointThis compound ConcentrationResultReference(s)
NCI-H1373Lung CancerSTAT1 PhosphorylationIncreased p-STAT10.4 nM - 1 µMDose-dependent increase[5]
OVCAR4Ovarian CancerCell ProliferationDecreased Viability500 nMSignificant decrease[6]
OVCAR3Ovarian CancerCell ProliferationDecreased ViabilityCombination with PaclitaxelPronounced decrease[6]
PC3-ARProstate CancerAR ADP-ribosylationInhibitionNanomolar concentrationsPotent inhibition[2]
CT26Colon CarcinomaSTAT1 PhosphorylationIncreased p-STAT1Not specifiedInduction of Type I IFN signaling[7]

Signaling Pathway

This compound functions by inhibiting PARP7, which is a negative regulator of the cGAS-STING pathway and type I interferon signaling. In tumor cells, cytosolic DNA fragments are detected by cGAS, leading to the activation of STING and subsequent phosphorylation of TBK1. Activated TBK1 phosphorylates IRF3, which then translocates to the nucleus to induce the expression of type I interferons (e.g., IFN-β). PARP7 can mono-ADP-ribosylate (MARylate) and inhibit TBK1, thereby suppressing this antitumor immune response. This compound blocks the enzymatic activity of PARP7, leading to the reactivation of TBK1 and restoration of type I interferon production.

RBN2397_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cGAS cGAS STING STING cGAS->STING activates TBK1 TBK1 STING->TBK1 activates pTBK1 p-TBK1 TBK1->pTBK1 phosphorylation IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_n p-IRF3 Dimer pIRF3->pIRF3_n dimerizes & translocates PARP7 PARP7 PARP7->TBK1 inhibits (MARylation) RBN2397 This compound RBN2397->PARP7 inhibits dsDNA Cytosolic dsDNA dsDNA->cGAS activates IFNB IFN-β Gene pIRF3_n->IFNB activates transcription IFN_beta IFN-β IFNB->IFN_beta expression

Caption: this compound inhibits PARP7, restoring TBK1-mediated Type I interferon signaling.

Experimental Protocols

PARP7 Enzymatic Assay

This protocol is adapted from a commercially available chemiluminescent assay kit and is designed to measure the enzymatic activity of PARP7 in a 96-well format.[8]

Materials:

  • Recombinant PARP7 enzyme

  • Histone-coated 96-well plate

  • Biotinylated NAD+

  • PARP Assay Buffer

  • Streptavidin-HRP

  • Chemiluminescent Substrate

  • This compound

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of this compound in PARP Assay Buffer.

  • To the histone-coated wells, add PARP Assay Buffer, recombinant PARP7 enzyme, and the this compound dilutions.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for the recommended time (typically 1-2 hours).

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP and incubate.

  • Wash the plate to remove unbound Streptavidin-HRP.

  • Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

  • Calculate the IC50 value of this compound by plotting the luminescence signal against the inhibitor concentration.

Cell Proliferation Assay (Crystal Violet Staining)

This protocol describes a method to assess the effect of this compound on the proliferation of adherent cancer cells.[6]

Materials:

  • Adherent cancer cell line (e.g., NCI-H1373, OVCAR4)

  • Complete cell culture medium

  • This compound

  • 96-well tissue culture plates

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Crystal Violet staining solution (0.5% w/v in 25% methanol)

  • Solubilization solution (e.g., 10% acetic acid)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound and a vehicle control.

  • Incubate the plate for the desired period (e.g., 72 hours).

  • Gently wash the cells with PBS.

  • Fix the cells with the fixing solution for 15 minutes at room temperature.

  • Wash the cells with water.

  • Stain the cells with Crystal Violet solution for 20 minutes at room temperature.

  • Thoroughly wash the cells with water to remove excess stain and allow the plate to air dry.

  • Solubilize the stain by adding the solubilization solution to each well and incubate on a shaker for 15 minutes.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for STAT1 Phosphorylation

This protocol outlines the detection of phosphorylated STAT1 (p-STAT1) in response to this compound treatment as a marker for Type I IFN pathway activation.

Materials:

  • Cancer cell line (e.g., NCI-H1373)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-STAT1 (Tyr701), anti-STAT1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere.

  • Treat cells with this compound at various concentrations for the desired time (e.g., 24 hours).

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-STAT1 overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Strip the membrane and re-probe for total STAT1 and a loading control (e.g., GAPDH) to ensure equal protein loading.

Immunoprecipitation for PARP7 Auto-MARylation

This protocol is for the detection of PARP7 auto-mono-ADP-ribosylation.

Materials:

  • Cells overexpressing tagged PARP7 (e.g., FLAG-PARP7)

  • This compound

  • Cell lysis buffer for immunoprecipitation (IP)

  • Anti-FLAG antibody or beads

  • Protein A/G beads (if using unconjugated antibody)

  • Wash buffer

  • Elution buffer

  • Primary antibody: anti-pan-ADP-ribose binding reagent

  • Western blot reagents (as described in Protocol 3)

Procedure:

  • Treat cells with this compound or vehicle control.

  • Lyse the cells in IP lysis buffer.

  • Pre-clear the lysates with Protein A/G beads.

  • Incubate the pre-cleared lysates with an anti-FLAG antibody overnight at 4°C.

  • Add Protein A/G beads to capture the immune complexes.

  • Wash the beads extensively with wash buffer.

  • Elute the immunoprecipitated proteins by boiling in Laemmli buffer.

  • Perform Western blotting as described in Protocol 3, using an anti-pan-ADP-ribose binding reagent to detect MARylation.

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro characterization of this compound.

RBN2397_Workflow start Start enzymatic_assay PARP7 Enzymatic Assay (Determine IC50) start->enzymatic_assay cell_culture Cell Culture (e.g., NCI-H1373, OVCAR4) start->cell_culture data_analysis Data Analysis and Interpretation enzymatic_assay->data_analysis treatment Treat with this compound (Dose-response) cell_culture->treatment proliferation_assay Cell Proliferation Assay (Crystal Violet, Determine IC50) treatment->proliferation_assay protein_extraction Protein Extraction treatment->protein_extraction proliferation_assay->data_analysis western_blot Western Blot (p-STAT1, STAT1) protein_extraction->western_blot ip Immunoprecipitation (e.g., FLAG-PARP7) protein_extraction->ip western_blot->data_analysis mar_detection Western Blot for MARylation (pan-ADPr antibody) ip->mar_detection mar_detection->data_analysis end End data_analysis->end

Caption: A typical workflow for in vitro evaluation of this compound's activity.

References

Application Notes and Protocols for RBN-2397 Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of RBN-2397, a potent and selective inhibitor of PARP7, in a cell culture setting. The protocols outlined below are based on established methodologies and published research findings.

Introduction

This compound is a first-in-class, orally active NAD+ competitive inhibitor of poly(ADP-ribose) polymerase 7 (PARP7).[1][2] PARP7 is a mono-ADP-ribosyltransferase that has been identified as a negative regulator of the type I interferon (IFN) response in cancer cells.[3][4][5] By inhibiting PARP7, this compound restores type I IFN signaling, leading to both direct anti-proliferative effects on cancer cells and the stimulation of an anti-tumor immune response.[3][5][6] These dual mechanisms of action make this compound a promising therapeutic agent for various solid tumors.[7]

Mechanism of Action

PARP7 acts as a brake on the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA and triggers an IFN response.[8][9] PARP7 has been shown to suppress the activity of TANK-binding kinase 1 (TBK1), a key kinase in the STING pathway.[4][5] this compound inhibits the catalytic activity of PARP7, thereby releasing this brake on TBK1.[10] This leads to the phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3), which then translocates to the nucleus to induce the transcription of type I interferons (e.g., IFN-β) and other interferon-stimulated genes (ISGs).[4][11] The secreted type I interferons can then act in an autocrine or paracrine manner to further amplify the anti-tumor response.[5][11]

RBN_2397_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cGAS cGAS STING STING (ER Membrane) cGAS->STING cGAMP TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes PARP7 PARP7 PARP7->TBK1 inhibits RBN2397 This compound RBN2397->PARP7 inhibits IFNB_gene IFN-β Gene pIRF3_dimer->IFNB_gene activates transcription IFNB_mRNA IFN-β mRNA IFNB_gene->IFNB_mRNA transcription IFN_protein IFN-β Protein (secreted) IFNB_mRNA->IFN_protein translation

Caption: this compound mechanism of action in the cGAS-STING pathway.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines and assays.

Table 1: this compound Potency and Efficacy

ParameterCell LineValueReference
PARP7 IC50-<3 nM[1][2]
PARP7 Kd-1 nM[1]
Cell Proliferation IC50NCI-H1373 (lung cancer)20 nM[1]
Cell Proliferation EC50NCI-H1373 (lung cancer)17.8 nM[11]
MARylation EC50Cell-based biochemical assay1 nM[1]
MARylation IC50CT26 (colon carcinoma)2 nM[12]

Table 2: this compound Selectivity

ParameterDescriptionValueReference
PARP1 InhibitionFold selectivity over PARP1-driven PARylation>300-fold[12]
General PARP FamilyFold selectivity over all PARP family members>50-fold[12]

Experimental Protocols

General Cell Culture and Reagent Preparation
  • Cell Lines: NCI-H1373 (lung carcinoma), CT26 (murine colon carcinoma), OVCAR3 and OVCAR4 (ovarian cancer), and VCaP (prostate cancer) can be obtained from ATCC or other reputable cell banks.

  • Culture Media: Culture cells in the appropriate medium (e.g., RPMI-1640 for NCI-H1373, DMEM for CT26) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO).[2] Store at -20°C or -80°C for long-term storage.[1] Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

Protocol 1: Cell Proliferation Assay (Crystal Violet Staining)

This protocol is used to assess the effect of this compound on cancer cell proliferation.

Materials:

  • 96-well or 12-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • Crystal Violet Staining Solution (0.5% crystal violet in 25% methanol)

  • Phosphate-buffered saline (PBS)

  • 10% acetic acid

Procedure:

  • Seed cells in a 96-well or 12-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 1 x 104 cells/well for a 12-well plate).[13] Allow cells to adhere overnight.

  • The next day, treat the cells with a serial dilution of this compound. A typical concentration range is 0.0001 µM to 100 µM.[1] Include a vehicle control (DMSO-treated) group.

  • Incubate the plates for the desired duration (e.g., 24 hours to 6 days).[1][13] For longer-term assays, replenish the media with fresh drug every 2 days.[13]

  • After the incubation period, remove the medium and gently wash the cells with PBS.

  • Fix the cells by adding methanol for 10-15 minutes.

  • Remove the methanol and stain the cells with Crystal Violet Staining Solution for 20 minutes at room temperature.

  • Wash the plates thoroughly with water to remove excess stain and allow them to air dry.

  • Solubilize the stain by adding 10% acetic acid to each well.

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Cell_Proliferation_Workflow A Seed Cells in Plate B Allow Adherence (Overnight) A->B C Treat with this compound (Serial Dilutions) B->C D Incubate (24h - 6 days) C->D E Wash with PBS D->E F Fix with Methanol E->F G Stain with Crystal Violet F->G H Wash and Dry G->H I Solubilize Stain H->I J Measure Absorbance I->J K Calculate IC50 J->K

References

Application Notes and Protocols for RBN-2397 in Oncology Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of RBN-2397, a first-in-class, potent, and selective inhibitor of Poly (ADP-ribose) polymerase 7 (PARP7). The following sections detail the mechanism of action, key quantitative data from in vivo and in vitro studies, and detailed protocols for the use of this compound in oncology animal models.

Mechanism of Action

This compound is an orally active, NAD+ competitive inhibitor of PARP7.[1] PARP7 is a mono-ADP-ribosyltransferase that acts as a negative regulator of the type I interferon (IFN) response in cancer cells.[2][3] By inhibiting PARP7, this compound restores type I IFN signaling, leading to both cancer cell-intrinsic effects and stimulation of an anti-tumor immune response.[2][3] This dual mechanism involves the direct inhibition of cancer cell proliferation and the activation of adaptive immunity, contributing to tumor regression.[4]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
PARP7 IC50-<3 nM[1]
PARP7 Kd-1 nM[1]
Cell Proliferation IC50NCI-H1373 (lung cancer)20 nM[1]
Cell MARylation EC50-1 nM[1]

Table 2: In Vivo Efficacy of this compound in Mouse Models

Animal ModelCancer TypeDosing RegimenKey FindingsReference
NCI-H1373 Xenograft (CB17 SCID mice)Lung Cancer3-100 mg/kg, oral, once dailyDose-dependent tumor growth inhibition. Complete tumor regressions at 100 mg/kg.[1][2][5][1][2][5]
CT26 Syngeneic (BALB/c mice)Colon Cancer3-100 mg/kg, oral, once daily for 24-32 daysSignificant tumor growth inhibition and durable complete regressions. Induced tumor-specific adaptive immune memory.[1][6][1][6]

Table 3: Pharmacokinetic Profile of this compound in Mice

ParameterValueReference
Half-life (t1/2)325 minutes[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for in vivo efficacy studies.

RBN2397_Mechanism_of_Action cluster_cell Cancer Cell cluster_TME Tumor Microenvironment DNA_damage Cellular Stress (e.g., DNA damage) cGAS_STING cGAS-STING Pathway DNA_damage->cGAS_STING TBK1 TBK1 cGAS_STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN_beta Type I IFN (IFN-β) IRF3->IFN_beta Immune_Cells Immune Cell Infiltration (CD8+ T cells) IFN_beta->Immune_Cells Recruitment & Activation PARP7 PARP7 PARP7->TBK1 Inhibition RBN2397 This compound RBN2397->PARP7 Inhibition Tumor_Regression Tumor Regression Immune_Cells->Tumor_Regression

Caption: this compound Mechanism of Action.

In_Vivo_Efficacy_Workflow start Start tumor_implantation Tumor Cell Implantation (e.g., NCI-H1373 or CT26) start->tumor_implantation tumor_growth Allow Tumors to Reach Palpable Size tumor_implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer this compound (oral, once daily) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Analysis: - Tumor Growth Inhibition - Biomarker Analysis monitoring->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis end End data_analysis->end

Caption: In Vivo Efficacy Study Workflow.

Experimental Protocols

Protocol 1: NCI-H1373 Xenograft Model for Tumor Growth Inhibition

Objective: To evaluate the anti-tumor efficacy of this compound in an immunodeficient mouse model bearing human lung cancer xenografts.

Materials:

  • NCI-H1373 human lung cancer cells

  • CB17 SCID mice (female, 6-8 weeks old)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Matrigel

  • Calipers

  • Standard animal housing and husbandry equipment

Procedure:

  • Cell Culture: Culture NCI-H1373 cells in appropriate media until they reach 80-90% confluency.

  • Tumor Implantation:

    • Harvest and resuspend NCI-H1373 cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.

  • This compound Administration:

    • Prepare this compound in the vehicle at the desired concentrations (e.g., 3, 10, 30, 100 mg/kg).

    • Administer this compound or vehicle orally once daily for the duration of the study (e.g., 21-28 days).

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., biomarker analysis).

Protocol 2: CT26 Syngeneic Model for Immunomodulatory Effects

Objective: To assess the anti-tumor efficacy and immunomodulatory effects of this compound in an immunocompetent mouse model of colon cancer.

Materials:

  • CT26 murine colon carcinoma cells

  • BALB/c mice (female, 6-8 weeks old)

  • This compound

  • Vehicle for oral administration

  • Calipers

  • Flow cytometry antibodies (e.g., for CD8+ T cells)

  • Reagents for IHC or qPCR (e.g., for p-STAT1, CXCL10)

Procedure:

  • Cell Culture: Culture CT26 cells in appropriate media.

  • Tumor Implantation:

    • Harvest and resuspend CT26 cells in sterile PBS to a final concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth.

    • When tumors reach a palpable size, randomize mice into treatment groups.

  • This compound Administration:

    • Administer this compound orally once daily at desired doses for 24-32 days.[1]

  • Monitoring and Endpoint:

    • Monitor tumor volume and body weight regularly.

    • At the study endpoint, collect tumors and spleens.

    • A portion of the tumor can be used for flow cytometric analysis of immune cell infiltration (e.g., CD8+ T cells).

    • Another portion can be fixed in formalin for immunohistochemistry (IHC) or snap-frozen for qPCR or Western blot analysis of biomarkers such as p-STAT1 and interferon-stimulated genes (ISGs) like CXCL10.[6]

Protocol 3: In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.

Materials:

  • NCI-H1373 cells

  • 96-well plates

  • This compound

  • Cell culture medium

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed NCI-H1373 cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Treat the cells with varying concentrations of this compound (e.g., 0.0001 to 100 µM) for 72 hours.[1]

  • Cell Viability Measurement:

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Western Blot for p-STAT1

Objective: To assess the activation of the type I IFN signaling pathway by measuring the phosphorylation of STAT1.

Materials:

  • NCI-H1373 cells

  • This compound

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Primary antibodies (anti-p-STAT1, anti-STAT1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat NCI-H1373 cells with this compound (e.g., 0.4 nM to 1 µM) for 24 hours.[1]

    • Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the p-STAT1 signal to total STAT1 and the loading control (β-actin).

References

Application Notes and Protocols for RBN-2397 Dosing and Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of RBN-2397, a potent and selective inhibitor of PARP7, in preclinical mouse models. The following protocols are based on findings from various in vivo studies and are intended to serve as a guide for designing and executing experiments to evaluate the efficacy and pharmacodynamics of this compound.

Overview of this compound in Preclinical Models

This compound is a first-in-class, orally bioavailable small molecule inhibitor of poly (ADP-ribose) polymerase 7 (PARP7). PARP7 acts as a negative regulator of the type I interferon (IFN) response in cancer cells. By inhibiting PARP7, this compound restores type I IFN signaling, leading to both cancer cell-intrinsic antitumor effects and the stimulation of an adaptive immune response.[1][2][3][4][5] Preclinical studies in various mouse models have demonstrated that this compound can induce complete tumor regressions and establish durable anti-tumor immunity.[1][2][6]

Quantitative Data Summary

The following tables summarize the dosing and administration details of this compound in different mouse models as reported in preclinical studies.

Table 1: this compound Dosing and Administration in Xenograft Mouse Models

ParameterDetailsReference(s)
Mouse Strain CB17 SCID[6]
Tumor Model NCI-H1373 (human non-small cell lung cancer) xenograft[3][6]
Drug This compound[6]
Dosage Range 3, 10, 30, 100 mg/kg[6]
Administration Route Oral gavage[6]
Dosing Schedule Once daily (QD)[6]
Treatment Duration 24 - 32 days[6]
Observed Effects Dose-dependent decrease in tumor volume; complete regressions at 100 mg/kg.[6]

Table 2: this compound Dosing and Administration in Syngeneic Mouse Models

ParameterDetailsReference(s)
Mouse Strain BALB/c[6]
Tumor Model CT26 (murine colon carcinoma) syngeneic[6]
Drug This compound with 1-aminobenzotriazole (1-ABT)[4]
Dosage Range 3, 10, 30, 100 mg/kg[6]
Administration Route Oral gavage[6]
Dosing Schedule Once daily (QD)[6]
Treatment Duration Up to 42 days[4]
Observed Effects Induces tumor-specific adaptive immune memory and durable complete responses.[4][6]

Experimental Protocols

The following are detailed protocols for key experiments involving the administration of this compound in mouse models.

Protocol for NCI-H1373 Xenograft Model Study

Objective: To evaluate the anti-tumor efficacy of this compound in a human non-small cell lung cancer xenograft model.

Materials:

  • NCI-H1373 cancer cells

  • CB17 SCID mice (female, 6-8 weeks old)

  • RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin

  • Matrigel

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)

  • 1-aminobenzotriazole (1-ABT) (optional, for bioavailability enhancement)

  • Calipers for tumor measurement

  • Standard animal housing and handling equipment

Procedure:

  • Cell Culture: Culture NCI-H1373 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Tumor Cell Implantation:

    • Harvest NCI-H1373 cells during the exponential growth phase.

    • Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.

    • Subcutaneously inject 5 x 10^6 cells in a total volume of 100 µL into the right flank of each CB17 SCID mouse.

  • Tumor Growth Monitoring and Randomization:

    • Allow tumors to grow to a palpable size (e.g., approximately 100 mm³).

    • Measure tumor volume using calipers (Volume = 0.5 x length x width²).

    • Randomize mice into treatment and control groups with comparable mean tumor volumes.

  • This compound Formulation and Administration:

    • Prepare a suspension of this compound in the chosen vehicle (e.g., 0.5% methylcellulose). The concentration should be calculated based on the desired dose and a standard administration volume (e.g., 10 mL/kg).

    • Optional for bioavailability enhancement: Co-administer 1-aminobenzotriazole (1-ABT) at a suitable dose (e.g., 50 mg/kg) via oral gavage approximately 30-60 minutes prior to this compound administration.

    • Administer this compound or vehicle control to the respective groups via oral gavage once daily.

  • Efficacy Evaluation:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Continue treatment for the specified duration (e.g., 24-32 days).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

Protocol for CT26 Syngeneic Model Study

Objective: To assess the immunomodulatory effects and anti-tumor efficacy of this compound in an immunocompetent mouse model.

Materials:

  • CT26 colon carcinoma cells

  • BALB/c mice (female, 6-8 weeks old)

  • RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • 1-aminobenzotriazole (1-ABT)

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)

  • Calipers for tumor measurement

  • Standard animal housing and handling equipment

Procedure:

  • Cell Culture: Maintain CT26 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Tumor Cell Implantation:

    • Harvest and prepare CT26 cells as described for the NCI-H1373 model.

    • Subcutaneously inject 1 x 10^6 cells in 100 µL of sterile PBS into the right flank of each BALB/c mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth until tumors reach an average volume of 50-100 mm³.

    • Randomize mice into treatment and control groups.

  • This compound and 1-ABT Formulation and Administration:

    • Prepare this compound and 1-ABT formulations as described in the xenograft protocol.

    • Administer 1-ABT via oral gavage 30-60 minutes before the administration of this compound.

    • Administer this compound or vehicle control to the respective groups via oral gavage once daily for the specified duration.

  • Efficacy and Pharmacodynamic Evaluation:

    • Monitor tumor volumes and body weights regularly.

    • At specified time points or at the end of the study, collect tumors and spleens for immune profiling (e.g., flow cytometry to analyze immune cell infiltration), and analysis of interferon-stimulated genes (ISGs) by qPCR or NanoString.[7][8][9]

Visualizations

Signaling Pathway of this compound

RBN2397_Pathway cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment cluster_effects Cellular Effects stress Cellular Stress (e.g., DNA Damage) parp7 PARP7 (TIPARP) stress->parp7 Upregulates tbk1 TBK1 parp7->tbk1 Inhibits (MARylation) irf3 IRF3 tbk1->irf3 Activates type1_ifn Type I IFN (IFN-α/β) irf3->type1_ifn Induces Transcription type1_ifn_secreted Secreted Type I IFN type1_ifn->type1_ifn_secreted apoptosis Apoptosis type1_ifn->apoptosis cell_cycle_arrest Cell Cycle Arrest type1_ifn->cell_cycle_arrest rbn2397 This compound rbn2397->parp7 Inhibits immune_cells Immune Cells (e.g., T cells, NK cells) type1_ifn_secreted->immune_cells Activates antitumor_immunity Anti-Tumor Immunity immune_cells->antitumor_immunity Mediates

Caption: this compound inhibits PARP7, leading to Type I IFN production and anti-tumor immunity.

Experimental Workflow for In Vivo Efficacy Study

RBN2397_Workflow start Start cell_culture Tumor Cell Culture (NCI-H1373 or CT26) start->cell_culture implantation Subcutaneous Implantation of Tumor Cells into Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Daily Oral Administration of this compound or Vehicle randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring 2-3 times/week endpoint End of Study monitoring->endpoint Pre-defined endpoint (e.g., tumor size, duration) analysis Tumor Excision and Analysis (Weight, IHC, Gene Expression) endpoint->analysis end End analysis->end

Caption: Workflow for evaluating this compound efficacy in mouse tumor models.

References

Target Engagement Assays for RBN-2397: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the target engagement of RBN-2397, a potent and selective inhibitor of Poly (ADP-ribose) polymerase 7 (PARP7). The following methodologies are designed to enable researchers to accurately quantify the interaction of this compound with its intracellular target, a critical step in preclinical and clinical development.

Introduction

This compound is a first-in-class, orally bioavailable small molecule inhibitor of PARP7.[1] PARP7 is a mono-ADP-ribosyltransferase that has been implicated in the regulation of the type I interferon signaling pathway in cancer cells.[2][3] Inhibition of PARP7 by this compound has been shown to restore this signaling pathway, leading to both direct anti-tumor effects and the stimulation of an anti-tumor immune response.[4][3] Verifying that this compound effectively binds to and engages PARP7 within the complex cellular environment is crucial for understanding its mechanism of action and for the development of predictive biomarkers.

This document outlines two key methodologies for determining the target engagement of this compound: the Cellular Thermal Shift Assay (CETSA) and an In-Cell Western (ICW) assay to measure the stabilization of PARP7 protein levels upon inhibitor binding.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the described target engagement assays for this compound.

Table 1: In Vitro and Cellular Activity of this compound

ParameterValueCell Line/SystemReference
PARP7 IC50<3 nMBiochemical Assay[5]
PARP7 Kd1 nMBiochemical Assay[5]
Cell Proliferation IC5020 nMNCI-H1373[5]
Cell MARylation EC501 nMCellular Biochemical Assay[5]
p-STAT1 IncreaseDose-dependent (0.4 nM - 1 µM)NCI-H1373[5]

Table 2: this compound Clinical Trial Information

Clinical Trial IDPhaseStatusInterventions
NCT04053673Phase 1CompletedThis compound
NCT05127590Phase 1b/2RecruitingThis compound in combination with Pembrolizumab

Signaling Pathway and Experimental Workflow Diagrams

RBN2397_Signaling_Pathway cluster_stress Cellular Stress (e.g., DNA damage, viral infection) cluster_parp7 PARP7 Activity cluster_interferon Type I Interferon Signaling Cellular Stress Cellular Stress PARP7 PARP7 Cellular Stress->PARP7 Induces TBK1 TBK1 PARP7->TBK1 Inhibits IRF3 IRF3 TBK1->IRF3 Activates IRF3_dimer IRF3 Dimerization & Nuclear Translocation IRF3->IRF3_dimer IFN_beta IFN-β Production IRF3_dimer->IFN_beta ISGs Interferon Stimulated Genes (Anti-tumor effect) IFN_beta->ISGs This compound This compound This compound->PARP7 Inhibits

Figure 1: this compound Mechanism of Action in Type I Interferon Signaling.

CETSA_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., NCI-H1373) Start->Cell_Culture Drug_Treatment 2. Treat cells with this compound or vehicle control Cell_Culture->Drug_Treatment Heat_Shock 3. Heat Shock (Temperature Gradient) Drug_Treatment->Heat_Shock Cell_Lysis 4. Cell Lysis Heat_Shock->Cell_Lysis Centrifugation 5. Centrifugation to separate soluble and precipitated proteins Cell_Lysis->Centrifugation Sample_Prep 6. Supernatant collection and protein quantification Centrifugation->Sample_Prep Western_Blot 7. Western Blot for PARP7 Sample_Prep->Western_Blot Data_Analysis 8. Densitometry and melting curve analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Figure 2: Cellular Thermal Shift Assay (CETSA) Experimental Workflow.

ICW_Workflow Start Start Cell_Seeding 1. Seed cells in a 96-well plate Start->Cell_Seeding Drug_Treatment 2. Treat cells with varying concentrations of this compound Cell_Seeding->Drug_Treatment Fixation 3. Fix cells with formaldehyde Drug_Treatment->Fixation Permeabilization 4. Permeabilize cells with Triton X-100 Fixation->Permeabilization Blocking 5. Block with serum Permeabilization->Blocking Primary_Ab 6. Incubate with anti-PARP7 antibody Blocking->Primary_Ab Secondary_Ab 7. Incubate with fluorescent secondary antibody Primary_Ab->Secondary_Ab Normalization_Stain 8. Stain nuclei for cell number normalization Secondary_Ab->Normalization_Stain Imaging 9. Image plate on a fluorescent scanner Normalization_Stain->Imaging Data_Analysis 10. Quantify fluorescence intensity and normalize to cell number Imaging->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for the Combined Use of RBN-2397 and Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RBN-2397 is a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7), a key enzyme involved in cellular stress responses.[1][2][3] Emerging preclinical evidence suggests that combining this compound with certain chemotherapy agents can offer synergistic anti-cancer effects. These application notes provide a comprehensive overview of the scientific rationale and detailed protocols for investigating the combination of this compound with chemotherapy, with a primary focus on its well-documented synergy with paclitaxel in ovarian cancer. Additionally, it explores the potential for combinations with other chemotherapeutic agents based on preliminary findings.

Mechanism of Action and Rationale for Combination Therapy

This compound exerts its anti-tumor effects through the inhibition of PARP7, a mono-ADP-ribosyltransferase.[1] PARP7 has been shown to MARylate (mono-ADP-ribosylate) α-tubulin, a key component of microtubules, leading to their destabilization.[4][5] By inhibiting PARP7, this compound prevents α-tubulin MARylation, resulting in microtubule stabilization.[4][5][6] This mechanism provides a strong rationale for combining this compound with taxane-based chemotherapies like paclitaxel, which also function as microtubule-stabilizing agents.[4][5][6] The dual stabilization of microtubules by both agents leads to a more profound disruption of cancer cell division and migration.[4][5][6]

Furthermore, preclinical studies have indicated that the combination of this compound with platinum-based chemotherapies, such as cisplatin and oxaliplatin, can synergistically enhance the expression of interferon-stimulated genes (ISGs) in cancer cells.[7] This suggests a potential immunomodulatory role for this combination, warranting further investigation.

cluster_RBN_Paclitaxel This compound and Paclitaxel Synergy RBN2397 This compound PARP7 PARP7 Inhibition RBN2397->PARP7 MARylation Decreased α-tubulin MARylation PARP7->MARylation Microtubule_Stabilization_RBN Microtubule Stabilization MARylation->Microtubule_Stabilization_RBN Synergy Synergistic Inhibition of Cell Proliferation & Migration Microtubule_Stabilization_RBN->Synergy Paclitaxel Paclitaxel Microtubule_Stabilization_Pac Microtubule Stabilization Paclitaxel->Microtubule_Stabilization_Pac Microtubule_Stabilization_Pac->Synergy

Figure 1: Synergistic mechanism of this compound and Paclitaxel.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on the combination of this compound and paclitaxel in ovarian cancer cell lines.

Table 1: In Vitro Efficacy of this compound and Paclitaxel Combination in Ovarian Cancer Cell Lines [6][8]

Cell LineTreatmentConcentrationEffect on Cell ProliferationEffect on Cell Migration
OVCAR4 This compound500 nMSignificant DecreaseNo Significant Decrease
Paclitaxel0.4 nMSignificant DecreaseSignificant Decrease
Combination500 nM this compound + 0.4 nM PaclitaxelMore Pronounced DecreaseMore Significant Decrease
OVCAR3 This compound500 nMNo Significant DecreaseSignificant Decrease
Paclitaxel0.4 nMNo Significant DecreaseSignificant Decrease
Combination500 nM this compound + 0.4 nM PaclitaxelSignificant DecreaseMore Significant Decrease

Table 2: Effect of this compound on PARP7 Activity and Microtubule Stability [6][8]

AssayCell LineTreatmentObservation
α-tubulin MARylation OVCAR3This compound (1 µM)Significant Blockade of MARylation
This compound (1 µM) + Paclitaxel (1 nM)Significant Blockade of MARylation
PARP7 Protein Levels OVCAR3This compound (1 µM)Stabilization of Endogenous PARP7
This compound (1 µM) + Paclitaxel (1 nM)Stabilization of Endogenous PARP7

Experimental Protocols

In Vitro Synergy Assessment of this compound and Chemotherapy

This protocol outlines a general workflow for determining the synergistic effects of this compound in combination with a chemotherapeutic agent on cancer cell viability.

cluster_workflow In Vitro Synergy Workflow start Seed Cancer Cells in 96-well plates treat Treat with this compound, Chemotherapy, and Combination in a dose-matrix start->treat incubate Incubate for 72 hours treat->incubate viability Assess Cell Viability (e.g., MTT Assay) incubate->viability analyze Analyze for Synergy (e.g., Chou-Talalay method) viability->analyze

Figure 2: Experimental workflow for in vitro synergy assessment.

1. Cell Culture and Seeding:

  • Culture ovarian cancer cell lines (e.g., OVCAR3, OVCAR4) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Drug Preparation and Treatment:

  • Prepare stock solutions of this compound and the desired chemotherapeutic agent (e.g., paclitaxel, cisplatin) in a suitable solvent (e.g., DMSO).

  • Create a dose-response matrix by serially diluting each drug to a range of concentrations.

  • Treat the cells with single agents and combinations of this compound and the chemotherapeutic agent. Include a vehicle control (e.g., DMSO).

3. Cell Viability Assay (MTT Assay):

  • After 72 hours of incubation, add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Add solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the Combination Index (CI) using the Chou-Talalay method to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[9][10][11][12][13]

Immunofluorescence Staining for Microtubule Stabilization

This protocol allows for the visualization of microtubule network integrity following treatment with this compound and a microtubule-targeting agent.

1. Cell Culture and Treatment on Coverslips:

  • Seed cells onto sterile glass coverslips in a 24-well plate.

  • Treat the cells with this compound, the chemotherapeutic agent (e.g., paclitaxel), and the combination for the desired time (e.g., 24 hours). Include appropriate controls.

2. Fixation and Permeabilization:

  • Wash the cells with pre-warmed PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

3. Immunostaining:

  • Wash three times with PBS.

  • Block with 1% BSA in PBS for 1 hour.

  • Incubate with a primary antibody against α-tubulin overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

4. Mounting and Imaging:

  • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Acquire images using a fluorescence or confocal microscope.

5. Quantitative Analysis:

  • Analyze the images to quantify microtubule network characteristics such as filament length, density, and organization.[14][15][16][17]

Western Blotting for α-tubulin MARylation

This protocol is designed to assess the level of mono-ADP-ribosylation on α-tubulin.

1. Cell Lysis and Protein Quantification:

  • Treat cells as described in the synergy assessment protocol.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

2. Immunoprecipitation (Optional, for enhanced detection):

  • Incubate cell lysates with an anti-α-tubulin antibody overnight at 4°C.

  • Add protein A/G agarose beads and incubate for 2 hours at 4°C.

  • Wash the beads with lysis buffer.

  • Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

3. SDS-PAGE and Western Blotting:

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody that recognizes mono-ADP-ribose (MAR) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Re-probe the membrane with an anti-α-tubulin antibody as a loading control.

Potential Combinations with Other Chemotherapies

Preliminary data suggests that this compound may also have synergistic effects with other classes of chemotherapy.

  • Platinum Agents (Cisplatin, Oxaliplatin): In a CT26 mouse colon cancer model, the combination of this compound with cisplatin or oxaliplatin resulted in a synergistic increase in the expression of interferon-stimulated genes (ISGs).[7] This suggests that this compound may enhance the immunogenicity of tumors treated with these DNA-damaging agents. Further studies are needed to elucidate the precise mechanism and to determine the optimal dosing and scheduling for this combination.

  • Other Taxanes (Docetaxel): Given the shared mechanism of microtubule stabilization, it is plausible that this compound will also synergize with other taxanes like docetaxel. This hypothesis is supported by preliminary in vitro data in the CT26 cell line.[7]

Conclusion

The combination of the PARP7 inhibitor this compound with chemotherapy, particularly paclitaxel, represents a promising therapeutic strategy. The detailed protocols and application notes provided here offer a framework for researchers to further investigate these combinations in various cancer models. Future studies should focus on expanding the evaluation of this compound with a broader range of chemotherapeutic agents and in in vivo models to validate these preclinical findings and pave the way for clinical translation.

References

Application Notes and Protocols: Synergistic Anti-Cancer Effects of RBN-2397 and Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synergistic effects of the PARP7 inhibitor, RBN-2397, and the microtubule-stabilizing agent, paclitaxel, in ovarian cancer models. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of these findings.

Introduction

Recent preclinical studies have demonstrated a significant synergistic interaction between this compound and paclitaxel in inhibiting the proliferation and migration of ovarian cancer cells.[1][2][3][4][5] The proposed mechanism centers on the dual impact of these agents on microtubule stability. PARP7 (also known as TiPARP) is a mono(ADP-ribosyl)transferase that MARylates α-tubulin, leading to microtubule destabilization and promoting cancer cell growth and migration.[1][3][4] this compound, a potent and selective PARP7 inhibitor, blocks this activity, resulting in α-tubulin stabilization.[1][3][4] Paclitaxel, a well-established chemotherapeutic, acts by stabilizing β-tubulin and preventing microtubule depolymerization.[6] The combination of these two agents leads to a more robust stabilization of the microtubule network, thereby synergistically inhibiting cancer cell proliferation and migration.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the synergistic effects of this compound and paclitaxel on ovarian cancer cell lines.

Table 1: Synergistic Inhibition of Ovarian Cancer Cell Proliferation

Cell LineTreatmentConcentration% Inhibition of Cell Growth (Day 6)
OVCAR4 This compound500 nM~40%
Paclitaxel0.4 nM~35%
This compound + Paclitaxel500 nM + 0.4 nM~75%
OVCAR3 This compound500 nM~30%
Paclitaxel0.4 nM~25%
This compound + Paclitaxel500 nM + 0.4 nM~65%

Table 2: Synergistic Inhibition of Ovarian Cancer Cell Migration (Wound Healing Assay)

Cell LineTreatmentConcentration% Wound Closure (24h)
OVCAR4 DMSO (Control)-~95%
This compound500 nM~60%
Paclitaxel0.4 nM~50%
This compound + Paclitaxel500 nM + 0.4 nM~10%
OVCAR3 DMSO (Control)-~90%
This compound500 nM~45%
Paclitaxel0.4 nM~40%
This compound + Paclitaxel500 nM + 0.4 nM~5%

Signaling Pathway and Experimental Workflow Diagrams

Synergy_Mechanism This compound This compound PARP7 PARP7 This compound->PARP7 Inhibits Microtubule_Stabilization Microtubule Stabilization MARylation_alpha α-tubulin MARylation PARP7->MARylation_alpha Promotes Microtubule_Destabilization Microtubule Destabilization MARylation_alpha->Microtubule_Destabilization Paclitaxel Paclitaxel Depolymerization_beta β-tubulin Depolymerization Paclitaxel->Depolymerization_beta Inhibits Depolymerization_beta->Microtubule_Destabilization Cancer_Cell_Prolif_Migr Cancer Cell Proliferation & Migration Microtubule_Destabilization->Cancer_Cell_Prolif_Migr Inhibition_of_Cancer Inhibition of Proliferation & Migration Microtubule_Stabilization->Inhibition_of_Cancer

Caption: Mechanism of synergistic action of this compound and paclitaxel.

Experimental_Workflow cluster_CellCulture Cell Culture cluster_Treatment Treatment cluster_Assays Assays cluster_Analysis Data Analysis Seed_Cells Seed OVCAR4 or OVCAR3 cells Treat_Cells Treat with: - DMSO (Control) - this compound - Paclitaxel - this compound + Paclitaxel Seed_Cells->Treat_Cells Proliferation_Assay Cell Proliferation Assay (Crystal Violet) Treat_Cells->Proliferation_Assay Migration_Assay Migration Assay (Wound Healing) Treat_Cells->Migration_Assay Western_Blot Western Blot & Immunoprecipitation Treat_Cells->Western_Blot IF_Staining Immunofluorescence (α-tubulin) Treat_Cells->IF_Staining Quantify_Proliferation Quantify Cell Growth Inhibition Proliferation_Assay->Quantify_Proliferation Quantify_Migration Measure Wound Closure Migration_Assay->Quantify_Migration Analyze_Protein Analyze Protein Levels (MARylation, Stabilization) Western_Blot->Analyze_Protein Visualize_Microtubules Visualize Microtubule Network IF_Staining->Visualize_Microtubules

Caption: General experimental workflow for studying synergy.

Detailed Experimental Protocols

Cell Culture and Reagents
  • Cell Lines: OVCAR4 and OVCAR3 human ovarian cancer cell lines.

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Reagents:

    • This compound (dissolved in DMSO)

    • Paclitaxel (dissolved in DMSO)

    • DMSO (vehicle control)

Cell Proliferation Assay (Crystal Violet)

This assay measures cell viability as an indicator of cell proliferation.

Protocol:

  • Cell Seeding: Seed OVCAR4 or OVCAR3 cells in 12-well plates at a density of 1 x 10^4 cells per well. Allow cells to adhere overnight.

  • Treatment: Treat the cells with the following conditions:

    • Vehicle control (DMSO)

    • This compound (e.g., 500 nM)

    • Paclitaxel (e.g., 0.4 nM)

    • Combination of this compound and paclitaxel.

  • Incubation: Incubate the cells for 6 days. Replenish the media with fresh drug every 2 days.

  • Fixation: After 6 days, wash the cells with PBS and fix with 10% formalin for 15 minutes.

  • Staining: Remove the formalin and stain the cells with 0.5% crystal violet solution for 20 minutes.

  • Washing: Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Quantification: Solubilize the crystal violet stain by adding 10% acetic acid to each well. Measure the absorbance at 590 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell growth inhibition.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the migratory capacity of the cancer cells.

Protocol:

  • Cell Seeding: Seed OVCAR4 or OVCAR3 cells in 6-well plates and grow them to form a confluent monolayer.

  • Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the cells with PBS to remove any detached cells and debris.

  • Treatment: Add fresh media containing the respective treatments (DMSO, this compound, paclitaxel, or combination).

  • Imaging: Capture images of the wound at 0 hours (immediately after scratching) and at subsequent time points (e.g., 24 hours) using a microscope.

  • Analysis: Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure using the following formula:

    • % Wound Closure = [(Initial Wound Width - Final Wound Width) / Initial Wound Width] x 100

Western Blotting and Immunoprecipitation

These techniques are used to assess the levels of protein MARylation and stabilization.

Protocol:

  • Cell Lysis: Treat cells with the indicated drugs for 24 hours. Lyse the cells in IP Lysis Buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford assay.

  • Immunoprecipitation (for MARylation):

    • Incubate cell lysates with an anti-MAR antibody or control IgG overnight at 4°C.

    • Add protein A/G agarose beads to pull down the antibody-protein complexes.

    • Wash the beads to remove non-specific binding.

    • Elute the bound proteins by boiling in SDS-PAGE loading buffer.

  • Western Blotting:

    • Separate the protein lysates or immunoprecipitated proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies (e.g., anti-α-tubulin, anti-acetylated tubulin, anti-PARP7) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunofluorescence for Microtubule Stabilization

This method is used to visualize the microtubule network within the cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and treat them with the drugs as described above.

  • Microtubule Destabilization (Optional): To challenge microtubule stability, expose the cells to cold treatment (4°C) or a microtubule-destabilizing agent like nocodazole.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS).

  • Primary Antibody Staining: Incubate the cells with a primary antibody against α-tubulin.

  • Secondary Antibody Staining: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.

Conclusion

The combination of this compound and paclitaxel represents a promising therapeutic strategy for ovarian cancer by synergistically targeting microtubule stability through distinct but complementary mechanisms.[1][2][3] The provided protocols offer a framework for further research into this combination therapy, enabling the exploration of its efficacy in various cancer models and the elucidation of the underlying molecular pathways. Further in vivo studies are warranted to validate these promising in vitro findings.[2]

References

Measuring RBN-2397 Efficacy in Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RBN-2397 is a potent and selective inhibitor of PARP7, a mono-ADP-ribosyltransferase that has emerged as a key regulator of the type I interferon (IFN-I) signaling pathway in cancer cells.[1][2][3][4][5] PARP7 is often upregulated in response to cellular stress and acts as a brake on the innate immune response.[2][3][4] By inhibiting PARP7, this compound reactivates this pathway, leading to a dual mechanism of anti-tumor activity: direct cancer cell-autonomous effects, including cell proliferation inhibition, and the induction of an adaptive immune response.[1][2][3][4] Preclinical studies in various xenograft and syngeneic models have demonstrated the significant anti-tumor efficacy of this compound.[1][2]

These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in two commonly used preclinical tumor models: the NCI-H1373 human non-small cell lung cancer (NSCLC) xenograft model and the CT26 murine colorectal carcinoma syngeneic model.

Signaling Pathway of this compound

RBN2397_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA_Damage DNA Damage cGAS cGAS DNA_Damage->cGAS STING STING cGAS->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN_Beta IFN-β (Interferon-β) IRF3->IFN_Beta STAT1 p-STAT1 IFN_Beta->STAT1 ISGs Interferon Stimulated Genes (e.g., CXCL10) STAT1->ISGs Anti_Tumor_Effects Anti_Tumor_Effects ISGs->Anti_Tumor_Effects Anti-Tumor Effects (Cell Cycle Arrest, Apoptosis, Immune Cell Recruitment) PARP7 PARP7 PARP7->TBK1 Inhibition RBN2397 This compound RBN2397->PARP7 Inhibition

This compound Mechanism of Action.

Efficacy of this compound in Xenograft Models: Data Summary

The following tables summarize the in vivo efficacy of this compound in NCI-H1373 and CT26 tumor models.

Table 1: Efficacy of this compound in NCI-H1373 NSCLC Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (TGI)Observations
Vehicle Control-Once Daily (PO)-Progressive tumor growth
This compound3Once Daily (PO)Dose-dependent inhibitionModerate tumor growth inhibition
This compound10Once Daily (PO)Dose-dependent inhibitionSignificant tumor growth inhibition
This compound30Once Daily (PO)Tumor RegressionTumor regression observed
This compound100Once Daily (PO)Complete RegressionComplete tumor regression
This compound300Once Daily (PO)Complete RegressionComplete tumor regression

Data is compiled from publicly available preclinical study information.

Table 2: Efficacy of this compound in CT26 Syngeneic Model

Treatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (TGI)Observations
Vehicle Control-Once Daily (PO)-Progressive tumor growth
This compound3Once Daily (PO)Dose-dependent inhibitionMinimal tumor growth inhibition
This compound10Once Daily (PO)Dose-dependent inhibitionModerate tumor growth inhibition
This compound30Once Daily (PO)Dose-dependent inhibitionSignificant tumor growth inhibition, some tumor-free mice
This compound100Once Daily (PO)Complete RegressionComplete and durable tumor regressions

Data is compiled from publicly available preclinical study information.

Experimental Protocols

I. NCI-H1373 Xenograft Model Protocol

This protocol describes the establishment of a subcutaneous xenograft model using the human NCI-H1373 NSCLC cell line in immunodeficient mice to evaluate the efficacy of this compound.

Materials:

  • NCI-H1373 cells (ATCC)

  • RPMI-1640 medium (or other appropriate cell culture medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Matrigel® Matrix (Corning)

  • CB17 SCID mice (or other suitable immunodeficient strain), female, 6-8 weeks old

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Calipers

  • Sterile syringes and needles

Protocol:

  • Cell Culture:

    • Culture NCI-H1373 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Passage cells upon reaching 80-90% confluency.

  • Tumor Cell Implantation:

    • Harvest cells using Trypsin-EDTA and wash with sterile PBS.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each CB17 SCID mouse.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor tumor growth by measuring tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.

  • This compound Administration:

    • Prepare this compound in the appropriate vehicle at the desired concentrations (e.g., 3, 10, 30, 100, 300 mg/kg).

    • Administer this compound or vehicle control orally (PO) once daily for a period of 28 days.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight of the mice throughout the study.

    • At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic marker analysis).

Pharmacodynamic Analysis:

  • To assess the on-target activity of this compound, tumors can be collected at specified time points after the final dose.

  • Analyze the expression of interferon-stimulated genes (ISGs) such as CXCL10 by qPCR.

  • Measure the levels of phosphorylated STAT1 (p-STAT1) by Western blot or immunohistochemistry.

NCI_H1373_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Cell_Culture NCI-H1373 Cell Culture Cell_Harvest Harvest & Resuspend Cells in PBS/Matrigel Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation in CB17 SCID Mice Cell_Harvest->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice Tumor_Growth->Randomization Treatment Oral Administration of This compound or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Euthanasia & Tumor Excision Monitoring->Endpoint Data_Analysis Tumor Weight & PD Analysis (p-STAT1, CXCL10) Endpoint->Data_Analysis

NCI-H1373 Xenograft Workflow.
II. CT26 Syngeneic Model Protocol

This protocol details the use of the murine CT26 colorectal carcinoma cell line in immunocompetent BALB/c mice to assess the efficacy and immunomodulatory effects of this compound.

Materials:

  • CT26 cells (ATCC)

  • RPMI-1640 medium (or other appropriate cell culture medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • BALB/c mice, female, 6-8 weeks old

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Calipers

  • Sterile syringes and needles

Protocol:

  • Cell Culture:

    • Maintain CT26 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 atmosphere.

    • Subculture cells before they reach confluency.

  • Tumor Cell Implantation:

    • Prepare a single-cell suspension of CT26 cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.

    • Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of each BALB/c mouse.

  • Tumor Growth and Treatment:

    • Allow tumors to establish and grow to an average volume of approximately 80-120 mm³.

    • Randomize mice into experimental groups.

    • Administer this compound orally once daily at the desired doses (e.g., 3, 10, 30, 100 mg/kg) for 24-32 days.

  • Efficacy and Immune Response Assessment:

    • Measure tumor volumes and body weights regularly.

    • Monitor for tumor regression and the number of tumor-free mice.

    • At the study endpoint, tumors and spleens can be harvested for immune cell profiling by flow cytometry to analyze the infiltration of CD8+ T cells and other immune cell populations.

CT26_Syngeneic_Workflow cluster_prep_syngeneic Preparation cluster_in_vivo_syngeneic In Vivo Experiment cluster_analysis_syngeneic Analysis Cell_Culture_CT26 CT26 Cell Culture Cell_Harvest_CT26 Harvest & Resuspend Cells in PBS Cell_Culture_CT26->Cell_Harvest_CT26 Implantation_CT26 Subcutaneous Implantation in BALB/c Mice Cell_Harvest_CT26->Implantation_CT26 Tumor_Growth_CT26 Monitor Tumor Growth Implantation_CT26->Tumor_Growth_CT26 Randomization_CT26 Randomize Mice Tumor_Growth_CT26->Randomization_CT26 Treatment_CT26 Oral Administration of This compound or Vehicle Randomization_CT26->Treatment_CT26 Monitoring_CT26 Monitor Tumor Volume & Body Weight Treatment_CT26->Monitoring_CT26 Endpoint_CT26 Euthanasia & Tumor/Spleen Excision Monitoring_CT26->Endpoint_CT26 Data_Analysis_CT26 Tumor Weight & Immune Profiling (Flow Cytometry) Endpoint_CT26->Data_Analysis_CT26

CT26 Syngeneic Model Workflow.

Conclusion

The provided protocols and data summaries offer a comprehensive guide for researchers to effectively evaluate the in vivo efficacy of the PARP7 inhibitor, this compound. The use of both immunodeficient xenograft and immunocompetent syngeneic models allows for a thorough assessment of both the direct anti-tumor and the immunomodulatory effects of this novel therapeutic agent. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to the further development and understanding of this compound as a promising cancer therapy.

References

Application Notes and Protocols for Assessing RBN-2397's Impact on Immune Cell Infiltration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for evaluating the immunological effects of RBN-2397, a first-in-class PARP7 inhibitor. This compound has been shown to stimulate tumor-intrinsic Type I interferon (IFN) signaling, leading to an enhanced adaptive immune response and increased infiltration of immune cells into the tumor microenvironment (TME).[1][2][3][4][5][6][7][8] This document outlines the key methodologies for quantifying these changes, complete with detailed protocols and data presentation formats.

Introduction to this compound's Mechanism of Action

Poly(ADP-ribose) polymerase 7 (PARP7) is a mono-ADP-ribosyltransferase that acts as a negative regulator of the Type I interferon (IFN) response to cytosolic nucleic acid sensing in tumor cells.[1][2][6][7] By inhibiting PARP7, this compound effectively releases this brake, restoring Type I IFN signaling.[3][5][6] This restored signaling cascade has two major anti-tumor effects: a direct cancer cell-autonomous effect that can inhibit proliferation, and a potent immune-stimulatory effect that reshapes the tumor microenvironment.[9] The latter is characterized by the recruitment and activation of various immune cell populations, transforming an immunologically "cold" tumor into a "hot" one, thereby making it more susceptible to immune-mediated killing. Preclinical and clinical studies have demonstrated that this compound induces a CD8+ T cell-dependent anti-tumor response and promotes tumor-specific adaptive immune memory.[1][2][6][7]

Key Techniques for Assessing Immune Cell Infiltration

Several state-of-the-art techniques are employed to assess the impact of this compound on the tumor immune microenvironment. These include:

  • Immunohistochemistry (IHC): For visualizing and quantifying specific immune cell populations within the tumor tissue architecture.

  • NanoString nCounter Analysis: For multiplexed gene expression profiling of key immune-related genes and pathways.

  • Flow Cytometry: For high-throughput, multi-parametric analysis of dissociated tumor cells to phenotype and quantify various immune cell subsets.

  • Multiplexed Ion Beam Imaging (MIBI-TOF): For highly detailed spatial analysis of a large number of protein markers simultaneously in a single tissue section.

Below are detailed application notes and protocols for each of these techniques.

Data Presentation: Summary of this compound's Immunomodulatory Effects

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound. Note that much of the publicly available clinical data is from ongoing Phase 1 trials and is often presented as maximal effects observed in responding patients.

Table 1: Changes in Immune Cell Infiltration in Patient Tumor Biopsies

Immune Cell PopulationTechnique UsedObserved Change Post-RBN-2397 TreatmentSource
CD8+ T cellsIHCUp to 8-fold increase in infiltration[1][2]
Activated T cellsMIBI-TOFUp to 50-fold increase[1][10]
MonocytesMIBI-TOFUp to 50-fold increase[1][10]
M1 MacrophagesMIBI-TOFUp to 50-fold increase[1][10]
Granzyme B+ cellsIHCIncreased expression observed[1][2][3]

Table 2: Modulation of Interferon-Stimulated Genes (ISGs) in Patient Tumor Biopsies

Gene/SignatureTechnique UsedObserved Change Post-RBN-2397 TreatmentSource
Interferon-Stimulated Genes (ISGs)NanoStringIncreased expression in evaluable biopsy pairs[3][5]
CXCL10NanoString1.5 to 8-fold increase in expression[10]
Immune Response Gene SetsGene Set Enrichment AnalysisEnrichment observed in on-treatment biopsies[3][5]

Experimental Protocols

Protocol 1: Immunohistochemistry (IHC) for CD8 and Granzyme B

This protocol describes the staining of formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections to detect CD8+ T cells and Granzyme B-expressing cytotoxic cells.

Materials:

  • FFPE tumor tissue sections (4-5 µm) on charged slides

  • Xylene and graded ethanol series (100%, 95%, 70%)

  • Antigen retrieval buffer (e.g., Sodium Citrate buffer, pH 6.0)

  • Pressure cooker or water bath for heat-induced epitope retrieval (HIER)

  • Hydrogen peroxide solution (3%) for blocking endogenous peroxidase

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibodies: Rabbit anti-human CD8 monoclonal antibody, Rabbit anti-human Granzyme B monoclonal antibody

  • HRP-conjugated secondary antibody (anti-rabbit)

  • DAB (3,3'-Diaminobenzidine) chromogen substrate kit

  • Hematoxylin counterstain

  • Mounting medium and coverslips

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform HIER by incubating slides in pre-heated antigen retrieval buffer. A pressure cooker (2 minutes at high pressure) or a water bath (20-30 minutes at 95-100°C) can be used.

    • Allow slides to cool to room temperature (approx. 20 minutes).

    • Rinse with PBS.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Rinse with PBS.

    • Apply blocking buffer and incubate for 30 minutes at room temperature.

    • Incubate with primary antibody (CD8 or Granzyme B) at the optimal dilution for 1 hour at room temperature or overnight at 4°C.

    • Rinse with PBS.

    • Incubate with HRP-conjugated secondary antibody for 30 minutes at room temperature.

    • Rinse with PBS.

    • Apply DAB substrate solution and monitor for color development (typically 1-5 minutes).

    • Rinse with distilled water to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 30-60 seconds.

    • "Blue" the counterstain in running tap water.

    • Dehydrate through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium and coverslip.

Image Analysis:

  • Slides should be scanned using a digital slide scanner.

  • Quantitative analysis can be performed using image analysis software (e.g., QuPath, HALO) to determine the density of positive cells (cells/mm²) in the tumor and stromal compartments.

Protocol 2: NanoString nCounter Gene Expression Analysis

This protocol outlines the use of the NanoString nCounter system with the PanCancer IO 360™ panel to analyze gene expression from FFPE tumor samples. This panel includes genes related to the tumor, microenvironment, and immune response.[11]

Materials:

  • FFPE tumor tissue sections (5-10 µm)

  • RNA extraction kit suitable for FFPE tissue (e.g., Qiagen RNeasy FFPE Kit)

  • NanoString nCounter PanCancer IO 360™ CodeSet and Master Kit

  • nCounter Prep Station and Digital Analyzer

Procedure:

  • RNA Extraction:

    • Macrodissect the tumor area from FFPE slides to enrich for tumor tissue.

    • Extract total RNA using a dedicated FFPE RNA isolation kit, including a proteinase K digestion step.

    • Quantify RNA concentration and assess quality. A minimum of 50 ng of total RNA is recommended.[10]

  • Hybridization:

    • Set up the hybridization reaction by combining the extracted RNA with the Reporter CodeSet and Capture ProbeSet from the PanCancer IO 360™ panel.

    • Incubate the hybridization reaction at 65°C for 16-24 hours.

  • Sample Processing and Data Acquisition:

    • Process the hybridized samples on the nCounter Prep Station. This automated step involves removing excess probes and immobilizing the target-probe complexes onto the sample cartridge.

    • Place the cartridge into the nCounter Digital Analyzer for data acquisition. The instrument counts the individual fluorescent barcodes corresponding to each target gene.

  • Data Analysis:

    • Perform quality control and normalize the raw data using positive controls and housekeeping genes included in the panel.

    • The nSolver™ Analysis Software can be used for data analysis.

    • Differential gene expression between baseline and on-treatment samples can be calculated.

    • The software can also calculate scores for various biological signatures, including the 18-gene Tumor Inflammation Signature (TIS), which is indicative of a pre-existing adaptive immune response.[11]

Protocol 3: Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs)

This protocol describes the dissociation of fresh tumor biopsies into a single-cell suspension for multi-parametric flow cytometry analysis of various immune cell subsets.

Materials:

  • Fresh tumor biopsy tissue

  • Tumor dissociation kit (e.g., Miltenyi Biotec Tumor Dissociation Kit)

  • GentleMACS Dissociator

  • Cell strainers (70 µm, 40 µm)

  • FACS buffer (PBS + 2% FBS)

  • Fc receptor blocking reagent

  • Live/Dead viability dye

  • Fluorochrome-conjugated antibodies (see suggested panel below)

  • Flow cytometer

Suggested Antibody Panel for TIL Analysis:

MarkerFluorochromeCell Population
CD45AF700Pan-leukocyte
CD3APC-H7T cells
CD4BUV395Helper T cells
CD8BUV496Cytotoxic T cells
CD14BV605Monocytes/Macrophages
CD11bBV786Myeloid cells
CD11cPEDendritic cells
CD19FITCB cells
CD56PE-Cy7NK cells
FoxP3AF647Regulatory T cells
PD-1BB700Exhausted/Activated T cells
Ki-67BV421Proliferating cells

Procedure:

  • Tumor Dissociation:

    • Mechanically mince the tumor tissue into small pieces.

    • Enzymatically digest the tissue using the components of a tumor dissociation kit in a gentleMACS C Tube.

    • Run the appropriate program on the gentleMACS Dissociator.

    • Stop the reaction and filter the cell suspension through a 70 µm and then a 40 µm cell strainer to obtain a single-cell suspension.

  • Cell Staining:

    • Wash the cells with FACS buffer.

    • Stain with a Live/Dead viability dye to exclude non-viable cells from the analysis.

    • Block Fc receptors to prevent non-specific antibody binding.

    • Incubate with a cocktail of surface antibodies for 30 minutes on ice, protected from light.

    • For intracellular markers like FoxP3 and Ki-67, fix and permeabilize the cells according to the manufacturer's protocol, followed by incubation with the intracellular antibodies.

  • Data Acquisition and Analysis:

    • Acquire the stained samples on a multi-color flow cytometer.

    • Analyze the data using software such as FlowJo.

    • Use a sequential gating strategy to identify different immune cell populations (e.g., gate on live, single cells, then CD45+ leukocytes, then specific T cell, B cell, NK cell, and myeloid subsets).

Mandatory Visualizations (Graphviz DOT Language)

RBN2397_Mechanism_of_Action cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment RBN2397 This compound PARP7 PARP7 RBN2397->PARP7 inhibits TBK1 TBK1 PARP7->TBK1 inhibits Type_I_IFN Type I Interferon (IFN-α/β) TBK1->Type_I_IFN activates ISGs Interferon-Stimulated Genes (e.g., CXCL10) Type_I_IFN->ISGs induces Immune_Cells CD8+ T cells, Monocytes, M1 Macrophages ISGs->Immune_Cells recruits & activates Tumor_Cell_Killing Tumor Cell Killing Immune_Cells->Tumor_Cell_Killing mediates

Caption: this compound inhibits PARP7, leading to Type I IFN production and immune cell recruitment.

IHC_Workflow start FFPE Tumor Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (HIER) deparaffinization->antigen_retrieval blocking Blocking Steps (Peroxidase & Protein) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (e.g., anti-CD8) blocking->primary_ab secondary_ab Secondary Antibody (HRP) Incubation primary_ab->secondary_ab detection DAB Substrate (Color Development) secondary_ab->detection counterstain Hematoxylin Counterstain detection->counterstain mount Dehydration & Mounting counterstain->mount analysis Digital Imaging & Analysis mount->analysis

Caption: Workflow for Immunohistochemistry (IHC) staining of tumor tissue.

Flow_Cytometry_Gating_Strategy cluster_gating Gating Strategy Total_Cells Total Acquired Events Single_Cells Single Cells Total_Cells->Single_Cells FSC-A vs FSC-H Live_Cells Live Cells Single_Cells->Live_Cells Viability Dye Leukocytes CD45+ Leukocytes Live_Cells->Leukocytes CD45 T_Cells CD3+ T Cells Leukocytes->T_Cells CD3 Myeloid_Cells CD3- Myeloid Cells Leukocytes->Myeloid_Cells CD3- CD4_T_Cells CD4+ T Cells T_Cells->CD4_T_Cells CD4 CD8_T_Cells CD8+ T Cells T_Cells->CD8_T_Cells CD8

Caption: A simplified gating strategy for identifying key immune cells in tumors by flow cytometry.

References

Troubleshooting & Optimization

RBN-2397 solubility issues and solutions for researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of RBN-2397, a potent and selective PARP7 inhibitor. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and relevant biological pathway information to facilitate your research.

Troubleshooting Guide: this compound Solubility Issues

This guide addresses common solubility challenges encountered during the preparation of this compound solutions.

Issue Potential Cause Recommended Solution
Precipitation upon dilution in aqueous media This compound is poorly soluble in water. Adding a concentrated DMSO stock directly to an aqueous buffer can cause the compound to crash out of solution.Prepare intermediate dilutions in a co-solvent mixture before final dilution in your aqueous experimental medium. For cell culture, ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). For in vivo studies, use a formulation with co-solvents like PEG300, Tween-80, or SBE-β-CD.[1]
Cloudy or hazy solution Incomplete dissolution of the compound.Use gentle heating (e.g., a 37°C water bath) and/or sonication to aid dissolution.[2] Ensure you are using fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[3]
Phase separation in in vivo formulations Improper mixing of solvents or incorrect solvent ratios.Add each solvent sequentially and ensure the solution is clear before adding the next component. Vortex or mix thoroughly between each addition.[3]
Inconsistent experimental results Degradation of this compound in solution or improper storage.Prepare fresh solutions for each experiment. If a stock solution must be stored, aliquot it into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most effective solvent for preparing high-concentration stock solutions of this compound.[1][3] Solubility in DMSO is reported to be as high as 200 mg/mL, though 100 mg/mL is also commonly cited.[1][3] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can significantly decrease the solubility of this compound.[3]

Q2: My this compound powder won't dissolve completely in DMSO. What should I do?

A2: If you encounter difficulty dissolving this compound in DMSO, you can try gentle warming (e.g., 37°C) or brief sonication.[2] These methods can help overcome the initial energy barrier for dissolution. Ensure the vial is tightly capped to prevent solvent evaporation and moisture absorption.

Q3: Can I dissolve this compound directly in my cell culture medium?

A3: No, this compound is insoluble in water and should not be dissolved directly in aqueous-based cell culture media.[3] You should first prepare a concentrated stock solution in DMSO and then dilute this stock into your culture medium to the desired final concentration. The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q4: How should I prepare this compound for in vivo animal studies?

A4: For oral administration in animal models, this compound is typically formulated using a mixture of solvents to ensure its solubility and bioavailability.[1][3] Common formulations involve a combination of DMSO, PEG300, Tween-80, and saline or a solution of SBE-β-CD in saline.[1] It is important to follow a specific protocol where solvents are added sequentially with thorough mixing at each step.[3]

Q5: How should I store my this compound solutions?

A5: For long-term storage, it is recommended to store stock solutions in aliquots at -80°C for up to one year or at -20°C for up to six months.[1] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.[2]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents and formulations.

Solvent/Formulation Solubility Reference
In Vitro Solvents
DMSO200 mg/mL (382.10 mM)[1]
DMSO100 mg/mL (191.04 mM)[3]
DMSO1 mg/mL[2][4]
DMF1 mg/mL[2][4]
Ethanol13 mg/mL[3]
WaterInsoluble[3]
In Vivo Formulations
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.08 mg/mL[1]
5% DMSO + 95% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[1]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL[1]
10% DMSO + 90% Corn OilSolubility data not specified, but a clear solution is achievable.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 523.43 g/mol ). For example, to prepare 1 mL of a 10 mM solution, you would need 5.23 mg of this compound.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder in a sterile vial.

  • Mixing: Vortex the solution until the compound is completely dissolved. If necessary, use a sonicator or warm the solution in a 37°C water bath for a few minutes to aid dissolution.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Preparation of this compound for In Vivo Oral Administration

This protocol is adapted from formulations provided by commercial suppliers and is intended for achieving a clear solution for oral gavage.[1][3]

Formulation A: PEG300 and Tween-80 based

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[1]

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add 4 volumes of PEG300 for every 1 volume of DMSO stock. Mix thoroughly until the solution is clear.

  • Add 0.5 volumes of Tween-80. Mix again until the solution is clear.

  • Finally, add 4.5 volumes of saline to reach the final desired concentration. Mix thoroughly.

  • The final solvent ratio will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

Formulation B: SBE-β-CD based

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[1]

  • In a separate sterile tube, prepare a 20% solution of SBE-β-CD in saline.

  • Add the required volume of the DMSO stock solution to a new sterile tube.

  • Add 9 volumes of the 20% SBE-β-CD in saline solution for every 1 volume of DMSO stock.

  • Mix thoroughly until a clear solution is obtained.

  • The final solvent ratio will be 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action

This compound is a selective inhibitor of PARP7. PARP7 is a mono-ADP-ribosyltransferase that, in some cancer cells, suppresses the innate immune response by inhibiting the Type I Interferon (IFN) signaling pathway. By inhibiting PARP7, this compound restores this signaling cascade, leading to increased STAT1 phosphorylation and subsequent anti-tumor immune responses.[1][5][6][7]

RBN2397_Mechanism RBN2397 This compound PARP7 PARP7 RBN2397->PARP7 TBK1 TBK1 PARP7->TBK1 STAT1 STAT1 TBK1->STAT1 pSTAT1 p-STAT1 STAT1->pSTAT1 Type_I_IFN Type I IFN Signaling pSTAT1->Type_I_IFN Immune_Response Anti-tumor Immune Response Type_I_IFN->Immune_Response

Caption: this compound inhibits PARP7, restoring Type I IFN signaling.

Troubleshooting Logic for this compound Dissolution

This workflow provides a logical sequence of steps to follow when encountering solubility issues with this compound.

Solubility_Troubleshooting Start Start: Dissolve this compound in Anhydrous DMSO Check_Clarity Is the solution clear? Start->Check_Clarity Apply_Heat Apply gentle heat (37°C) and/or sonicate Check_Clarity->Apply_Heat No Success Solution Prepared Successfully Check_Clarity->Success Yes Check_Again Is it clear now? Apply_Heat->Check_Again Check_Again->Success Yes Failure Consult Technical Support/ Check Compound Purity Check_Again->Failure No Dilute Dilute for experiment Success->Dilute Precipitation Does it precipitate? Dilute->Precipitation Precipitation->Success No Use_Cosolvent Use appropriate co-solvents for final dilution Precipitation->Use_Cosolvent Yes Use_Cosolvent->Dilute

Caption: A troubleshooting workflow for dissolving this compound.

Experimental Workflow for In Vitro Cell-Based Assays

This diagram outlines the general steps for preparing this compound for use in cell culture experiments.

In_Vitro_Workflow Prep_Stock 1. Prepare concentrated stock in anhydrous DMSO Serial_Dilute 2. Perform serial dilutions in DMSO (if needed) Prep_Stock->Serial_Dilute Final_Dilute 3. Dilute into final cell culture medium Serial_Dilute->Final_Dilute Add_to_Cells 4. Add to cells (ensure final DMSO % is low) Final_Dilute->Add_to_Cells

Caption: Workflow for preparing this compound for cell-based assays.

References

RBN-2397 Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RBN-2397. The information is designed to help users identify and address potential off-target effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound against other PARP family members?

This compound is a highly potent and selective inhibitor of PARP7.[1][2][3][4] However, as with any small molecule inhibitor, cross-reactivity with other related proteins can occur, particularly at higher concentrations. Biochemical assays have demonstrated that this compound has significantly greater selectivity for PARP7 compared to other PARP family members.[2] One study reported potent inhibition of PARP2 and weak inhibition of PARP1 and PARP12 at nanomolar concentrations.[5]

Quantitative Selectivity Data for this compound

TargetIC50 (nM)Notes
PARP7< 3Potent and primary target.[1][4]
PARP230.3Potent off-target inhibition observed in one study.[5]
PARP12716Weak off-target inhibition observed in one study.[5]
PARP12639Weak off-target inhibition observed in one study.[5]

It is important to note that in cellular assays, this compound exhibited a 300-fold greater selectivity for inhibiting PARP7-dependent mono-ADP-ribosylation (MARylation) over PARP1-driven poly-ADP-ribosylation (PARylation).[2]

Q2: My experimental results are inconsistent with the expected on-target effects of PARP7 inhibition. How can I determine if I'm observing an off-target effect?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here is a troubleshooting workflow to help you investigate unexpected results:

G cluster_0 Troubleshooting Workflow A Unexpected Experimental Result Observed B Step 1: Verify On-Target PARP7 Engagement A->B Start Troubleshooting C Step 2: Assess On-Target Downstream Signaling B->C Target Engaged F Conclusion: Differentiate On-Target, Off-Target, or Other Effects B->F Target Not Engaged (Re-evaluate experimental setup) D Step 3: Evaluate Potential Off-Target Activity C->D Downstream Signaling Consistent with On-Target C->F Downstream Signaling Inconsistent (Potential off-target pathway) E Step 4: Consider Non-Specific Cellular Stress D->E Known Off-Targets Not Implicated D->F Known Off-Targets Implicated E->F Cellular Stress Markers Unchanged E->F Cellular Stress Markers Elevated

Figure 1: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.

Q3: What are the expected on-target effects of this compound?

The primary on-target effect of this compound is the inhibition of PARP7's mono-ADP-ribosyltransferase activity.[2] This leads to the reactivation of the type I interferon (IFN) signaling pathway, which is normally suppressed by PARP7.[3][6][7]

G cluster_0 This compound On-Target Signaling Pathway RBN2397 This compound PARP7 PARP7 RBN2397->PARP7 Inhibits TBK1 TBK1 PARP7->TBK1 Inhibits IRF3 IRF3 TBK1->IRF3 Activates IFN_Induction Type I IFN Induction IRF3->IFN_Induction Leads to IFNAR IFNAR IFN_Induction->IFNAR Activates JAK_STAT JAK/STAT Signaling IFNAR->JAK_STAT ISG Interferon-Stimulated Genes (ISGs) JAK_STAT->ISG Upregulates

Figure 2: Simplified signaling pathway illustrating the on-target effect of this compound.

Key observable on-target effects include:

  • Decreased MARylation: A reduction in mono-ADP-ribosylation of PARP7 substrates.

  • Increased Type I IFN Production: Elevated levels of IFN-α and IFN-β.

  • Activation of IFN Signaling: Increased phosphorylation of STAT1 and upregulation of interferon-stimulated genes (ISGs).[3]

Q4: What are the most common adverse effects observed in clinical trials, and could they be related to off-target activities?

The most frequently reported treatment-related adverse events (TRAEs) in clinical trials of this compound are generally mild to moderate and include dysgeusia (altered taste), fatigue, nausea, and decreased appetite.[6] More severe (Grade 3/4) events have been observed, including increases in liver enzymes (ALT/AST), anemia, and neutropenia.[6]

While these adverse effects could be due to the on-target inhibition of PARP7 in various tissues, the possibility of off-target contributions cannot be entirely ruled out without further investigation. For instance, inhibition of other PARP family members or other unforeseen off-targets could potentially contribute to the observed clinical toxicities.

Troubleshooting Guides

Issue 1: Sub-optimal or no induction of Type I Interferon signaling.
Possible Cause Troubleshooting Step
Incorrect this compound Concentration Verify the concentration of your this compound stock solution. Perform a dose-response experiment to determine the optimal concentration for your cell line. The IC50 for PARP7 is < 3 nM.[1][4]
Low PARP7 Expression Confirm PARP7 expression in your cell model using qPCR or Western blot. This compound's effect is dependent on the presence of its target.
Cell Line Insensitivity Some cell lines may have inherent resistance to PARP7 inhibition-induced IFN signaling. Consider using a positive control cell line known to be responsive.
Assay Sensitivity Ensure your assay for detecting IFN signaling (e.g., qPCR for ISGs, Western blot for p-STAT1) is sensitive enough. Refer to the experimental protocols section for validated methods.
Issue 2: Unexpected cellular toxicity or cell death.
Possible Cause Troubleshooting Step
High this compound Concentration High concentrations may lead to off-target effects or general cellular stress. Perform a dose-response curve to determine the therapeutic window for your cell line.
Off-Target Inhibition of PARP1/2 At higher concentrations, this compound may inhibit PARP1 and PARP2, which can lead to synthetic lethality in cells with deficiencies in homologous recombination. Assess the DNA repair capacity of your cell line.
Induction of Cellular Stress Use markers of cellular stress (e.g., CHOP, GRP78 for ER stress; cleaved caspase-3 for apoptosis) to determine if the observed toxicity is due to a general stress response.
Contamination Rule out contamination of cell cultures or reagents.

Experimental Protocols

Protocol 1: Assessing On-Target PARP7 Engagement via Cellular Thermal Shift Assay (CETSA)

This protocol determines if this compound is binding to its intended target, PARP7, in a cellular context.

G cluster_0 CETSA Workflow A 1. Treat cells with this compound or vehicle control B 2. Heat cells to a range of temperatures A->B C 3. Lyse cells and separate soluble and precipitated fractions B->C D 4. Analyze soluble fraction for PARP7 levels by Western blot C->D E 5. Compare thermal stability of PARP7 between treated and control samples D->E

Figure 3: A workflow diagram for the Cellular Thermal Shift Assay (CETSA).

Expected Outcome: this compound-bound PARP7 will exhibit increased thermal stability, remaining soluble at higher temperatures compared to the unbound protein in vehicle-treated cells.

Protocol 2: Measuring Type I Interferon Pathway Activation

This protocol outlines methods to measure the downstream on-target effects of this compound.

Method Description
Quantitative PCR (qPCR) Measure the mRNA expression levels of interferon-stimulated genes (ISGs) such as IFIT1, MX1, and OAS1.
Western Blot Detect the phosphorylation of STAT1 (p-STAT1), a key transcription factor in the IFN signaling pathway.
ELISA/Multiplex Immunoassay Quantify the secretion of IFN-α and IFN-β proteins into the cell culture supernatant.
Reporter Assay Use a cell line engineered with a reporter construct (e.g., luciferase) under the control of an interferon-sensitive response element (ISRE).
Protocol 3: Evaluating Off-Target PARP1/2 Inhibition

This protocol helps to determine if this compound is inhibiting PARP1 and PARP2 at the concentrations used in your experiment.

Method Description
PARP Activity Assay Use a commercially available PARP activity assay kit to measure the inhibition of PARP1/2 activity in cell lysates treated with this compound. Compare the results to a known PARP1/2 inhibitor.
Western Blot for PAR Assess the levels of poly-ADP-ribose (PAR) in cells treated with a DNA damaging agent (e.g., hydrogen peroxide) in the presence or absence of this compound. Inhibition of PARP1/2 will lead to a reduction in PAR levels.

By following these guidelines and protocols, researchers can more effectively troubleshoot unexpected results and gain a clearer understanding of the on- and off-target effects of this compound in their specific experimental systems.

References

RBN-2397 Technical Support Center: Experimental Protocols and Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed experimental protocols and troubleshooting guidance for the potent and selective PARP7 inhibitor, RBN-2397. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, orally active, and selective NAD+ competitive inhibitor of PARP7.[1][2] Its mechanism of action involves binding to the NAD+-binding site of PARP7, thereby inhibiting its mono-ADP-ribosylation (MARylation) activity.[3] This inhibition leads to the restoration of type I interferon (IFN) signaling, which is often suppressed by PARP7 in cancer cells.[1][3][4] The reactivation of IFN signaling enhances anti-tumor immunity.[3][5]

Q2: In which cancer cell lines has this compound shown activity?

A2: this compound has demonstrated anti-proliferative activity in various cancer cell lines, including:

  • Lung Cancer: NCI-H1373[1][4][6]

  • Ovarian Cancer: OVCAR3 and OVCAR4[7]

  • Prostate Cancer: Androgen receptor-positive (AR+) and AR-negative cell lines[8][9]

  • Colon Cancer: CT26[1][4]

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is typically dissolved in DMSO for in vitro experiments.[2] For long-term storage, the solid compound should be stored at -20°C for up to 3 years, and stock solutions in DMSO can be stored at -80°C for up to 1 year.[2] Avoid repeated freeze-thaw cycles.[2]

Troubleshooting Guides

IssuePossible CauseRecommended Solution
Inconsistent IC50 values in cell proliferation assays. Cell line variability or passage number.Use a consistent passage number for your cell line and perform regular cell line authentication.
Inaccurate drug concentration.Prepare fresh serial dilutions of this compound for each experiment. Verify the concentration of your stock solution.
Suboptimal assay conditions.Optimize cell seeding density and incubation time. Ensure the assay endpoint (e.g., 24 hours) is appropriate for the cell line.[1][6]
Low or no STAT1 phosphorylation signal in Western blot. Insufficient this compound concentration or treatment time.Perform a dose-response and time-course experiment to determine the optimal concentration (e.g., 0.4 nM - 1 µM) and duration (e.g., 24 hours) for your cell line.[1][6]
Poor antibody quality.Use a validated phospho-STAT1 antibody. Include positive and negative controls.
Low PARP7 expression in the cell line.Confirm PARP7 expression in your cell line of interest via Western blot or qPCR. This compound's effect on IFN signaling is dependent on PARP7 inhibition.[3]
Difficulty dissolving this compound for in vivo studies. Improper solvent formulation.For oral administration, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] Another option is 10% DMSO and 90% corn oil.[6] Prepare fresh for each use.
High variability in tumor growth in xenograft models. Inconsistent tumor cell implantation.Ensure consistent cell numbers and injection volumes for tumor implantation.
Animal health and welfare.Monitor animal health closely and ensure consistent housing and diet.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValueReference
IC50 (PARP7 inhibition) -<3 nM[1][2][4]
Kd (PARP7 binding) -0.001 µM[1][4]
IC50 (Cell Proliferation) NCI-H1373 (Lung)20 nM[1][4][6]
IC50 (Cell Proliferation) OVCAR4 (Ovarian)727.2 nM[7]
IC50 (Cell Proliferation) OVCAR3 (Ovarian)1159 nM[7]
EC50 (Cell MARylation) -1 nM[1][4][6]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosing RegimenKey FindingsReference
CT26 Syngeneic Model 3-100 mg/kg, oral, once dailyInduced tumor-specific adaptive immune memory and durable complete responses.[1][4]
NCI-H1373 Xenografts 3-100 mg/kg, oral, once dailyCaused complete regressions at 100 mg/kg and dose-dependent tumor growth inhibition.[1][4][6]

Experimental Protocols

Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell growth.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., NCI-H1373, OVCAR4, OVCAR3) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. The concentration range for NCI-H1373 cells could be 0.0001 µM to 100 µM.[6] For OVCAR cells, a higher range may be necessary.[7]

  • Incubation: Replace the overnight culture medium with the drug-containing medium and incubate for a specified period (e.g., 24 hours for NCI-H1373, or longer for other cell lines).[1][6]

  • Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or crystal violet staining.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Western Blot for STAT1 Phosphorylation

Objective: To assess the effect of this compound on the Type I IFN signaling pathway by measuring the phosphorylation of STAT1.

Methodology:

  • Cell Treatment: Plate cells (e.g., NCI-H1373) and treat with varying concentrations of this compound (e.g., 0.4 nM to 1 µM) for 24 hours.[1][6] Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against phospho-STAT1 (p-STAT1) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Re-probe the membrane with an antibody for total STAT1 and a loading control (e.g., β-actin or GAPDH) to normalize the p-STAT1 signal.

Visualizations

RBN2397_Signaling_Pathway cluster_cancer_cell Cancer Cell RBN2397 This compound PARP7 PARP7 RBN2397->PARP7 inhibits MARylation Protein MARylation PARP7->MARylation TBK1 TBK1 PARP7->TBK1 inhibits NAD NAD+ NAD->PARP7 ImmuneEvasion Immune Evasion MARylation->ImmuneEvasion IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I IFN (IFN-α/β) pIRF3->IFN induces transcription STAT1 STAT1 IFN->STAT1 activates pSTAT1 p-STAT1 STAT1->pSTAT1 ISG Interferon Stimulated Genes (ISGs) pSTAT1->ISG induces transcription AntiTumor Anti-Tumor Immunity ISG->AntiTumor

Caption: this compound inhibits PARP7, restoring Type I IFN signaling and promoting anti-tumor immunity.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments A1 Cell Culture (e.g., NCI-H1373) A2 This compound Treatment (Dose-Response) A1->A2 A3 Cell Proliferation Assay (IC50 Determination) A2->A3 A4 Western Blot (p-STAT1 Analysis) A2->A4 B1 Tumor Model (e.g., CT26 Syngeneic) A3->B1 Inform In Vivo Dosing B2 This compound Oral Administration B1->B2 B3 Tumor Volume Measurement B2->B3 B4 Immunophenotyping B2->B4

References

RBN-2397 Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for RBN-2397, a potent and selective inhibitor of PARP7. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges and answering frequently asked questions encountered during in vitro and in vivo experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an orally active, NAD+ competitive inhibitor of PARP7.[1] PARP7 is a mono-ADP-ribosyltransferase that negatively regulates the Type I interferon (IFN) response in cancer cells.[2][3] By inhibiting PARP7, this compound restores Type I IFN signaling, leading to both direct anti-proliferative effects on cancer cells and the activation of an anti-tumor immune response.[2][4]

Q2: In which cancer cell lines has this compound shown activity?

A2: this compound has demonstrated anti-proliferative activity in a subset of cancer cell lines. For instance, it has an IC50 of 20 nM in NCI-H1373 lung cancer cells.[1] It has also shown efficacy in ovarian cancer cell lines like OVCAR4 and, in combination with paclitaxel, in OVCAR3 cells.[5] In prostate cancer cell lines (VCaP, CWR22Rv1, and PC3-AR), its growth-inhibitory effects are more pronounced when PARP7 expression is induced.[6]

Q3: What is "PARP7 trapping" and does this compound induce it?

A3: Similar to how some PARP1 inhibitors work, this compound has been shown to induce the "trapping" of PARP7 on chromatin.[7][8] This means that the inhibitor stabilizes the interaction of the PARP7 enzyme with DNA, leading to a cytotoxic effect that is distinct from the inhibition of its catalytic activity. This trapping can be detected biochemically by observing the accumulation of PARP7 in the detergent-resistant nuclear fraction of cells.[7][9]

Troubleshooting Guide

Issue 1: Reduced or No Inhibition of Cancer Cell Proliferation

Q4: I am not observing the expected growth inhibition in my cancer cell line after treatment with this compound. What are the possible reasons?

A4: There are several potential reasons for a lack of response to this compound:

  • Low PARP7 Expression: The growth-inhibitory effects of this compound can be dependent on the expression level of PARP7. In some prostate cancer cell lines, for example, the effect of this compound is minimal without prior induction of PARP7 expression.[7]

    • Troubleshooting Step: Assess the baseline PARP7 expression in your cell line of interest via Western blot or qPCR. If expression is low, consider using an inducing agent if a relevant pathway is known for your cell type (e.g., androgen receptor agonists in prostate cancer cells).[7]

  • Intrinsic Resistance: The cancer cell line may have intrinsic resistance mechanisms.

    • Troubleshooting Step: Investigate the status of the cGAS-STING pathway. Knockout of components of this pathway can confer resistance to PARP7 inhibition.[2]

  • Drug Concentration and Treatment Duration: The concentration of this compound and the duration of treatment may not be optimal for your specific cell line.

    • Troubleshooting Step: Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 0.1 nM to 10 µM) and extend the treatment duration. For example, in some cell proliferation assays, media with fresh drug was replenished every 2 days for a total of 6 days.[5]

Issue 2: Lack of Type I Interferon (IFN) Pathway Activation

Q5: I am not detecting an increase in STAT1 phosphorylation (pSTAT1) or the expression of interferon-stimulated genes (ISGs) after this compound treatment. What should I check?

A5: Activation of the Type I IFN pathway is a key downstream effect of this compound. If you are not observing this, consider the following:

  • Compromised cGAS-STING-TBK1 Axis: The activation of the Type I IFN response by this compound is dependent on a functional STING pathway.[10]

    • Troubleshooting Step: Verify the integrity of the cGAS-STING-TBK1 pathway in your cells. You can test for responsiveness to a direct STING agonist (e.g., cGAMP) as a positive control. Knockout of TBK1 has been shown to prevent the this compound-mediated increase in pSTAT1.[2]

  • Kinetics of the Response: The induction of pSTAT1 and ISG expression are time-dependent.

    • Troubleshooting Step: Perform a time-course experiment. Noticeable increases in pSTAT1 can occur as early as 4 hours, with increases in total STAT1 and ISG expression becoming more apparent at 16 to 24 hours post-treatment.[10]

  • Sub-optimal Drug Concentration: The concentration of this compound may be too low to elicit a robust IFN response.

    • Troubleshooting Step: Ensure you are using a concentration that is effective for this endpoint. A dose-dependent increase in pSTAT1 has been observed in NCI-H1373 cells with concentrations ranging from 0.4 nM to 1 µM.[1]

Issue 3: Unexpected Results in Combination Therapy Studies

Q6: I am performing a combination study with this compound and a chemotherapeutic agent (e.g., paclitaxel) but not seeing a synergistic effect. What could be the issue?

A6: The synergy between this compound and other agents can be context-dependent:

  • Mechanism of Synergy: The synergistic effect of this compound and paclitaxel in ovarian cancer cells is linked to the stabilization of microtubules.[5] this compound inhibits the MARylation of α-tubulin by PARP7, leading to its stabilization.[5]

    • Troubleshooting Step: Assess the effect of the combination on microtubule stability in your cell line using immunofluorescence to visualize the α-tubulin network.[5]

  • Dosing and Scheduling: The concentrations and timing of drug administration are critical for observing synergy.

    • Troubleshooting Step: In preclinical studies with paclitaxel, very low doses of both this compound (e.g., 500 nM) and paclitaxel (e.g., 0.4 nM) were used to demonstrate a synergistic effect on cell proliferation.[5] It is important to perform a full dose-matrix experiment to identify the optimal concentrations for synergy.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

ParameterValueCell Line/SystemReference
IC50 (PARP7) <3 nMBiochemical Assay[1]
Kd (PARP7) 0.001 µMBiochemical Assay[1]
IC50 (Cell Proliferation) 20 nMNCI-H1373[1]
EC50 (MARylation Inhibition) 1 nMCell-based Biochemical Assay[1]

Key Experimental Protocols

Protocol 1: Western Blot for Phospho-STAT1 (pSTAT1)
  • Cell Seeding and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 4 to 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pSTAT1 (Tyr701), total STAT1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate.

Protocol 2: Cell Viability Assay (Crystal Violet)
  • Cell Seeding: Seed cells in 12-well plates at a density that allows for logarithmic growth throughout the experiment (e.g., 1x10^4 cells/well for OVCAR4 and OVCAR3).[5]

  • Treatment: After allowing the cells to adhere, treat them with a range of this compound concentrations. For longer-term assays, replenish the media with fresh drug every 2-3 days.[5]

  • Fixation: At the end of the treatment period (e.g., 6 days), wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining: Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.

  • Washing and Solubilization: Wash the plates with water to remove excess stain and allow them to air dry. Solubilize the stain by adding a solution like 10% acetic acid.

  • Quantification: Measure the absorbance at 590 nm using a plate reader.

Protocol 3: Immunoprecipitation for MARylation
  • Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against the protein of interest (e.g., α-tubulin) or a pan-ADP-ribose binding reagent overnight at 4°C with gentle rotation.[5]

    • Add protein A/G magnetic beads and incubate for another 1-2 hours.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using an antibody that recognizes mono-ADP-ribosylation (MAR) or the protein of interest.[5]

Visualizations

RBN2397_MOA cluster_cell Cancer Cell RBN2397 This compound PARP7 PARP7 RBN2397->PARP7 Inhibition TBK1 TBK1 PARP7->TBK1 Inhibition pTBK1 pTBK1 TBK1->pTBK1 IRF3 IRF3 pTBK1->IRF3 pIRF3 pIRF3 IRF3->pIRF3 IFN_beta IFN-β pIRF3->IFN_beta Transcription STING STING STING->TBK1 cGAS cGAS cGAS->STING dsDNA Cytosolic dsDNA dsDNA->cGAS IFNAR IFNAR IFN_beta->IFNAR Autocrine/Paracrine Signaling STAT1 STAT1 IFNAR->STAT1 pSTAT1 pSTAT1 STAT1->pSTAT1 ISGs ISG Expression pSTAT1->ISGs Transcription Proliferation Cell Proliferation ISGs->Proliferation Immune_Activation Anti-tumor Immunity ISGs->Immune_Activation

Caption: this compound Mechanism of Action.

Troubleshooting_Flowchart Start Experiment with this compound Problem Unexpected Result? Start->Problem No_Effect No/Low Cell Proliferation Inhibition Problem->No_Effect Yes No_IFN No/Low pSTAT1 or ISG Induction Problem->No_IFN Yes Check_PARP7 Check PARP7 Expression No_Effect->Check_PARP7 Check_Dose Optimize Drug Concentration No_Effect->Check_Dose Check_STING Check cGAS-STING Pathway Integrity No_IFN->Check_STING Check_Kinetics Optimize Time Course No_IFN->Check_Kinetics No_IFN->Check_Dose Solution1 Induce PARP7 Expression or Select High-Expressing Cell Line Check_PARP7->Solution1 Low Solution2 Use STING Agonist as Positive Control Check_STING->Solution2 Solution3 Perform Time-Course Experiment (4-24h) Check_Kinetics->Solution3 Solution4 Perform Dose-Response Experiment Check_Dose->Solution4

Caption: Troubleshooting Flowchart for this compound Experiments.

References

Technical Support Center: Enhancing the Bioavailability of Oral RBN-2397 Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the formulation of the oral PARP7 inhibitor, RBN-2397.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active, potent, and selective inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7).[1][2][3] PARP7 is an enzyme that can be activated by cellular stress, including in cancer cells, and plays a role in suppressing the immune system's ability to detect and eliminate tumor cells.[4][5] Specifically, PARP7 can inhibit the Type I interferon (IFN) signaling pathway, which is a critical communication line for alerting the immune system to cellular threats.[6][7][8] By inhibiting PARP7, this compound restores this IFN signaling, thereby allowing the immune system to recognize and attack cancer cells.[2][8]

Q2: What are the known bioavailability challenges with this compound?

A2: Published data suggests that this compound may have oral bioavailability challenges. For instance, a preclinical study reported an oral bioavailability of 25.67% for this compound in an animal model.[9] Furthermore, a clinical trial is assessing a micronized tablet formulation of this compound to improve its relative bioavailability compared to a standard tablet, indicating that formulation strategies are being explored to enhance its absorption.[5]

Q3: What are some general strategies to enhance the oral bioavailability of compounds like this compound?

A3: For poorly soluble drugs, several formulation strategies can be employed to improve oral bioavailability. These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug powder by reducing particle size can improve dissolution rate. Techniques include micronization and nanonization.[10][11][12]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance its solubility and dissolution.[11][12]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[10][11]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low in vitro dissolution rate of this compound powder Poor aqueous solubility.1. Particle Size Reduction: Consider micronization or nanomilling of the this compound powder. 2. Formulation with Excipients: Evaluate the use of solubilizing excipients, such as surfactants or hydrophilic polymers. 3. pH Modification: Assess the pH-solubility profile of this compound to determine if dissolution can be improved in buffered solutions.
High variability in plasma concentrations after oral dosing in animal studies Inconsistent dissolution and absorption in the gastrointestinal tract.1. Formulation Optimization: Develop a more robust formulation, such as a solid dispersion or a lipid-based formulation (e.g., SEDDS), to ensure more consistent drug release and solubilization. 2. Food Effect Study: Investigate the effect of food on the absorption of this compound, as this can be a source of variability.
Low oral bioavailability (<30%) in pharmacokinetic studies A combination of poor solubility and/or low permeability.1. Permeability Assessment: Conduct in vitro permeability assays (e.g., Caco-2) to determine if permeability is a limiting factor. 2. Advanced Formulations: If solubility is the primary issue, explore advanced formulation techniques like amorphous solid dispersions or nanoparticle formulations.[12][13] 3. Prodrug Approach: While a more involved strategy, a prodrug of this compound could be designed to have improved solubility and/or permeability characteristics.[11]
Precipitation of this compound in the gastrointestinal tract upon release from the formulation The drug is dissolving but then precipitating out of solution in the GI fluids before it can be absorbed.1. Incorporate Precipitation Inhibitors: Include polymers such as HPMC or PVP in the formulation to maintain a supersaturated state of the drug in the gut. 2. Lipid-Based Systems: Utilize lipid-based formulations which can help to keep the drug in a solubilized state within lipid droplets until absorption.

Experimental Protocols

Protocol 1: Assessment of this compound Solubility

Objective: To determine the equilibrium solubility of this compound in various aqueous media relevant to the gastrointestinal tract.

Materials:

  • This compound powder

  • Phosphate buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5

  • Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0

  • HPLC system with a suitable column and detector for this compound quantification

  • Shaking incubator

  • 0.22 µm syringe filters

Methodology:

  • Add an excess amount of this compound powder to separate vials containing each of the test media (PBS, SGF, FaSSIF, FeSSIF).

  • Incubate the vials in a shaking incubator at 37°C for 24 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Withdraw an aliquot from each vial and immediately filter it through a 0.22 µm syringe filter to remove undissolved particles.

  • Dilute the filtrate with an appropriate solvent (e.g., mobile phase) to a concentration within the calibration range of the HPLC assay.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.

  • Perform the experiment in triplicate for each medium.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the oral bioavailability of different this compound formulations.

Materials:

  • This compound formulations (e.g., aqueous suspension, micronized suspension, solid dispersion)

  • Male Sprague-Dawley rats (or other suitable rodent model)

  • Oral gavage needles

  • Intravenous (IV) injection solution of this compound

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Centrifuge

  • LC-MS/MS system for bioanalysis of this compound in plasma

Methodology:

  • Fast the animals overnight prior to dosing.

  • Divide the animals into groups, with one group for each oral formulation and one group for the IV dose.

  • Administer the respective oral formulations to each group via oral gavage at a predetermined dose.

  • Administer the IV solution to the IV group via tail vein injection.

  • Collect blood samples at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Process the blood samples to obtain plasma and store frozen until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) for each group using appropriate software.

  • Calculate the absolute oral bioavailability (F%) for each oral formulation using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

RBN_2397_MOA cluster_cell Tumor Cell cluster_intervention Therapeutic Intervention Cellular_Stress Cellular Stress (e.g., DNA damage) PARP7_Activation PARP7 Activation Cellular_Stress->PARP7_Activation IFN_Signaling_Suppression Type I Interferon (IFN) Signaling Suppression PARP7_Activation->IFN_Signaling_Suppression Immune_Evasion Immune Evasion IFN_Signaling_Suppression->Immune_Evasion RBN_2397 This compound PARP7_Inhibition PARP7 Inhibition RBN_2397->PARP7_Inhibition PARP7_Inhibition->PARP7_Activation IFN_Signaling_Restoration Type I IFN Signaling Restoration PARP7_Inhibition->IFN_Signaling_Restoration Immune_Recognition Immune Cell Recognition and Tumor Attack IFN_Signaling_Restoration->Immune_Recognition

Caption: Mechanism of action of this compound in tumor cells.

Bioavailability_Workflow Start Start: Poorly Soluble This compound API Solubility_Screen Solubility Screening (Biorelevant Media) Start->Solubility_Screen Formulation_Strategy Select Formulation Strategy Solubility_Screen->Formulation_Strategy Micronization Particle Size Reduction (Micronization) Formulation_Strategy->Micronization Simple Approach Solid_Dispersion Amorphous Solid Dispersion Formulation_Strategy->Solid_Dispersion Moderate Complexity Lipid_Formulation Lipid-Based Formulation (SEDDS) Formulation_Strategy->Lipid_Formulation High Complexity In_Vitro_Dissolution In Vitro Dissolution Testing Micronization->In_Vitro_Dissolution Solid_Dispersion->In_Vitro_Dissolution Lipid_Formulation->In_Vitro_Dissolution Preclinical_PK Preclinical Pharmacokinetic Study (Rodent Model) In_Vitro_Dissolution->Preclinical_PK Bioavailability_Assessment Assess Oral Bioavailability Preclinical_PK->Bioavailability_Assessment Bioavailability_Assessment->Formulation_Strategy Unacceptable Optimization Optimization / Further Development Bioavailability_Assessment->Optimization Acceptable Unacceptable Unacceptable Acceptable Acceptable

Caption: Experimental workflow for enhancing this compound oral bioavailability.

Troubleshooting_Tree Start Issue: Low Oral Bioavailability of this compound Is_Solubility_Low Is aqueous solubility low? Start->Is_Solubility_Low Is_Permeability_Low Is membrane permeability low? Is_Solubility_Low->Is_Permeability_Low Yes Permeability_Enhancement Consider Permeability Enhancement: - Permeation Enhancers - Prodrug Approach Is_Solubility_Low->Permeability_Enhancement No Solubility_Enhancement Focus on Solubility Enhancement: - Micronization - Solid Dispersions - Lipid Formulations Is_Permeability_Low->Solubility_Enhancement No Both_Low Address Both Solubility & Permeability: - Nanoparticle Formulations - Self-Emulsifying Systems Is_Permeability_Low->Both_Low Yes Re-evaluate Re-evaluate Physicochemical Properties Solubility_Enhancement->Re-evaluate Permeability_Enhancement->Re-evaluate Both_Low->Re-evaluate

Caption: Decision tree for troubleshooting low this compound bioavailability.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing and managing toxicities associated with the experimental PARP7 inhibitor, RBN-2397.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and how does it relate to potential toxicities?

A1: this compound is a first-in-class, oral, potent, and selective small molecule inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7).[1][2][3] PARP7 is a stress-induced mono-ADP-ribosyltransferase that is not typically expressed in normal tissues but is amplified or highly expressed in a subset of cancers.[1][3] Its primary role in cancer cells is to suppress the type I interferon (IFN) response that is normally triggered by cytosolic nucleic acid sensing.[4][5] By inhibiting PARP7, this compound reactivates this interferon signaling pathway, leading to an enhanced anti-tumor immune response.[1][2][3] While this immune activation is key to its therapeutic effect, it could also contribute to immune-related adverse events. Other observed toxicities may be related to off-target effects or the specific metabolic pathways of the compound.

Q2: What are the most common toxicities observed with this compound in clinical studies?

A2: In the first-in-human phase 1 trial (NCT04053673), this compound was generally well-tolerated.[1][3] The most frequently reported treatment-related adverse events (TRAEs) were primarily mild to moderate. Common TRAEs observed in over 10% of patients included dysgeusia (altered taste), nausea, and fatigue.[4]

Q3: Have any severe toxicities been reported with this compound?

A3: Yes, although less common, Grade 3 and 4 toxicities have been reported. Grade 3 events included nausea, pleural infection, and increases in liver enzymes (ALT/AST).[4] A Grade 4 increase in ALT and AST was noted in one patient, which was considered a dose-limiting toxicity (DLT).[1] Other DLTs included Grade 3 febrile neutropenia.[1] Additionally, treatment-related serious adverse events like pneumonitis have been observed.[1]

Q4: What is the recommended approach to dosing this compound in preclinical models to minimize toxicity?

A4: In preclinical mouse models, this compound has been administered orally once daily at doses ranging from 3-100 mg/kg.[2] To minimize toxicity, it is crucial to perform a dose-range-finding study in your specific model. Start with a low dose (e.g., 10-30 mg/kg) and escalate while closely monitoring for signs of toxicity. The recommended phase 2 dose in humans was determined to be 200 mg twice daily (BID) on a continuous schedule.[1][6] This clinical dosing regimen can help inform the design of preclinical studies, but direct extrapolation is not advised due to differences in metabolism and physiology.

Q5: Are there any known drug-drug interactions to be aware of when using this compound in combination studies?

A5: this compound is being investigated in combination with immune checkpoint inhibitors like pembrolizumab and nivolumab.[1][3] The rationale is that this compound may prime the tumor for an enhanced response to immunotherapy.[4] Researchers should be aware that combining this compound with other agents could potentially exacerbate toxicities. For example, in a study combining this compound with paclitaxel in ovarian cancer cells, the combination had a more pronounced effect on cell proliferation and migration than either agent alone, suggesting a synergistic effect that could also apply to toxicity.[7][8] When planning combination experiments, it is essential to include arms for each single agent to understand the contribution of each to the overall toxicity profile.

Troubleshooting Guides

Issue 1: Unexpected Cell Death in In Vitro Cultures

Symptoms:

  • Significant decrease in cell viability at expected therapeutic concentrations.

  • Morphological changes indicative of apoptosis or necrosis.

  • Inhibition of cell proliferation at lower-than-expected IC50 values.

Troubleshooting Steps:

  • Confirm Target Expression: Verify that your cell line expresses PARP7. The anti-tumor effects of this compound can be dependent on PARP7 expression.[4]

  • Re-evaluate Concentration: Perform a detailed dose-response curve starting from low nanomolar concentrations. This compound has an IC50 of <3 nM for PARP7 inhibition.[2][9] In some cell lines, it can inhibit proliferation with an IC50 value as low as 20 nM.[2]

  • Assess Assay Conditions: Ensure that the solvent (e.g., DMSO) concentration is consistent across all treatment groups and is not contributing to cytotoxicity.

  • Monitor for Senescence: this compound has been shown to induce cell cycle arrest (G1 phase) and senescence in some cancer cell lines.[10] Consider performing assays for senescence markers (e.g., β-galactosidase staining) or cell cycle analysis.

  • Check Culture Health: Ensure cells are healthy and free from contamination before starting the experiment, as stressed cells may be more sensitive to treatment.

Issue 2: Signs of Systemic Toxicity in Animal Models (e.g., Mice)

Symptoms:

  • Significant weight loss (>15-20%).

  • Ruffled fur, hunched posture, lethargy.

  • Labored breathing or changes in respiratory rate.

  • Gastrointestinal issues like diarrhea.

Troubleshooting Steps:

  • Immediate Dose Reduction: If signs of toxicity are observed, consider reducing the dose or moving to an intermittent dosing schedule (e.g., 14 days on, 7 days off, as explored in the phase 1 trial).[1]

  • Implement a Monitoring Plan: Proactively monitor animals daily for clinical signs and weigh them at least 3 times per week. This allows for early detection of toxicity.

  • Bloodwork Analysis: At the study endpoint (or at interim points for satellite groups), collect blood for a complete blood count (CBC) and serum chemistry panel. Pay close attention to neutrophil counts (for neutropenia) and liver enzymes (ALT, AST) as these were affected in clinical trials.[1]

  • Histopathological Analysis: Perform a full necropsy and histopathological examination of major organs (liver, lungs, spleen, kidneys, gastrointestinal tract) to identify any treatment-related changes. Pay special attention to the lungs for any signs of pneumonitis.[1]

  • Review Formulation and Dosing: Ensure the vehicle is well-tolerated and the formulation is being administered correctly. Improper oral gavage technique can cause significant stress or injury.

Data on this compound-Related Toxicities

The following table summarizes treatment-related adverse events (TRAEs) from the Phase 1 clinical trial of this compound.

Toxicity CategorySpecific Adverse EventGradeFrequency/Notes
Common TRAEs (>10%) Dysgeusia (Altered Taste)Any42% of patients in an expansion cohort.[4]
NauseaAny26% of patients in an expansion cohort.[4]
FatigueAny23% of patients in an expansion cohort.[4]
Hematologic Febrile NeutropeniaGrade 3Reported as a dose-limiting toxicity (DLT) in one patient at 400 mg BID.[1]
NeutropeniaGrade 3Occurred in one patient.[1]
ThrombocytopeniaGrade 3Occurred in one patient.[1]
Hepatic ALT/AST IncreaseGrade 3Reported in two patients in an expansion cohort.[4]
ALT/AST IncreaseGrade 4Reported as a DLT in one patient at 500 mg BID.[1]
Bilirubin IncreaseGrade 3Occurred in one patient.[1]
Pulmonary PneumonitisGrade 2 & 3Reported as a serious adverse event in two patients.[1]
Infectious Pleural InfectionGrade 3Reported in one patient.[1][4]
Post-obstructive pneumoniaGrade 1Occurred with a Grade 3 pleural infection in one patient.[1]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay
  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration is ≤0.1% in all wells.

  • Treatment: Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 72 hours).

  • Viability Assessment: Use a commercially available viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT) according to the manufacturer's instructions.

  • Data Analysis: Read the plate using a plate reader. Normalize the data to the vehicle-only control wells and plot the results to determine the IC50 value.

Protocol 2: In Vivo Toxicity Monitoring in a Xenograft Mouse Model
  • Acclimation: Allow animals to acclimate for at least one week before tumor implantation.

  • Tumor Implantation: Implant tumor cells (e.g., NCI-H1373 human lung cancer cells) subcutaneously into the flank of immunocompromised mice.[9][10]

  • Baseline Measurements: Before initiating treatment, record the baseline body weight and tumor volume for each animal.

  • Treatment Administration: Once tumors reach a specified size (e.g., 100-150 mm³), randomize animals into treatment and vehicle control groups. Administer this compound or vehicle via oral gavage at the desired dose and schedule (e.g., 30 mg/kg, once daily).[2]

  • Routine Monitoring:

    • Clinical Signs: Observe animals daily for any signs of distress (ruffled fur, hunched posture, inactivity, etc.).

    • Body Weight: Measure and record body weight at least three times per week. Establish a humane endpoint for weight loss (e.g., >20% of initial body weight).

    • Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate volume (Volume = 0.5 x Length x Width²).

  • Endpoint and Analysis:

    • At the study endpoint (due to tumor burden or a pre-defined time point), euthanize animals.

    • Collect blood via cardiac puncture for CBC and serum chemistry analysis.

    • Perform a necropsy and collect major organs for fixation in 10% neutral buffered formalin.

    • Conduct histopathological analysis of the collected tissues to identify any microscopic signs of toxicity.

Visualizations

RBN_2397_Mechanism_of_Action cluster_TumorCell Tumor Cell cluster_TME Tumor Microenvironment Stress Cellular Stress (e.g., DNA Damage) PARP7 PARP7 Stress->PARP7 Upregulates TBK1_IRF3 TBK1/IRF3 Signaling PARP7->TBK1_IRF3 Inhibits cGAS_STING cGAS-STING Pathway (Cytosolic DNA Sensing) cGAS_STING->TBK1_IRF3 IFN_Response Type I Interferon Response (IFN-β) TBK1_IRF3->IFN_Response ImmuneCells Antitumor Immune Cells (e.g., CD8+ T cells) IFN_Response->ImmuneCells Recruits & Activates RBN2397 This compound RBN2397->PARP7 Inhibits

Caption: Mechanism of action of this compound in reactivating the anti-tumor immune response.

Toxicity_Monitoring_Workflow start Start In Vivo Experiment dosing Administer this compound or Vehicle start->dosing monitoring Daily Clinical Observation (Posture, Activity) dosing->monitoring measurements Measure Body Weight & Tumor Volume (3x / week) monitoring->measurements check_toxicity Toxicity Observed? (e.g., >15% Weight Loss) measurements->check_toxicity endpoint Reached Study Endpoint? check_toxicity->endpoint No dose_adjust Action: Reduce Dose or Change Schedule check_toxicity->dose_adjust Yes endpoint->dosing No euthanize Euthanize Animal endpoint->euthanize Yes necropsy Perform Necropsy Collect Blood & Tissues euthanize->necropsy analysis Analyze Data (Histopathology, Bloodwork) necropsy->analysis dose_adjust->dosing

Caption: Experimental workflow for monitoring this compound toxicity in animal models.

Troubleshooting_Decision_Tree issue Issue: Unexpected Toxicity or Poor Efficacy is_invitro In Vitro or In Vivo? issue->is_invitro invitro_check Check: 1. PARP7 Expression 2. Dose-Response Curve 3. Solvent Toxicity is_invitro->invitro_check In Vitro invivo_check Check: 1. Dosing & Formulation 2. Animal Husbandry 3. Clinical Signs is_invitro->invivo_check In Vivo invitro_outcome Outcome: Refined IC50, Validated Model invitro_check->invitro_outcome toxicity_signs Severe Toxicity Signs? invivo_check->toxicity_signs reduce_dose Action: Reduce Dose or Use Intermittent Schedule toxicity_signs->reduce_dose Yes continue_monitor Action: Continue with Heightened Monitoring toxicity_signs->continue_monitor No invivo_outcome Outcome: Tolerable Dose Identified reduce_dose->invivo_outcome continue_monitor->invivo_outcome

Caption: A logical guide for troubleshooting common issues with this compound experiments.

References

Validation & Comparative

A Comparative Guide to Validating the Cellular Activity of RBN-2397

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular activity of RBN-2397, a first-in-class, orally available, potent, and selective inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7).[1][2] The content herein details experimental protocols, presents comparative data with alternative PARP7 inhibitors, and offers visualizations of the key signaling pathway and experimental workflows.

This compound inhibits PARP7, a mono-ADP-ribosyltransferase (MARylating enzyme) that is overexpressed in several cancers and acts as a negative regulator of the type I interferon (IFN) signaling pathway.[3][4][5] By inhibiting PARP7, this compound relieves this suppression, leading to the activation of innate immune responses and subsequent anti-tumor activity.[4][6] This guide will explore the methodologies used to substantiate these cellular effects.

Comparative Analysis of PARP7 Inhibitors

The following table summarizes the key performance indicators of this compound and its alternatives. This data is essential for researchers designing experiments and interpreting results in the context of existing small molecule inhibitors.

CompoundTargetIC50 (PARP7)Cellular Potency (EC50)Key FeaturesReference
This compound (Atamparib) PARP7<3 nM20 nM (NCI-H1373 cell proliferation)First-in-class, orally bioavailable, reactivates Type I IFN signaling.[7][8]
KMR-206 PARP7~8 nM104 nM (NCI-H1373 cell viability)Structurally distinct from this compound (phthalazinone scaffold), greater selectivity over PARP2.[2][4]
(S)-XY-05 PARP74.5 nMNot explicitly stated, but showed strong antitumor effect in vivo.Indazole-7-carboxamide derivative of this compound with improved pharmacokinetic properties.[9]
Olaparib PARP1/2>50-fold less potent against PARP7 than PARP1Not applicable for PARP7-specific effectsApproved PARP1/2 inhibitor, used as a negative control in PARP7-specific assays.

Key Cellular Activity Validation Methods

The validation of this compound's cellular activity hinges on a series of well-established in vitro assays. Below are detailed protocols for the most critical experiments.

Inhibition of PARP7 Catalytic Activity (MARylation Assay)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of PARP7.

Experimental Protocol:

  • Cell Culture and Lysate Preparation:

    • Culture a relevant cell line (e.g., HEK293T overexpressing PARP7 or a cancer cell line with high endogenous PARP7) to 80-90% confluency.

    • Treat cells with varying concentrations of this compound or a vehicle control for a predetermined time (e.g., 2-4 hours).

    • Lyse the cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. To prevent degradation of ADP-ribosylation during sample preparation, it is recommended to work with fresh lysates and avoid excessive heating.

  • Immunoprecipitation (IP):

    • Incubate the cell lysates with an anti-PARP7 antibody or an antibody against a known PARP7 substrate (e.g., α-tubulin) overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complexes.

  • Western Blotting:

    • Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a pan-ADP-ribose antibody to detect MARylation.

    • Normalize the MARylation signal to the total amount of the immunoprecipitated protein.

Restoration of Type I Interferon Signaling (STAT1 Phosphorylation Assay)

This assay assesses the downstream functional consequence of PARP7 inhibition, which is the reactivation of the Type I IFN pathway, often measured by the phosphorylation of STAT1.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed a cancer cell line known to have a suppressed Type I IFN response (e.g., NCI-H1373 lung cancer cells) in 6-well plates.

    • Treat the cells with a dose-range of this compound for 24 hours.[8]

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated STAT1 (p-STAT1, Tyr701).

    • Strip and re-probe the membrane with an antibody for total STAT1 to ensure equal loading.

    • Quantify the band intensities to determine the ratio of p-STAT1 to total STAT1.

Inhibition of Cancer Cell Proliferation (Crystal Violet Assay)

This assay provides a straightforward method to evaluate the cytostatic or cytotoxic effects of this compound on cancer cell lines.

Experimental Protocol:

  • Cell Seeding:

    • Seed adherent cancer cells (e.g., OVCAR4, OVCAR3) in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

    • Allow the cells to adhere overnight.

  • Drug Treatment:

    • Treat the cells with a serial dilution of this compound. Include a vehicle-only control.

    • Incubate for a period of 3-6 days, replenishing the media with fresh drug every 2 days if necessary.

  • Staining and Quantification:

    • Aspirate the media and gently wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Stain the cells with 0.5% crystal violet solution for 20 minutes.

    • Thoroughly wash the plate with water to remove excess stain and allow it to air dry.

    • Solubilize the stain by adding a solution like 10% acetic acid or methanol.

    • Measure the absorbance at a wavelength of 570-590 nm using a plate reader. The absorbance is proportional to the number of viable cells.

Assessment of Cell Migration (Boyden Chamber Assay)

This assay is used to determine the effect of this compound on the migratory capacity of cancer cells.

Experimental Protocol:

  • Chamber Preparation:

    • Use a transwell insert with a porous membrane (e.g., 8 µm pores). The inserts are placed into the wells of a 24-well plate.

  • Chemoattractant:

    • Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding:

    • Resuspend serum-starved cells in serum-free media containing the desired concentration of this compound or vehicle control.

    • Add the cell suspension to the upper chamber of the transwell insert.

  • Incubation and Analysis:

    • Incubate the plate for a period that allows for cell migration (e.g., 24 hours) at 37°C.

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane with a stain like crystal violet.

    • Count the number of migrated cells in several microscopic fields to quantify cell migration.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its validation.

RBN2397_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TBK1_active p-TBK1 IRF3_inactive IRF3 TBK1_active->IRF3_inactive Phosphorylates IRF3_active p-IRF3 (dimer) IFN_genes Interferon Stimulated Genes (ISGs) IRF3_active->IFN_genes Transcription cluster_cytoplasm cluster_cytoplasm IFN_beta Type I IFN (IFN-β) IFN_genes->IFN_beta Translation & Secretion STAT1_2 p-STAT1/2 STAT1_2->IFN_genes Transcription RBN2397 This compound PARP7 PARP7 RBN2397->PARP7 Inhibits TBK1_inactive TBK1 PARP7->TBK1_inactive MARylates & Inhibits TBK1_inactive->TBK1_active Phosphorylation IRF3_inactive->IRF3_active Dimerization cGAS_STING cGAS-STING Pathway (Sensing cytosolic DNA) cGAS_STING->TBK1_inactive Activates IFNAR IFN Receptor (IFNAR) JAK_TYK JAK/TYK IFNAR->JAK_TYK Activates STAT1_2_inactive STAT1/2 JAK_TYK->STAT1_2_inactive Phosphorylates IFN_beta->IFNAR Binds STAT1_2_inactive->STAT1_2 Dimerization

Caption: this compound inhibits PARP7, leading to the activation of TBK1 and subsequent Type I IFN signaling.

Experimental_Workflow cluster_assays Cellular Activity Assays start Start: Select Cancer Cell Line treatment Treat cells with This compound vs. Control start->treatment proliferation Cell Proliferation (Crystal Violet) treatment->proliferation migration Cell Migration (Boyden Chamber) treatment->migration signaling Signal Transduction (Western Blot for p-STAT1) treatment->signaling enzymatic Enzymatic Activity (MARylation Assay) treatment->enzymatic data_analysis Data Analysis and Quantification proliferation->data_analysis migration->data_analysis signaling->data_analysis enzymatic->data_analysis conclusion Conclusion: Validate this compound Activity data_analysis->conclusion

Caption: A general workflow for validating the cellular activity of this compound.

Conclusion

The validation of this compound's cellular activity requires a multi-faceted approach. By employing the assays detailed in this guide, researchers can robustly assess the compound's on-target effects on PARP7 enzymatic activity, its ability to restore Type I interferon signaling, and its ultimate impact on cancer cell proliferation and migration. The comparative data provided for alternative PARP7 inhibitors offers a valuable benchmark for evaluating the potency and specificity of this compound. It is recommended to use a combination of these methods to generate a comprehensive and compelling data package for any study involving this novel therapeutic agent.

References

A Head-to-Head Comparison: RBN-2397 and Olaparib Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of targeted cancer therapy, inhibitors of the poly(ADP-ribose) polymerase (PARP) enzyme family have emerged as a cornerstone of treatment for various malignancies. Olaparib, a first-generation PARP inhibitor, has established its clinical utility in tumors harboring homologous recombination repair (HRR) deficiencies. RBN-2397, a newer investigational agent, presents a distinct mechanism by selectively targeting PARP7. This guide provides a detailed, objective comparison of the mechanisms of this compound and olaparib, supported by experimental data, to inform researchers, scientists, and drug development professionals.

At a Glance: Key Mechanistic Differences

FeatureThis compoundOlaparib
Primary Target(s) PARP7PARP1, PARP2
Core Mechanism Immunomodulation via Type I Interferon SignalingSynthetic Lethality in HRR-deficient cells
Key Cellular Effect Restoration of innate immune signalingInhibition of DNA single-strand break repair, leading to double-strand breaks
Therapeutic Rationale Overcoming immune evasion in tumorsExploiting genetic vulnerabilities in cancer cells (e.g., BRCA1/2 mutations)

Quantitative Comparison of Inhibitor Potency and Selectivity

The following table summarizes the inhibitory concentrations (IC50) of this compound and olaparib against various PARP enzymes, providing insight into their selectivity profiles.

PARP EnzymeThis compound IC50 (nM)Olaparib IC50 (nM)
PARP12639[1]5[2]
PARP230.3[1]1[2]
PARP7<3[3][4]-
Tankyrase-1->1500[2]

Note: A lower IC50 value indicates greater potency. Data is compiled from various cell-free and cellular assays.

Detailed Mechanism of Action

This compound: A Selective PARP7 Inhibitor Activating the Immune System

This compound is a potent and selective inhibitor of PARP7, a mono-ADP-ribosyltransferase.[4] PARP7 has been identified as a negative regulator of the type I interferon (IFN) response in cancer cells.[5][6] By suppressing this pathway, tumors can evade immune surveillance.

The mechanism of this compound involves the inhibition of PARP7's catalytic activity, which in turn restores the type I IFN signaling pathway.[3][7] This leads to a cascade of downstream effects, including:

  • Increased STAT1 Phosphorylation: A key indicator of IFN pathway activation.[3]

  • Upregulation of Interferon-Stimulated Genes (ISGs): These genes play a crucial role in antiviral and antitumor immunity.

  • Tumor Cell-Intrinsic Effects: Inhibition of PARP7 can also lead to cell cycle arrest, senescence, and apoptosis in cancer cells.[7]

  • Enhanced Antitumor Immunity: By activating the innate immune system, this compound promotes the recruitment and activation of immune cells, such as T cells, to the tumor microenvironment.

A notable aspect of this compound's mechanism is its ability to induce "trapping" of the PARP7 enzyme on chromatin, a phenomenon that may contribute to its cytotoxic effects, similar to how PARP1/2 inhibitors trap their targets.[8][9][10][11]

Olaparib: A PARP1/2 Inhibitor Exploiting Synthetic Lethality

Olaparib is a well-established PARP inhibitor that primarily targets PARP1 and PARP2, enzymes critical for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2] The central mechanism of action for olaparib is the concept of synthetic lethality.[10][12][13][14][15][16]

In cells with proficient homologous recombination repair (HRR), SSBs that are not repaired by PARP can be converted into double-strand breaks (DSBs) during DNA replication, which are then efficiently repaired by the HRR machinery. However, in cancer cells with mutations in HRR genes, such as BRCA1 or BRCA2, these DSBs cannot be effectively repaired, leading to genomic instability and ultimately, cell death.

Olaparib's mechanism involves two key aspects:

  • Catalytic Inhibition: By blocking the enzymatic activity of PARP1 and PARP2, olaparib prevents the efficient repair of SSBs.

  • PARP Trapping: Olaparib has been shown to trap PARP1 and PARP2 on DNA at the site of damage.[14][17][18][19] These trapped PARP-DNA complexes are highly cytotoxic and are more potent at killing cancer cells than the catalytic inhibition alone. The potency of PARP trapping varies among different PARP inhibitors, with olaparib being a more potent trapper than some other clinical PARP inhibitors.[17]

Signaling Pathway Diagrams

RBN_2397_Mechanism cluster_cell Cancer Cell RBN_2397 This compound PARP7 PARP7 RBN_2397->PARP7 Inhibits TBK1 TBK1 PARP7->TBK1 Inhibits Immune_Evasion Immune Evasion PARP7->Immune_Evasion IRF3 IRF3 TBK1->IRF3 Activates IFN_beta Type I Interferon (IFN-β) IRF3->IFN_beta Induces Transcription ISGs Interferon-Stimulated Genes (ISGs) IFN_beta->ISGs Induces Expression Antitumor_Immunity Antitumor Immunity ISGs->Antitumor_Immunity

Caption: this compound inhibits PARP7, leading to activation of the Type I Interferon pathway and enhanced antitumor immunity.

Olaparib_Mechanism cluster_cell HRR-Deficient Cancer Cell Olaparib Olaparib PARP1_2 PARP1/2 Olaparib->PARP1_2 Inhibits & Traps SSB Single-Strand Break (SSB) PARP1_2->SSB Repair DSB Double-Strand Break (DSB) SSB->DSB Replication Fork Collapse HRR Homologous Recombination Repair (HRR) DSB->HRR Repair Cell_Death Cell Death DSB->Cell_Death HRR->DSB Defective

Caption: Olaparib inhibits and traps PARP1/2, leading to unrepaired double-strand breaks and cell death in HRR-deficient cancer cells.

Experimental Protocols

Cell Viability Assay (MTT/SRB Assay)

Objective: To determine the cytotoxic effects of this compound and olaparib on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound or olaparib for 72-120 hours.[19][20]

  • MTT Assay:

    • After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

    • The formazan crystals formed are dissolved in DMSO.

    • Absorbance is measured at 570 nm using a microplate reader.[19]

  • SRB Assay:

    • Cells are fixed with trichloroacetic acid (TCA).

    • Plates are stained with Sulforhodamine B (SRB) solution.

    • Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

    • Absorbance is measured at 510 nm.[20]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vivo Xenograft Model

Objective: To evaluate the antitumor efficacy of this compound and olaparib in a living organism.

Methodology:

  • Cell Implantation: Human cancer cells (e.g., NCI-H1373 for this compound, BRCA-mutated ovarian cancer cells for olaparib) are subcutaneously injected into immunocompromised mice.[1][21]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Drug Administration: Mice are randomized into treatment and control groups.

    • This compound: Administered orally, once or twice daily, at doses ranging from 30-100 mg/kg.

    • Olaparib: Administered orally, once or twice daily, at doses typically around 50-100 mg/kg.[22]

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Xenograft_Workflow start Cancer Cell Culture injection Subcutaneous Injection into Immunocompromised Mice start->injection tumor_growth Tumor Growth to Palpable Size injection->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Drug Administration (this compound or Olaparib) randomization->treatment monitoring Tumor Volume and Body Weight Measurement treatment->monitoring monitoring->treatment Repeated Dosing endpoint Study Endpoint monitoring->endpoint analysis Data Analysis: Tumor Growth Inhibition endpoint->analysis

Caption: A generalized workflow for evaluating the in vivo efficacy of anticancer agents using a xenograft model.

Conclusion

This compound and olaparib represent two distinct and innovative approaches to cancer therapy by targeting different members of the PARP family. Olaparib's mechanism of synthetic lethality has proven to be a successful strategy in HRR-deficient tumors. This compound's novel mechanism of reactivating the innate immune system through PARP7 inhibition holds the promise of a new class of immuno-oncology agents. Understanding the fundamental differences in their mechanisms of action is crucial for the rational design of clinical trials, the identification of responsive patient populations, and the development of effective combination therapies. This guide provides a foundational comparison to aid researchers in navigating the complexities of these targeted therapies.

References

RBN-2397: A Comparative Analysis Against Standard-of-Care Chemotherapy in Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel PARP7 inhibitor, RBN-2397, with standard-of-care chemotherapy in the context of advanced solid tumors. The information is compiled from preclinical studies and early-phase clinical trials to offer a comprehensive overview for the scientific community.

Executive Summary

This compound is a first-in-class, potent, and selective oral inhibitor of Poly (ADP-ribose) polymerase 7 (PARP7).[1][2] Its mechanism of action, centered on the activation of the type I interferon response, represents a departure from traditional cytotoxic chemotherapy.[2][3] Preclinical data have demonstrated significant anti-tumor activity, including complete tumor regressions in mouse models.[2][3] Early clinical data from the Phase 1 NCT04053673 trial indicate that this compound is well-tolerated and shows preliminary anti-tumor activity in heavily pretreated patients with various solid tumors, including squamous cell carcinoma of the lung (SCCL), head and neck squamous cell carcinoma (HNSCC), and hormone receptor-positive (HR+) breast cancer.[2][4] This guide will juxtapose these findings with the established efficacy of standard-of-care chemotherapy regimens for these indications.

Mechanism of Action: this compound

PARP7 is a mono-ADP-ribosyltransferase that is upregulated in response to cellular stress and acts as a negative regulator of the type I interferon (IFN) signaling pathway within tumor cells.[1][3] By inhibiting PARP7, this compound restores type I IFN signaling, leading to an innate immune response against cancer cells.[1] This mechanism involves the sensing of cytosolic nucleic acids, which triggers an anti-tumor immune response characterized by the infiltration of CD8+ T cells into the tumor microenvironment.[1]

RBN_2397_Mechanism_of_Action cluster_tumor_cell Tumor Cell stress Cellular Stress parp7 PARP7 (Upregulated) stress->parp7 induces type1_ifn Type I IFN Signaling parp7->type1_ifn inhibits restored_ifn Restored Type I IFN Signaling immune_evasion Immune Evasion type1_ifn->immune_evasion rbn2397 This compound rbn2397->parp7 inhibits antitumor_immunity Anti-tumor Immunity restored_ifn->antitumor_immunity

This compound Mechanism of Action

Preclinical Efficacy of this compound

This compound has demonstrated significant anti-tumor efficacy in various preclinical models.

Model Type Cell Line/Model Treatment Key Findings Citation
In VitroNCI-H1373 (Lung Cancer)This compound (0.0001-100 µM)IC50 of 20 nM for cell proliferation inhibition.[5]
In Vivo XenograftNCI-H1373 (Lung Cancer)This compound (100 mg/kg, oral, daily)Complete tumor regressions.[3]
In Vivo SyngeneicCT26 (Colon Carcinoma)This compound (3-100 mg/kg, oral, daily)Dose-dependent tumor growth inhibition and induction of tumor-specific adaptive immune memory.[5]
Experimental Protocols: Preclinical Studies

NCI-H1373 Xenograft Model: Human non-small cell lung cancer NCI-H1373 cells were implanted in immunocompromised mice. Once tumors were established, mice were treated orally with this compound. Tumor growth was monitored over time to assess efficacy.[3]

CT26 Syngeneic Model: CT26 colon carcinoma cells were implanted into immunocompetent BALB/c mice.[6][7][8] Treatment with oral this compound was initiated when tumors reached a specified volume. Tumor growth and immune cell infiltration were analyzed.[5]

Clinical Efficacy of this compound (Phase 1 Data)

The first-in-human Phase 1 study (NCT04053673) evaluated this compound as a monotherapy in patients with advanced solid tumors who had received prior standard therapies.[2][4]

Tumor Type Number of Patients (evaluable) Best Overall Response Disease Control Rate (DCR) Citation
Squamous Cell Carcinoma of the Lung (SCCL)9-44% (4 Stable Disease)
Head and Neck Squamous Cell Carcinoma (HNSCC)71 Partial Response71% (1 PR + 4 SD)
Hormone Receptor-Positive (HR+) Breast Cancer7-29% (2 Stable Disease)

Note: Data is from heavily pretreated patient populations in a Phase 1 trial and is preliminary.

Experimental Protocol: NCT04053673 Phase 1 Trial

This was a multi-center, open-label, dose-escalation study with expansion cohorts.[4][9]

Patient Population: Patients with advanced or metastatic solid tumors who had progressed on standard therapy.[9]

Treatment Plan: this compound was administered orally, twice daily (BID), in continuous 21-day cycles. The recommended Phase 2 dose (RP2D) was determined to be 200 mg BID.[2]

Efficacy Assessment: Tumor response was evaluated according to Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[4][10][11][12][13][14]

Biomarker Analysis: Paired tumor biopsies were analyzed for changes in the tumor microenvironment, including immune cell infiltration (via immunohistochemistry - IHC) and gene expression (via NanoString).[1][15][16][17][18][19]

NCT04053673_Workflow cluster_screening Screening cluster_treatment Treatment cluster_evaluation Evaluation eligibility Eligibility Criteria Met (Advanced Solid Tumors, Progressed on Standard Tx) rbn2397_admin This compound Administration (200mg BID, continuous) eligibility->rbn2397_admin recist Tumor Response Assessment (RECIST 1.1) rbn2397_admin->recist biopsy Paired Tumor Biopsies (Baseline and On-Treatment) rbn2397_admin->biopsy ihc_nano Biomarker Analysis (IHC, NanoString) biopsy->ihc_nano

NCT04053673 Trial Workflow

Efficacy of Standard-of-Care Chemotherapy

The following tables provide an overview of the efficacy of common standard-of-care chemotherapy regimens in patient populations relevant to the this compound clinical trial. It is important to note that these are generally first- or second-line treatment data in less heavily pretreated populations than the this compound Phase 1 trial.

Squamous Cell Carcinoma of the Lung (Advanced/Metastatic)
Regimen Line of Therapy Objective Response Rate (ORR) Median Progression-Free Survival (PFS) Median Overall Survival (OS) Citation
Platinum Doublet (e.g., Cisplatin/Gemcitabine)First-line~20%~4 months~8 months[20]
Pembrolizumab + Carboplatin + Paclitaxel/nab-PaclitaxelFirst-line57.9%-HR 0.64[20]
Gemcitabine + PlatinumFirst-line-8.8 months16.9 months[21]
nab-Paclitaxel + CarboplatinFirst-line-8.0 months23.9 months[21]
Head and Neck Squamous Cell Carcinoma (Recurrent/Metastatic)
Regimen Line of Therapy Objective Response Rate (ORR) Median Progression-Free Survival (PFS) Median Overall Survival (OS) Citation
Platinum + 5-FUFirst-line~30%3-4 months6-8 months[22]
Cetuximab + Platinum + 5-FU (EXTREME regimen)First-line36%5.6 months10.1 months[22][23]
Pembrolizumab + ChemotherapyFirst-line--13.0 months[24]
Hormone Receptor-Positive (HR+), HER2-Negative Breast Cancer (Metastatic, Post-Endocrine Therapy)
Regimen Line of Therapy Time to Treatment Failure (TTF) Citation
CapecitabinePost-Endocrine Therapy6.1 months[25]
TaxanesPost-Endocrine Therapy4.9 months[25]

Note: For HR+/HER2- breast cancer, chemotherapy is typically used after progression on endocrine therapy and CDK4/6 inhibitors.[25][26] The primary endpoint in the cited retrospective study was Time to Treatment Failure (TTF), which is a composite endpoint.

Comparative Discussion

A direct comparison of efficacy between this compound and standard-of-care chemotherapy is challenging due to the differences in clinical trial phases, patient populations (heavily pretreated in the this compound Phase 1 trial versus first- or second-line in many chemotherapy trials), and primary endpoints.

However, the preliminary data for this compound as a monotherapy in a heavily pretreated population are encouraging. The observation of a partial response and stable disease in patients who have exhausted standard therapeutic options suggests a potential role for this novel agent.[2]

The mechanism of action of this compound, which involves immune system activation, is distinct from the cytotoxic nature of traditional chemotherapy. This suggests that this compound may have a different safety profile and could potentially be effective in tumors that have developed resistance to chemotherapy. Furthermore, its immunomodulatory effects provide a strong rationale for combination therapies, for instance with immune checkpoint inhibitors, which is currently being explored in a Phase 1b/2 trial with pembrolizumab in SCCL (NCT05127590).[27]

Conclusion

This compound represents a promising novel therapeutic agent with a unique mechanism of action that differentiates it from standard-of-care chemotherapy. While early clinical data in heavily pretreated patients show modest but encouraging signs of activity, further investigation in larger, controlled trials is necessary to fully elucidate its efficacy and safety profile relative to and in combination with established chemotherapy regimens. The ongoing and future clinical development of this compound will be critical in defining its role in the treatment landscape for advanced solid tumors.

References

Validating the Synergistic Effects of RBN-2397 with Immune Checkpoint Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the PARP7 inhibitor RBN-2397 and the scientific rationale for its combination with immune checkpoint inhibitors (ICIs). We will objectively compare its performance with alternative therapeutic strategies, supported by available preclinical and clinical data. This document will delve into the mechanism of action, present quantitative data in structured tables, detail experimental protocols, and visualize key pathways and workflows.

Introduction to this compound and the Rationale for Combination Therapy

This compound is a first-in-class, orally bioavailable, potent, and selective inhibitor of Poly (ADP-ribose) polymerase 7 (PARP7).[1][2] PARP7 is a mono-ADP-ribosyltransferase that has been identified as a key negative regulator of the type I interferon (IFN) signaling pathway in cancer cells.[2] Many tumors exploit this pathway to evade the host immune system. By inhibiting PARP7, this compound is designed to restore and activate this crucial anti-tumor immune response.[3][4]

The primary rationale for combining this compound with ICIs, such as anti-PD-1/PD-L1 antibodies, is to create a synergistic anti-tumor effect. This compound acts as an immunomodulatory agent, "priming" the tumor microenvironment to be more susceptible to the effects of ICIs. This is achieved by increasing the infiltration of cytotoxic T-cells and upregulating immune checkpoint proteins, thereby potentially converting immunologically "cold" tumors into "hot" tumors that are more responsive to immunotherapy.

Mechanism of Action: The PARP7-Interferon Axis

PARP7 suppresses the type I interferon response by inhibiting the STING (Stimulator of Interferon Genes) pathway. In cancer cells, the presence of cytosolic DNA fragments (a common feature of genomic instability) should trigger the cGAS-STING pathway, leading to the production of type I interferons and subsequent activation of an anti-tumor immune response. PARP7 dampens this response.

This compound blocks the enzymatic activity of PARP7, leading to the following downstream effects:

  • Activation of Type I Interferon Signaling: Inhibition of PARP7 removes the brakes on the STING pathway, leading to the production of type I interferons.

  • Enhanced Antigen Presentation: Increased interferon signaling promotes the upregulation of MHC class I molecules on tumor cells, enhancing the presentation of tumor antigens to immune cells.

  • Immune Cell Infiltration: The production of interferon-stimulated genes (ISGs), including chemokines, attracts cytotoxic T-lymphocytes (CD8+ T-cells) and other immune cells to the tumor microenvironment.

  • Upregulation of Immune Checkpoints: As a consequence of the heightened immune response, an adaptive upregulation of immune checkpoint proteins like PD-L1 on tumor cells and PD-1 on T-cells can be observed. This provides a clear rationale for the combination with ICIs.

Figure 1: this compound Mechanism of Action

Preclinical and Clinical Evidence of Synergy

Preclinical Data

Preclinical studies have provided a strong foundation for the clinical development of this compound in combination with ICIs. In various cancer models, the combination has demonstrated superior anti-tumor activity compared to either agent alone.

Parameter This compound Monotherapy Anti-PD-1 Monotherapy This compound + Anti-PD-1 Combination Reference
Tumor Growth Inhibition Significant reduction in tumor volume.Modest reduction in tumor volume.Complete tumor regressions observed.[1][2]
Immune Memory Induction of tumor-specific adaptive immune memory.N/AEnhanced and durable anti-tumor immunity.[5]
Tumor Microenvironment Increased infiltration of CD8+ T-cells.Modest increase in T-cell infiltration.Robust infiltration of cytotoxic T-cells.[2]
Clinical Data

The first-in-human Phase 1 trial of this compound (NCT04053673) as a monotherapy in patients with advanced solid tumors has provided key insights into its immunomodulatory effects.[1][2] While data from the combination trial with pembrolizumab (NCT05127590) is still emerging, the monotherapy data strongly supports the rationale for this combination.[6][7]

Table 2: Summary of this compound Monotherapy Clinical Trial (NCT04053673) - Expansion Cohorts [8]

Tumor Type Number of Patients Disease Control Rate Key Observations
Squamous Cell Carcinoma of the Lung (SCCL) 1926% (5/19 with stable disease for 3+ months)Evidence of immune activation in on-treatment biopsies.
Head and Neck Squamous Cell Carcinoma (HNSCC) 1436% (1 partial response for 12+ months, 4 with stable disease for 4+ months)N/A
Hormone Receptor-Positive Breast Cancer 1118% (2/11 with stable disease for 3+ months)N/A

Data presented at the ESMO Targeted Anticancer Therapies Congress 2023.

Biomarker analysis from on-treatment biopsies in the monotherapy trial revealed: [8]

  • Increased CD8+ T-cell infiltration and granzyme B expression , confirming the induction of an adaptive immune response.

  • Upregulation of immune checkpoint proteins , including PD-1 and PD-L1, further strengthening the rationale for combination with ICIs.

Experimental Protocols

Preclinical In Vivo Synergy Study (Representative)

Preclinical_Workflow cluster_setup Study Setup cluster_treatment Treatment Groups (n=4) cluster_monitoring Monitoring and Endpoints cluster_analysis Post-Treatment Analysis Animal_Model Syngeneic Mouse Model (e.g., CT26 colon carcinoma) Tumor_Implantation Subcutaneous Tumor Cell Implantation Animal_Model->Tumor_Implantation Tumor_Growth Allow Tumors to Establish to a Palpable Size Tumor_Implantation->Tumor_Growth Vehicle Vehicle Control Tumor_Growth->Vehicle Randomize RBN_2397 This compound (Oral Gavage) Tumor_Growth->RBN_2397 Randomize Anti_PD1 Anti-PD-1 mAb (Intraperitoneal Injection) Tumor_Growth->Anti_PD1 Randomize Combination This compound + Anti-PD-1 Tumor_Growth->Combination Randomize Tumor_Measurement Tumor Volume Measurement (e.g., twice weekly) Vehicle->Tumor_Measurement Body_Weight Monitor Body Weight (Toxicity Assessment) Vehicle->Body_Weight RBN_2397->Tumor_Measurement RBN_2397->Body_Weight Anti_PD1->Tumor_Measurement Anti_PD1->Body_Weight Combination->Tumor_Measurement Combination->Body_Weight Immune_Memory Re-challenge with Tumor Cells in Complete Responders Combination->Immune_Memory Endpoint Euthanasia at Predefined Tumor Volume or Timepoint Tumor_Measurement->Endpoint TME_Analysis Tumor Microenvironment Analysis (Flow Cytometry, IHC for CD8+ T-cells) Endpoint->TME_Analysis Gene_Expression Gene Expression Analysis (RT-qPCR for ISGs) Endpoint->Gene_Expression

Figure 2: Representative Preclinical Experimental Workflow
  • Animal Models: Syngeneic mouse models (e.g., CT26 colon carcinoma in BALB/c mice) are utilized to ensure a competent immune system for evaluating immunotherapy responses.

  • Dosing: this compound is typically administered orally, while anti-PD-1 antibodies are given via intraperitoneal injection. Dosing schedules and concentrations are optimized in preliminary studies.

  • Tumor Measurements: Tumor volume is calculated using caliper measurements (Volume = 0.5 x Length x Width^2).

  • Immunophenotyping: Tumors are harvested at the end of the study, dissociated into single-cell suspensions, and analyzed by flow cytometry to quantify immune cell populations (e.g., CD8+, CD4+, regulatory T-cells, macrophages).

  • Gene Expression Analysis: RNA is extracted from tumor tissue to measure the expression of interferon-stimulated genes (e.g., CXCL10, IFIT1) by RT-qPCR.

Clinical Trial Protocol: NCT05127590 (Phase 1b/2)[7]
  • Study Title: A Phase 1b/2, Multicenter, Single-Arm Study of this compound in Combination with Pembrolizumab in Patients with Squamous Cell Carcinoma of the Lung (SCCL).

  • Patient Population: Patients with advanced SCCL who have progressed on prior platinum-based chemotherapy and an immune checkpoint inhibitor.

  • Phase 1b (Safety Run-in): To determine the recommended Phase 2 dose (RP2D) of this compound in combination with the standard dose of pembrolizumab. This phase follows a 3+3 dose-escalation design.

  • Phase 2: To evaluate the anti-tumor activity of the combination at the RP2D. The primary endpoint is the Overall Response Rate (ORR).

  • Treatment: this compound administered orally twice daily, continuously, in combination with pembrolizumab administered intravenously every 3 weeks.

  • Assessments: Tumor responses are assessed by imaging (e.g., CT scans) according to RECIST 1.1 criteria. Paired tumor biopsies are collected at baseline and on-treatment to evaluate pharmacodynamic and biomarker changes.

Comparison with Alternatives

The target patient population for the this compound and pembrolizumab combination trial (patients with SCCL who have progressed on prior immunotherapy) has limited treatment options and a poor prognosis.

Table 3: Comparison of this compound + Pembrolizumab with Standard of Care and Emerging Therapies

Therapeutic Strategy Mechanism of Action Reported Efficacy in Post-ICI Setting Limitations
This compound + Pembrolizumab PARP7 inhibition to activate Type I IFN signaling and enhance ICI efficacy.Clinical data is still emerging. Preclinical data shows strong synergy.Efficacy and safety in a broad patient population are yet to be established.
Docetaxel Chemotherapy (disrupts microtubule function).ORR: ~6-20%. Median PFS: ~3-4 months.Significant toxicities (e.g., neutropenia, fatigue). Limited duration of response.
Docetaxel + Ramucirumab Chemotherapy + VEGFR2 antagonist.ORR: ~23%. Median PFS: ~4.5 months.Increased toxicity compared to docetaxel alone.
Other Emerging Therapies Novel immunotherapies (e.g., LAG-3 inhibitors, TIGIT inhibitors), antibody-drug conjugates, cell therapies.Varies depending on the agent and trial. Many are in early-phase development.Efficacy and safety profiles are still under investigation.

Conclusion and Future Directions

The combination of the PARP7 inhibitor this compound with immune checkpoint inhibitors represents a promising and scientifically-driven strategy to overcome immunotherapy resistance. The mechanism of action, supported by robust preclinical data and encouraging immunomodulatory effects observed in the monotherapy clinical trial, provides a strong rationale for its continued development.

The ongoing NCT05127590 clinical trial is a critical step in validating the synergistic effects of this compound and pembrolizumab in a clinical setting. The results of this trial will be crucial in determining the future role of this combination in the treatment landscape for patients with advanced cancers, particularly those who have progressed on prior immunotherapy. Future research may also explore the utility of this combination in other tumor types where PARP7 is overexpressed and an enhanced immune response is desired.

References

RBN-2397: A Paradigm of Specificity for PARP7 Inhibition Over PARP1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective inhibition of specific poly(ADP-ribose) polymerase (PARP) family members is a critical aspect of developing targeted therapies with improved efficacy and reduced off-target effects. This guide provides a comprehensive comparison of the specificity of RBN-2397 for PARP7 over the well-characterized PARP1, supported by quantitative data and detailed experimental methodologies.

This compound has emerged as a potent and highly selective inhibitor of PARP7, a mono-ADP-ribosyltransferase implicated in the regulation of the type I interferon response and cellular stress pathways. Its specificity is a key differentiator from many first-generation PARP inhibitors, which often exhibit activity against multiple PARP family members, including PARP1, a key enzyme in DNA damage repair.

Quantitative Assessment of Inhibitory Activity

The superior specificity of this compound for PARP7 is evident from in vitro biochemical and cellular assays. The following table summarizes the key inhibitory metrics for this compound against both PARP7 and PARP1.

ParameterThis compound against PARP7This compound against PARP1Selectivity (Fold)Reference
IC50 (Biochemical) <3 nM->50-fold over all PARP members
IC50 (MARylation) 2 nM- (300-fold window over PARP1-driven PARylation)~300
EC50 (in vitro ADP-ribosylation) ~7.6 nM110 nM~14.5[1][2]
IC50 (Biochemical - PASTA) -2639 nM (weak inhibition)-[3]

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. MARylation: Mono-ADP-ribosylation. PASTA: PARP Activity Screening and Inhibitor Testing Assay.

The data clearly demonstrates that this compound is a potent inhibitor of PARP7 with IC50 values in the low nanomolar range. In contrast, its activity against PARP1 is significantly weaker, with EC50 and IC50 values that are orders of magnitude higher, indicating a very favorable selectivity profile.

Differentiating Signaling Pathways

The distinct biological roles of PARP7 and PARP1 underscore the importance of selective inhibition. PARP1 is a key player in the DNA damage response, where it senses DNA breaks and synthesizes poly(ADP-ribose) chains to recruit repair machinery.[4][5] In contrast, PARP7 acts as a negative regulator of the type I interferon (IFN) signaling pathway, a critical component of the innate immune response to viral and cellular stress.[6][7] By inhibiting PARP7, this compound can restore type I IFN signaling, leading to enhanced anti-tumor immunity.

PARP7_vs_PARP1_Signaling cluster_0 PARP1 Signaling cluster_1 PARP7 Signaling DNA_Damage DNA Damage PARP1 PARP1 Activation DNA_Damage->PARP1 PAR PAR Synthesis PARP1->PAR DDR DNA Damage Repair PAR->DDR Cellular_Stress Cellular Stress PARP7 PARP7 Activation Cellular_Stress->PARP7 TBK1_Inhibition TBK1 Inhibition PARP7->TBK1_Inhibition IFN_Suppression Type I IFN Suppression TBK1_Inhibition->IFN_Suppression Inhibitor_Specificity_Workflow cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Data Analysis & Conclusion A1 Primary Screen: Inhibitor against PARP7 A2 Secondary Screen: Inhibitor against PARP1 A1->A2 A3 Determine IC50/EC50 Values A2->A3 C1 Compare Inhibitory Potencies A3->C1 B1 Cellular PARP7 Activity Assay B2 Cellular PARP1 Activity Assay B1->B2 B3 Assess On-Target Effects B2->B3 B3->C1 C2 Calculate Selectivity Ratio C1->C2 C3 Conclude Specificity Profile C2->C3

References

Safety Operating Guide

Essential Safety and Handling Protocols for RBN-2397

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the following provides immediate and essential safety and logistical information for the handling and disposal of RBN-2397. This guidance is intended to be a primary resource for laboratory safety and chemical handling, directly addressing operational questions with procedural, step-by-step instructions.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against accidental exposure. The following table summarizes the required personal protective equipment when handling this compound.

PPE CategoryItemSpecifications and Use
Eye Protection Safety goggles with side-shieldsMust be worn at all times in the laboratory to protect against splashes and airborne particles.
Hand Protection Protective glovesChemically resistant gloves are mandatory. The specific glove material should be selected based on the solvent being used with this compound and the duration of handling. Regularly inspect gloves for any signs of degradation or perforation.
Body Protection Protective clothingA laboratory coat or gown that is fully buttoned is required to protect skin and clothing from contamination.
Respiratory Protection Suitable respiratorUse in areas with adequate ventilation. In case of insufficient ventilation or the potential for aerosol formation, a NIOSH-approved respirator is necessary.

Emergency Procedures for Accidental Exposure

Immediate and appropriate action is critical in the event of accidental exposure to this compound. The following table outlines the emergency procedures.

Exposure RouteImmediate ActionFollow-up Measures
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes.Seek medical attention if irritation develops or persists.
Inhalation Move the exposed individual to fresh air.If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.Seek immediate medical attention.

Operational Plan: Safe Handling of this compound

A systematic approach to handling this compound in a laboratory setting is crucial to minimize risks.

Step 1: Preparation

  • Ensure that a current Safety Data Sheet (SDS) for this compound is readily accessible.

  • Verify that all necessary PPE is available and in good condition.

  • Confirm that the work area, such as a chemical fume hood, is clean and functioning correctly.

  • Have an emergency spill kit readily available.

Step 2: Handling

  • Wear the appropriate PPE as specified in the table above.

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1]

  • Avoid direct contact with the skin and eyes.[1]

  • When weighing the solid compound, do so carefully to prevent the generation of dust.

Step 3: Post-Handling

  • After handling, wash hands thoroughly with soap and water.

  • Clean the work area and any equipment used, decontaminating surfaces as necessary.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure safety.

  • Unused Product: Dispose of unused this compound in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain or in regular trash.

  • Contaminated Materials: All materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be treated as chemical waste and disposed of accordingly.

  • Spills: In the event of a spill, absorb the material with an inert absorbent and place it in a sealed container for disposal as hazardous waste.[1]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep1 Access SDS Prep2 Verify PPE Availability Prep1->Prep2 Prep3 Inspect Work Area Prep2->Prep3 Prep4 Ensure Spill Kit is Ready Prep3->Prep4 Hand1 Don Appropriate PPE Prep4->Hand1 Hand2 Handle in Ventilated Area Hand1->Hand2 Hand3 Avoid Direct Contact Hand2->Hand3 Post1 Wash Hands Thoroughly Hand3->Post1 Post2 Clean and Decontaminate Work Area Post1->Post2 Disp1 Dispose of Unused Product as Chemical Waste Post2->Disp1 Disp2 Dispose of Contaminated Materials as Chemical Waste Disp1->Disp2

Caption: Workflow for the safe handling and disposal of this compound.

Emergency Response Logic

This diagram outlines the decision-making process in the event of an accidental exposure to this compound.

Emergency Response for this compound Exposure cluster_routes Emergency Response for this compound Exposure cluster_actions Emergency Response for this compound Exposure Exposure Accidental Exposure Occurs Eye Eye Contact Exposure->Eye Skin Skin Contact Exposure->Skin Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion FlushEyes Flush Eyes with Water Eye->FlushEyes WashSkin Wash Skin with Soap and Water Skin->WashSkin FreshAir Move to Fresh Air Inhalation->FreshAir RinseMouth Rinse Mouth with Water Ingestion->RinseMouth Medical Seek Immediate Medical Attention FlushEyes->Medical WashSkin->Medical if irritation persists FreshAir->Medical RinseMouth->Medical

Caption: Logical steps for emergency response to this compound exposure.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.